2-bromoethyl N,N-dimethylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAORRHZAFUYCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82524-20-7 | |
| Record name | 2-bromoethyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-Bromoethyl Carbamates for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific chemical properties of 2-bromoethyl N,N-dimethylcarbamate (CAS: 82524-20-7) is limited in publicly available scientific literature. However, due to its structural similarity, this guide will provide a comprehensive overview of the well-characterized analog, tert-Butyl N-(2-bromoethyl)carbamate (CAS: 39684-80-5), as a representative compound of this class. This information is intended to serve as a valuable resource for understanding the chemical behavior, synthesis, and potential applications of 2-bromoethyl carbamates in research and development.
Introduction to 2-Bromoethyl Carbamates
2-Bromoethyl carbamates are bifunctional organic molecules that incorporate both a reactive bromoethyl group and a carbamate moiety. This unique combination makes them valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The carbamate group, known for its chemical and proteolytic stability, often serves as a protecting group for amines or as a key structural motif in bioactive molecules.[1][2][3] The bromoethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of the carbamate-containing fragment into a larger molecular scaffold.
Physicochemical Properties of tert-Butyl N-(2-bromoethyl)carbamate
The following table summarizes the key physicochemical properties of tert-Butyl N-(2-bromoethyl)carbamate.
| Property | Value | Reference(s) |
| CAS Number | 39684-80-5 | [4][5] |
| Molecular Formula | C₇H₁₄BrNO₂ | [4][5] |
| Molecular Weight | 224.1 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid or colorless oil | [4][6] |
| Melting Point | 30-32 °C | [4][7][8] |
| Boiling Point | 262.3 ± 23.0 °C at 760 mmHg | [9] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [4][8] |
Synthesis of tert-Butyl N-(2-bromoethyl)carbamate
A common and efficient method for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate involves the reaction of 2-bromoethylamine or its hydrobromide salt with di-tert-butyl dicarbonate (Boc₂O), a reagent used for introducing the tert-butoxycarbonyl (Boc) protecting group.[10]
Reaction: Protection of 2-bromoethylamine with di-tert-butyl dicarbonate.
Materials:
-
2-bromoethylamine hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (or another suitable base like sodium hydroxide)
-
Methanol (or other suitable solvent like acetonitrile or dichloromethane/water)
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-bromoethylamine hydrobromide in methanol at 0 °C.
-
Add triethylamine to the solution to neutralize the hydrobromide and liberate the free amine.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours).[4][10]
-
Upon completion of the reaction (monitored by TLC or other appropriate methods), add water to dilute the mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield tert-Butyl N-(2-bromoethyl)carbamate, which can be obtained as a colorless oil or a white solid upon further purification or crystallization.[4][10]
Caption: General workflow for the synthesis of tert-Butyl N-(2-bromoethyl)carbamate.
Reactivity and Applications in Drug Development
The chemical reactivity of tert-Butyl N-(2-bromoethyl)carbamate is dominated by the presence of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the "Boc-aminoethyl" moiety to various nucleophiles.
Caption: Nucleophilic substitution reaction of tert-Butyl N-(2-bromoethyl)carbamate.
Carbamates are a key structural motif in many approved drugs and prodrugs.[1][11][12] They are often used as isosteres for amide bonds, offering improved stability and cell permeability.[1] The "Boc-aminoethyl" group, introduced using reagents like tert-Butyl N-(2-bromoethyl)carbamate, can be a crucial building block for synthesizing more complex molecules with therapeutic potential.[6] For instance, it is a useful intermediate for the synthesis of nitric oxide (NO) synthase inhibitors.[10]
The general strategy involves:
-
Introduction of the protected aminoethyl linker: A nucleophilic group on a core scaffold displaces the bromide from tert-Butyl N-(2-bromoethyl)carbamate.
-
Deprotection: The Boc group is subsequently removed under acidic conditions to reveal a primary amine.
-
Further functionalization: The newly exposed amine can then be further modified to build the final target molecule.
This versatile approach allows for the systematic modification of lead compounds in drug discovery programs.
Safety and Handling
tert-Butyl N-(2-bromoethyl)carbamate is considered a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Store in a cool, dry, and well-ventilated place. A storage temperature of -20°C is often recommended.[4]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
While specific data on this compound is scarce, the detailed analysis of its close analog, tert-Butyl N-(2-bromoethyl)carbamate, provides valuable insights into the chemical properties, synthesis, and applications of this class of compounds. Their ability to act as bifunctional linkers, combining the stability of the carbamate group with the reactivity of the bromoethyl moiety, makes them important tools for researchers and scientists, particularly in the realm of drug design and development. The experimental protocols and data presented in this guide offer a solid foundation for the safe and effective use of these versatile chemical intermediates.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 5. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. tert-Butyl N-(2-bromoethyl)carbamate, CAS No. 39684-80-5 - iChemical [ichemical.com]
- 8. 39684-80-5 CAS MSDS (tert-Butyl N-(2-bromoethyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]
- 10. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 11. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of 2-Bromoethyl N,N-dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-bromoethyl N,N-dimethylcarbamate, a valuable intermediate in pharmaceutical and organic synthesis. The document outlines the primary synthetic route, detailed experimental protocols, and relevant chemical data.
Introduction
This compound is a bifunctional molecule containing both a reactive bromoethyl group and a carbamate moiety. This structure makes it a versatile building block for the introduction of the N,N-dimethylcarbamoyl group into various molecular scaffolds, a common feature in many biologically active compounds. The synthesis of this compound is of significant interest to researchers in drug discovery and development.
Synthetic Pathway
The most direct and widely applicable method for the synthesis of this compound involves the reaction of 2-bromoethanol with N,N-dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-bromoethanol attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride, leading to the formation of the desired carbamate and hydrochloric acid as a byproduct. To neutralize the acid and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically employed.
A general reaction scheme is presented below:
Reaction Scheme:
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are representative and can vary based on the specific reaction scale and conditions.
| Parameter | Value |
| Reactants | |
| 2-Bromoethanol | 1.0 eq |
| N,N-Dimethylcarbamoyl Chloride | 1.1 - 1.2 eq |
| Base (e.g., Pyridine) | 1.2 - 1.5 eq |
| Solvent (e.g., Dichloromethane) | 5 - 10 mL per gram of 2-bromoethanol |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature (25 °C) |
| Reaction Time | 4 - 12 hours |
| Product | |
| Typical Yield | 75 - 90% |
| Purity (post-purification) | >95% |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials:
-
2-Bromoethanol
-
N,N-Dimethylcarbamoyl chloride[1]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In a separate dropping funnel, dissolve N,N-dimethylcarbamoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add the N,N-dimethylcarbamoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
In-depth Technical Guide: 2-bromoethyl N,N-dimethylcarbamate
CAS Number: 82524-20-7
This technical guide provides a comprehensive overview of 2-bromoethyl N,N-dimethylcarbamate, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications, particularly in the context of neurologically active compounds.
Physicochemical Properties
This compound is a carbamate ester characterized by the presence of a bromoethyl group, making it a valuable alkylating agent in organic synthesis. A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 82524-20-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₁₀BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 196.04 g/mol | --INVALID-LINK-- |
| Predicted XLogP3 | 1.3 | --INVALID-LINK-- |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 9 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
Synthesis
Postulated Experimental Protocol:
Materials:
-
2-Bromoethanol
-
N,N-Dimethylcarbamoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N-dimethylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.
Applications in Drug Development
Carbamate-containing compounds are prevalent in medicinal chemistry and are key components of several approved drugs.[1] N,N-disubstituted carbamates, in particular, are of significant interest as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2][3]
Role as a Synthetic Intermediate for Acetylcholinesterase Inhibitors
The structure of this compound makes it an ideal reagent for introducing the N,N-dimethylcarbamoyl group into molecules, a crucial step in the synthesis of various potential therapeutic agents. A prime example of a marketed drug with a similar structural motif is Rivastigmine , a carbamate inhibitor of both acetylcholinesterase and butyrylcholinesterase used in the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[][5]
The synthesis of Rivastigmine involves the reaction of a key phenolic intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol, with N-ethyl-N-methylcarbamoyl chloride.[][6][7] This highlights the general synthetic strategy where a carbamoyl chloride is reacted with a hydroxyl group to form the carbamate ester linkage. This compound can be envisioned to participate in similar reactions, acting as an alkylating agent to introduce the N,N-dimethylcarbamoyloxyethyl moiety onto a target scaffold.
The workflow for utilizing this compound in the synthesis of a hypothetical acetylcholinesterase inhibitor is depicted below.
Mechanism of Action in Acetylcholinesterase Inhibition
Carbamate-based inhibitors like Rivastigmine function by carbamoylating a serine residue within the active site of acetylcholinesterase.[2] This forms a stable, covalent intermediate that is slow to hydrolyze, thereby inactivating the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. An increased concentration of acetylcholine in the synaptic cleft is associated with improved cognitive function in patients with Alzheimer's disease.[5] The N,N-dimethylcarbamoyl group provided by reagents such as this compound is central to this inhibitory mechanism.
The logical relationship of this inhibitory action is illustrated in the following diagram.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel therapeutic agents, particularly in the field of neuroscience. Its ability to introduce the N,N-dimethylcarbamoyl moiety makes it a key building block for the development of acetylcholinesterase inhibitors and other neurologically active compounds. Further research into its reactivity and applications is warranted to fully explore its utility in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Molecular Structure of 2-bromoethyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-bromoethyl N,N-dimethylcarbamate. Due to a lack of extensive published experimental data for this specific compound, this guide combines available database information with established principles of organic chemistry for related compounds.
Molecular Structure and Identification
This compound is a carbamate ester characterized by a dimethylamino group attached to the carbonyl carbon, an ethyl bridge, and a terminal bromine atom. Its fundamental structural details have been compiled from chemical databases.
The connectivity of the atoms is represented by the following chemical identifiers:
-
Molecular Formula: C₅H₁₀BrNO₂
-
SMILES: CN(C)C(=O)OCCBr[1]
-
InChI: InChI=1S/C5H10BrNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3[1]
-
InChIKey: WAORRHZAFUYCTO-UHFFFAOYSA-N[1]
The structural formula of this compound is depicted below:
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 195.04 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 194.98949 Da | PubChemLite[1] |
| XlogP | 1.3 | PubChemLite[1] |
| Collision Cross Section (CCS) Data | See Table 2 | PubChemLite[1] |
Table 1: Predicted Physicochemical Properties
Table 2: Predicted Collision Cross Section (CCS) Data [1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 195.99677 | 133.4 |
| [M+Na]⁺ | 217.97871 | 143.8 |
| [M-H]⁻ | 193.98221 | 137.9 |
| [M+NH₄]⁺ | 213.02331 | 156.7 |
| [M+K]⁺ | 233.95265 | 135.7 |
| [M+H-H₂O]⁺ | 177.98675 | 133.1 |
| [M+HCOO]⁻ | 239.98769 | 156.0 |
| [M+CH₃COO]⁻ | 254.00334 | 185.4 |
| [M+Na-2H]⁻ | 215.96416 | 140.2 |
| [M]⁺ | 194.98894 | 154.2 |
| [M]⁻ | 194.99004 | 154.2 |
Spectroscopic Data
No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in published literature. However, a plausible synthetic route can be proposed based on general methods for carbamate synthesis. One common method involves the reaction of an alcohol with an isocyanate, or in this case, more likely the reaction of an haloalkanol with a carbamoyl chloride or the reaction of a bromo-substituted alcohol with a source of the dimethylcarbamoyl group.
A potential, though not experimentally verified, synthesis is outlined below:
Hypothetical Synthesis of this compound
Reaction: 2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → this compound + HCl
Procedure:
-
To a stirred solution of 2-bromoethanol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add N,N-dimethylcarbamoyl chloride (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a theoretical protocol and would require optimization and experimental validation.
Visualizations
General Synthetic Workflow for N,N-Dialkylcarbamates
The following diagram illustrates a generalized workflow for the synthesis of N,N-dialkylcarbamates, highlighting the key stages from starting materials to the purified product.
General Reactivity of Carbamates
As no specific signaling pathways or reactivity studies for this compound are documented, this diagram illustrates the general chemical reactivity of the carbamate functional group.
Conclusion
This compound is a structurally defined organic molecule for which there is a notable absence of publicly available experimental data. Its molecular formula and connectivity are established in chemical databases. While predicted physicochemical properties offer some insight, a full understanding of its chemical behavior, reactivity, and potential applications requires experimental investigation. The provided hypothetical synthesis and general reactivity schemes serve as a starting point for researchers interested in exploring this compound further. This guide underscores the need for foundational research to characterize this and other less-studied small molecules to unlock their potential in various scientific and industrial domains.
References
Unraveling the Dual-Action Mechanism of 2-bromoethyl N,N-dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromoethyl N,N-dimethylcarbamate, a molecule integrating a reactive bromoethyl group and a carbamate moiety, presents a compelling case for a dual mechanism of action. While specific experimental data for this compound is not extensively available in public literature, its structural components suggest a potential for both cholinesterase inhibition and covalent modification of biological targets through alkylation. This technical guide synthesizes information from related compounds to propose a hypothesized mechanism of action, providing a framework for future research and drug development endeavors.
Introduction
The therapeutic and toxicological profiles of chemical compounds are dictated by their molecular interactions within biological systems. This compound possesses two key functional groups that are known to elicit distinct biological responses. The N,N-dimethylcarbamate group is a well-established pharmacophore found in numerous cholinesterase inhibitors, which are critical in the management of conditions like Alzheimer's disease and myasthenia gravis. Concurrently, the 2-bromoethyl moiety is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in macromolecules, a mechanism often associated with both therapeutic (e.g., anticancer agents) and toxic effects. This guide explores the potential dual mechanism of action of this compound based on the established activities of its constituent chemical motifs.
Hypothesized Mechanism of Action: A Dual-Pronged Approach
The molecular architecture of this compound suggests a capacity for two distinct, yet potentially synergistic, mechanisms of action: inhibition of cholinesterases and alkylation of biomolecules.
Cholinesterase Inhibition via Carbamoylation
The N,N-dimethylcarbamate functional group is a recognized inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The proposed mechanism involves the carbamoylation of a critical serine residue within the active site of these enzymes. This process renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The general mechanism of cholinesterase inhibition by carbamates proceeds as follows:
-
Binding: The carbamate inhibitor binds to the active site of the cholinesterase enzyme.
-
Carbamoylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol leaving group.
-
Decarbamoylation: The carbamoylated enzyme is then slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in a prolonged inhibition of the enzyme.
Diagram of Hypothesized Cholinesterase Inhibition
Caption: Hypothesized mechanism of cholinesterase inhibition by this compound.
Alkylation via Aziridinium Ion Formation
The 2-bromoethyl group is a classic example of a moiety capable of forming a highly reactive electrophilic intermediate. Through intramolecular cyclization, the nitrogen atom of the carbamate can displace the bromide ion, forming a transient and highly strained three-membered aziridinium (ethyleneiminium) ion. This electrophilic species is then susceptible to attack by a wide range of biological nucleophiles.
Potential nucleophilic targets for alkylation include:
-
Proteins: Cysteine (thiol group), histidine (imidazole ring), methionine (thioether), and lysine (amino group) residues.
-
Nucleic Acids: Guanine (N7 position) and adenine (N1 and N3 positions) bases in DNA and RNA.
This covalent modification of essential biomolecules can lead to a variety of cellular consequences, including enzyme inactivation, disruption of protein function, and DNA damage, which can trigger apoptosis or other cellular stress responses.
Diagram of Hypothesized Alkylation Mechanism
Caption: Hypothesized alkylation mechanism of this compound.
Potential Synergistic Effects and Therapeutic Implications
The dual-action nature of this compound could lead to synergistic or complex pharmacological effects. For instance, the initial inhibition of cholinesterases could alter cellular signaling pathways, potentially making certain cellular components more or less susceptible to alkylation. Conversely, the alkylation of proteins or DNA could modulate the expression or activity of cholinesterases.
This dual mechanism could be explored for therapeutic advantages. For example, in the context of neurodegenerative diseases, the combination of cholinergic enhancement and the modulation of other cellular targets through alkylation could offer a multi-faceted therapeutic approach. In oncology, the alkylating properties could be harnessed for cytotoxic effects against cancer cells, while the impact on cholinergic signaling in the tumor microenvironment could be a secondary benefit.
Proposed Experimental Protocols for Mechanism Elucidation
To validate the hypothesized dual mechanism of action, a series of in vitro and in cellulo experiments are proposed.
Cholinesterase Inhibition Assays
-
Objective: To determine the inhibitory potency and selectivity of this compound against AChE and BChE.
-
Methodology:
-
Enzyme Source: Recombinant human AChE and BChE.
-
Assay Principle: The Ellman's assay, which measures the production of thiocholine from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Pre-incubate the enzyme with the inhibitor for various time points.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.
-
Monitor the change in absorbance at 412 nm over time.
-
-
Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) and the inhibition constants (Kᵢ).
-
Alkylation Studies
-
Objective: To investigate the ability of this compound to alkylate model nucleophiles and biological macromolecules.
-
Methodology:
-
Model Nucleophile Assay:
-
React this compound with a model nucleophile such as 4-(p-nitrobenzyl)pyridine (NBP).
-
Alkylation of NBP results in a colored product that can be quantified spectrophotometrically.
-
-
Protein Alkylation Assay:
-
Incubate a model protein (e.g., bovine serum albumin) with this compound.
-
Use mass spectrometry (e.g., LC-MS/MS) to identify covalent adducts on specific amino acid residues.
-
-
DNA Alkylation Assay:
-
Incubate purified DNA with this compound.
-
Use techniques such as HPLC-MS or ₃₂P-postlabeling to detect the formation of DNA adducts.
-
-
Data Presentation
As specific experimental data for this compound is not available, the following tables are presented as templates for organizing future experimental findings.
Table 1: Cholinesterase Inhibition Profile of this compound
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Human AChE | |||
| Human BChE |
Table 2: Alkylation Potential of this compound
| Assay | Endpoint | Result |
| NBP Alkylation | Rate of color formation | |
| Protein Alkylation (BSA) | Modified Amino Acids | |
| DNA Alkylation | Adducts Formed |
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a dual functionality involving both cholinesterase inhibition and covalent alkylation. This guide provides a theoretical framework and proposed experimental approaches to investigate this hypothesis. A thorough understanding of its molecular interactions is paramount for any future development of this compound for therapeutic or other applications and for assessing its potential toxicological profile. The exploration of such dual-action compounds may open new avenues for the design of novel therapeutics with enhanced efficacy or unique pharmacological properties.
Spectroscopic and Synthetic Profile of 2-Bromoethyl N,N-Dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a proposed synthetic route for 2-bromoethyl N,N-dimethylcarbamate. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and empirical data for analogous chemical structures. It is important to note that experimental verification is required for confirmation.
Mass Spectrometry
Predicted mass spectrometry data for various adducts of this compound are presented below. This data is useful for the identification of the compound in mass spectrometric analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.99677 |
| [M+Na]⁺ | 217.97871 |
| [M-H]⁻ | 193.98221 |
| [M+NH₄]⁺ | 213.02331 |
| [M+K]⁺ | 233.95265 |
| [M+H-H₂O]⁺ | 177.98675 |
| [M+HCOO]⁻ | 239.98769 |
| [M+CH₃COO]⁻ | 254.00334 |
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are outlined below. The multiplicity, integration, and proposed assignments are also included.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.30 | Triplet (t) | 2H | -O-CH₂ -CH₂Br |
| ~3.50 | Triplet (t) | 2H | -O-CH₂-CH₂ Br |
| ~2.95 | Singlet (s) | 6H | -N(CH₃ )₂ |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are provided in the following table.
| Chemical Shift (ppm) | Assignment |
| ~156 | C =O (Carbamate) |
| ~65 | -O-CH₂ -CH₂Br |
| ~36 | -N(CH₃ )₂ |
| ~29 | -O-CH₂-CH₂ Br |
Predicted Infrared (IR) Spectroscopy
The predicted characteristic infrared absorption bands for this compound are listed below. These frequencies correspond to the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~2930-2850 | C-H stretch (alkane) |
| ~1700 | C=O stretch (carbamate) |
| ~1465 | C-H bend (alkane) |
| ~1260 | C-O stretch (ester) |
| ~1180 | C-N stretch (amine) |
| ~650 | C-Br stretch (alkyl halide) |
Proposed Experimental Protocol: Synthesis of this compound
This section outlines a plausible and detailed experimental protocol for the synthesis of this compound from commercially available starting materials. This procedure is based on standard organic synthesis methodologies for the formation of carbamates.
Reaction Scheme:
2-Bromoethanol + N,N-Dimethylcarbamoyl chloride → this compound + HCl
Materials and Reagents:
-
2-Bromoethanol
-
N,N-Dimethylcarbamoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane (DCM, approximately 2 M concentration relative to 2-bromoethanol).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Carbamoyl Chloride Addition: Dissolve N,N-dimethylcarbamoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the N,N-dimethylcarbamoyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed synthetic and analytical workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Solubility Profile of 2-bromoethyl N,N-dimethylcarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 2-bromoethyl N,N-dimethylcarbamate in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This document, therefore, serves to transparently report this data gap and to provide researchers with the necessary tools to determine these properties experimentally.
While direct solubility data for the target compound is unavailable, this guide furnishes qualitative solubility information for a structurally related compound, tert-Butyl N-(2-bromoethyl)carbamate, which may offer preliminary insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided. This is supplemented by a visual workflow diagram to guide researchers in their own experimental design.
Solubility Data for this compound
Extensive searches of scholarly articles, chemical databases, and safety data sheets did not yield any quantitative or qualitative solubility data for this compound in any organic solvents. This indicates that such data may not be published in readily accessible resources or may not have been determined to date.
Solubility of a Structurally Related Compound: tert-Butyl N-(2-bromoethyl)carbamate
In the absence of data for the target compound, the solubility of a closely related structure, tert-Butyl N-(2-bromoethyl)carbamate, is presented below as a potential, albeit indirect, reference. It is crucial to note that the substitution of the N,N-dimethyl group with a tert-butyl group can significantly alter the physicochemical properties, including solubility. Therefore, the following information should be interpreted with caution and is not a direct substitute for experimental determination of the solubility of this compound.
Table 1: Qualitative Solubility of tert-Butyl N-(2-bromoethyl)carbamate
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following is a general and robust protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of a solid organic compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., acetone, ethanol, toluene, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Vortex mixer or magnetic stirrer
-
Oven or vacuum oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically (typically several hours to days).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is judged to have been reached (i.e., the concentration of the solution is no longer changing over time), allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed collection vial. The filtration step is critical to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered saturated solution in the collection vial.
-
Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final constant mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.
-
Solubility can be expressed in various units, such as:
-
g/100 g solvent = (mass of solid / mass of solvent) x 100
-
g/L = (mass of solid / volume of filtered solution)
-
mol/L (Molarity) = (moles of solid / volume of filtered solution in L)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for the gravimetric determination of solubility.
Signaling Pathways
A thorough search of the literature did not reveal any established signaling pathways in which this compound is known to be involved.
Conclusion
While direct, published solubility data for this compound in organic solvents is currently unavailable, this guide provides researchers with a framework for addressing this knowledge gap. By referencing the qualitative solubility of a related compound and, more importantly, by following the detailed experimental protocol provided, scientists and drug development professionals can accurately determine the solubility profile of this compound, a critical parameter for its application in research and development.
An In-depth Technical Guide to the Discovery and History of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamate compounds, esters of carbamic acid (NH₂COOH), represent a versatile class of organic molecules with a rich history of discovery and a broad spectrum of applications. From their origins as naturally occurring alkaloids to their development as life-saving pharmaceuticals and essential agricultural agents, carbamates have had a profound impact on human health and industry. Their unique ability to interact with biological systems, primarily through the inhibition of acetylcholinesterase, has been the driving force behind their extensive study and application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanisms of action of carbamate compounds, tailored for researchers, scientists, and professionals in drug development.
A Journey Through Time: The History of Carbamate Compounds
The story of carbamates begins with the exploration of natural products. In the mid-19th century, European explorers in West Africa observed the use of the Calabar bean (Physostigma venenosum) in traditional medicine and rituals. This led to the isolation of the active compound, physostigmine , in 1864 by Jobst and Hesse.[1] Physostigmine, a naturally occurring carbamate, was found to be a potent inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. This discovery laid the foundation for the development of a vast array of synthetic carbamates.
The early 20th century saw the beginning of synthetic carbamate chemistry. In the 1930s, the synthesis of aliphatic esters of carbamic acid paved the way for the introduction of carbamate pesticides, initially as fungicides.[2] A significant milestone in the history of carbamate insecticides was the development and marketing of carbaryl by the Union Carbide Corporation in 1953.[2]
The therapeutic potential of carbamates was further realized with the synthesis of meprobamate in 1950. This compound ushered in the era of tranquilizers and became a widely prescribed anti-anxiety medication. The success of these early carbamates spurred further research, leading to the development of a diverse range of carbamate-based drugs for various therapeutic areas.
Quantitative Data on Carbamate Compounds
The efficacy and properties of carbamate compounds are best understood through quantitative data. The following tables summarize key physicochemical properties, toxicological data for pesticides, and inhibitory constants for medicinal carbamates.
Table 1: Physicochemical Properties of Selected Carbamate Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |
| Carbaryl | C₁₂H₁₁NO₂ | 201.22 | 142 | 120 |
| Aldicarb | C₇H₁₄N₂O₂S | 190.27 | 100 | 6000 |
| Propoxur | C₁₁H₁₅NO₃ | 209.24 | 91 | 2000 |
| Physostigmine | C₁₅H₂₁N₃O₂ | 275.35 | 105-106 | 2500 |
| Meprobamate | C₉H₁₈N₂O₄ | 218.25 | 104-106 | 3700 |
Table 2: Acute Oral LD₅₀ Values of Selected Carbamate Insecticides in Rats
| Insecticide | Oral LD₅₀ (mg/kg) in Male Rats | Oral LD₅₀ (mg/kg) in Female Rats |
| Aldicarb | 0.93 | 0.93 |
| Carbofuran | 8 | 14 |
| Methomyl | 17 | 24 |
| Propoxur | 95 | 104 |
| Carbaryl | 850 | 500 |
| Bendiocarb | 40-156 | 40-156 |
Data compiled from various sources.
Table 3: IC₅₀ Values of Selected Carbamate Drugs for Acetylcholinesterase (AChE) Inhibition
| Drug | IC₅₀ for Human AChE (nM) | Target Indication |
| Physostigmine | ~5 | Glaucoma, Myasthenia Gravis |
| Neostigmine | ~10 | Myasthenia Gravis |
| Pyridostigmine | ~30 | Myasthenia Gravis |
| Rivastigmine | ~400 | Alzheimer's Disease |
IC₅₀ values can vary depending on experimental conditions.
Key Experimental Protocols
The synthesis of carbamate compounds is a cornerstone of their development. Below are detailed methodologies for the synthesis of historically and medicinally significant carbamates.
Synthesis of Carbaryl (1-naphthyl-N-methylcarbamate)
This procedure is adapted from a laboratory experiment and demonstrates a common method for synthesizing carbamate insecticides.
Materials:
-
1-Naphthol
-
Methyl isocyanate
-
Triethylamine (catalyst)
-
Dry ethyl ether
-
Acetone
Procedure:
-
Dissolve 2.0 g (0.0139 mol) of 1-naphthol in 4 mL of dry ethyl ether in a 25-mL round-bottom flask.
-
Add 5 drops of triethylamine and a boiling stone.
-
Add 4 mL of an acetone solution containing 0.87 g (0.0153 mol) of methyl isocyanate.
-
Equip the flask with a reflux condenser and allow the mixture to stand at room temperature for 15 minutes.
-
Cool the flask in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with two 5-mL portions of cold ethyl ether.
-
Air dry the crystals to obtain crude carbaryl. The melting point of the crude product can be determined and compared to the literature value (142 °C).
Synthesis of Physostigmine (Percy Julian's Total Synthesis - Abridged)
Percy Julian's total synthesis of physostigmine in 1935 was a landmark achievement in organic chemistry.[3][4][5][6] The full synthesis is a multi-step process; a simplified schematic is presented below, highlighting the key transformations. A detailed, step-by-step protocol is beyond the scope of this guide but can be found in Julian's original publications in the Journal of the American Chemical Society.[1]
The synthesis begins with the construction of the core indole structure, followed by the formation of the pyrrolidine ring and subsequent introduction of the carbamate functionality.
Key Stages of Julian's Physostigmine Synthesis:
-
Synthesis of the Oxindole Core: Starting from simple aromatic precursors, the oxindole ring system is constructed.
-
Formation of the Furoindoline Intermediate: A key step involves the cyclization to form the furoindoline ring system characteristic of physostigmine.
-
Introduction of the Methylamino Group: The nitrogen atom for the carbamate is introduced and methylated.
-
Carbamoylation: The final step involves the reaction with methyl isocyanate to form the carbamate ester.
Synthesis of Mancozeb (A Dithiocarbamate Fungicide)
Mancozeb is a coordination complex of manganese and zinc with the ethylene bis-dithiocarbamate ligand. Its synthesis involves a multi-step process.
Materials:
-
Carbon disulfide (CS₂)
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Manganese sulfate (MnSO₄)
-
Zinc sulfate (ZnSO₄)
Procedure:
-
Formation of Nabam (Disodium ethylene bis-dithiocarbamate): Carbon disulfide is reacted with ethylenediamine in the presence of sodium hydroxide to form an aqueous solution of nabam.
-
Precipitation of Maneb (Manganese ethylene bis-dithiocarbamate): An aqueous solution of manganese sulfate is added to the nabam solution, causing the precipitation of maneb.
-
Formation of Mancozeb: The maneb precipitate is then reacted with an aqueous solution of zinc sulfate to form the final mancozeb complex.
-
The resulting mancozeb is then filtered, washed, and dried.
Visualizing the Mechanisms and Workflows
Understanding the mechanisms of action and experimental workflows is crucial for researchers. The following diagrams, rendered in Graphviz DOT language, illustrate key processes involving carbamate compounds.
Mechanism of Acetylcholinesterase Inhibition
Carbamate insecticides and many medicinal carbamates exert their effects by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Base-Catalyzed Hydrolysis of Carbamates
Carbamates can undergo hydrolysis, particularly under basic conditions. This process is important for their metabolism and environmental degradation.
Caption: Base-catalyzed hydrolysis of a carbamate ester.
General Workflow for Screening Carbamate Insecticides
The development of new insecticides involves a systematic screening process to evaluate their efficacy and safety.
Caption: A generalized workflow for the screening of new carbamate insecticides.
Conclusion
The discovery and development of carbamate compounds have been a remarkable journey, from the ethnobotanical origins of physostigmine to the rational design of modern drugs and pesticides. Their diverse applications underscore the importance of this chemical class in science and society. For researchers and professionals in drug development and agricultural science, a thorough understanding of the history, chemistry, and biological activity of carbamates is essential for future innovation. This technical guide provides a foundational resource to support these endeavors, offering a blend of historical context, quantitative data, and practical methodologies. The continued exploration of carbamate chemistry holds the promise of new discoveries and solutions to pressing challenges in medicine and agriculture.
References
An In-depth Technical Guide on the Theoretical Properties of Bromo-substituted Carbamates
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core theoretical properties of bromo-substituted carbamates, a class of compounds of significant interest in medicinal chemistry and drug development. The document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes relevant biological pathways and experimental workflows.
Introduction
Bromo-substituted carbamates are organic compounds characterized by the presence of a carbamate functional group (–NHCOO–) and one or more bromine atoms attached to an aromatic or aliphatic scaffold. The incorporation of bromine, a halogen atom, can significantly influence the physicochemical and biological properties of the parent carbamate molecule. These modifications can alter lipophilicity, metabolic stability, and binding interactions with biological targets, making them attractive candidates for drug design and development.[1][2] Carbamates, in general, are known to act as inhibitors of enzymes such as acetylcholinesterase and are being investigated for their potential in treating neurodegenerative diseases and cancer.[3][4][5] The addition of bromine can further modulate this activity, offering a strategy for fine-tuning the pharmacological profile of these compounds.
Theoretical and Physicochemical Properties
The introduction of a bromine atom to a carbamate structure imparts distinct electronic and steric effects that can be quantified through computational and experimental methods. These properties are crucial for understanding the structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Molecular Geometry
The three-dimensional arrangement of atoms in bromo-substituted carbamates dictates their interaction with biological macromolecules. X-ray crystallography provides precise measurements of bond lengths and angles, offering insights into the molecule's conformation.
Table 1: Selected Bond Lengths and Angles for Methyl N-(2-bromo-4-chlorophenyl)carbamate [6]
| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |
| Bond Lengths | Br1—C1 | 1.896 (2) | Bond Angles | C6—C1—Br1 | 119.33 (16) |
| C1—C2 | 1.385 (3) | C2—C1—Br1 | 120.32 (16) | ||
| C2—N1 | 1.419 (3) | C1—C2—N1 | 121.16 (19) | ||
| N1—C7 | 1.348 (3) | C3—C2—N1 | 118.8 (2) | ||
| C7—O1 | 1.218 (3) | C2—N1—C7 | 126.98 (19) | ||
| C7—O2 | 1.343 (3) | O1—C7—N1 | 125.7 (2) | ||
| O2—C8 | 1.455 (3) | O1—C7—O2 | 123.6 (2) | ||
| Cl1—C4 | 1.741 (2) | N1—C7—O2 | 110.70 (19) | ||
| C7—O2—C8 | 115.82 (18) |
Electronic Properties
Table 2: Calculated Electronic Properties of Selected Carbamates (Representative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylcarbamate | -6.5 | -0.8 | 5.7 | 2.5 |
| 4-Bromophenylcarbamate | -6.7 | -1.1 | 5.6 | 1.9 |
Note: The values in this table are illustrative and based on general trends observed in computational studies of similar aromatic compounds. Specific values would require dedicated DFT calculations for each molecule.
Table 3: Mulliken Atomic Charges of a Representative Bromo-substituted Carbamate (Illustrative)
| Atom | Charge (a.u.) |
| Br | -0.05 |
| C (aromatic, attached to Br) | +0.02 |
| N (carbamate) | -0.65 |
| C (carbonyl) | +0.70 |
| O (carbonyl) | -0.55 |
| O (ester) | -0.50 |
Note: These are representative values to illustrate the charge distribution. Actual values vary depending on the specific molecule and the computational method used.
Synthesis and Experimental Protocols
The synthesis of bromo-substituted carbamates can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
General Synthetic Routes
A common method for the synthesis of aryl carbamates involves the reaction of a bromo-substituted aniline with a chloroformate in the presence of a base.[7] Another approach is the reaction of a bromo-substituted isocyanate with an alcohol.[8]
Detailed Experimental Protocols
Synthesis of Ethyl 4-bromophenyl carbamate [7]
This procedure involves the reaction of a halogenated aromatic amine with ethyl chloroformate.
-
Materials: 4-bromoaniline, ethyl chloroformate, sodium bicarbonate, acetone.
-
Procedure:
-
Dissolve 4-bromoaniline in acetone in a reaction flask.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add ethyl chloroformate to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the sodium bicarbonate and any other solid byproducts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, followed by recrystallization to yield pure ethyl 4-bromophenyl carbamate.
-
Synthesis of Methyl N-(3-chloro-4-bromophenyl) carbamate [8]
This synthesis is achieved by reacting the corresponding isocyanate with methanol.
-
Materials: 4-bromo-3-chlorophenyl isocyanate, methanol, toluene.
-
Procedure:
-
Dissolve 116 parts by weight of 4-bromo-3-chlorophenyl isocyanate in 50 parts by weight of toluene.
-
Slowly add 20 parts by weight of methanol to the solution at a cool temperature.
-
Heat the solution and maintain it at boiling point for 2 to 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from a mixture of benzene and cyclohexane to obtain the pure product.
-
Synthesis of N,N'-hexamethylenebis[(2-bromophenoxy)-carbamate] [9]
A detailed experimental protocol for this specific compound is not fully elaborated in the available literature, but the general approach would involve the reaction of 1,6-hexamethylene diisocyanate with 2-bromophenol in an appropriate solvent and potentially a catalyst.
Biological Activity and Signaling Pathways
Bromo-substituted carbamates have been investigated for a range of biological activities, including as insecticides and for their potential in human therapeutics.[7] A key mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][5]
Nrf2 Signaling Pathway
Recent studies have suggested that carbamate compounds can induce toxic effects by affecting the Nrf2 signaling pathway.[10] The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to electrophiles or reactive oxygen species (ROS), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some carbamates or their metabolites may act as electrophiles that can disrupt this delicate balance.
Acetylcholinesterase Inhibition
The primary mechanism of insecticidal and some neuro-active carbamates is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses. The carbamate acts as a "pseudo-irreversible" inhibitor by carbamylating a serine residue in the active site of AChE. The bromo-substitution can affect the binding affinity and the rate of carbamylation and decarbamylation.
Conclusion
Bromo-substituted carbamates represent a versatile class of molecules with significant potential in drug discovery and development. The introduction of bromine provides a means to modulate their electronic and steric properties, thereby influencing their biological activity. This guide has provided an overview of their theoretical properties, synthetic methodologies, and key biological pathways they are known to affect. Further research, particularly systematic computational studies on a broader range of bromo-substituted carbamates, is warranted to build more comprehensive structure-activity relationship models. Such studies will be invaluable for the rational design of next-generation carbamate-based therapeutics with enhanced efficacy and safety profiles.
References
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. Efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3636079A - Methyl n-(3-chloro-4-bromo phenyl) carbamate - Google Patents [patents.google.com]
- 9. ppublishing.org [ppublishing.org]
- 10. researchgate.net [researchgate.net]
physical characteristics of N,N-dimethylcarbamate derivatives
An In-Depth Technical Guide on the Physical Characteristics of N,N-Dimethylcarbamate Derivatives
Introduction
N,N-dimethylcarbamate derivatives represent a significant class of organic compounds characterized by the carbamate functional group (-OC(O)N(CH₃)₂). This structural motif is integral to numerous molecules across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Their biological activity is often linked to their ability to act as acetylcholinesterase inhibitors, making them relevant in the treatment of diseases like myasthenia gravis and Alzheimer's.[4] The physical characteristics of these derivatives, such as their state, solubility, and spectroscopic properties, are fundamental to their synthesis, formulation, and mechanism of action. This guide provides a comprehensive overview of these properties for researchers, scientists, and professionals in drug development.
Core Physical Characteristics
The physical state and properties of N,N-dimethylcarbamate derivatives are dictated by the nature of the substituent attached to the carbamate oxygen. These properties are crucial for determining their handling, processing, and bioavailability. Generally, simpler alkyl and aryl derivatives range from liquids to low-melting solids at room temperature.[1][2][5]
The polarity imparted by the carbamate group influences the solubility of these compounds. They typically exhibit good solubility in organic solvents and moderate to limited solubility in water, a key consideration for both synthetic workups and pharmaceutical formulations.[1][2][6]
Table 1: Physical Properties of Selected N,N-Dimethylcarbamate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Physical State |
| N,N-Dimethylcarbamic Acid | 7260-94-8 | C₃H₇NO₂ | 89.09 | 144.7 (at 760 mmHg)[7] | 1.114[7] | Liquid |
| Methyl N,N-dimethylcarbamate | 7541-16-4 | C₄H₉NO₂ | 103.12[8] | - | - | - |
| Ethyl N,N-dimethylcarbamate | 687-48-9 | C₅H₁₁NO₂ | 117.15[1] | - | - | Colorless to pale yellow liquid[1] |
| Isopropyl N,N-dimethylcarbamate | 38580-89-1 | C₆H₁₃NO₂ | 131.17[2] | - | - | Colorless to pale yellow liquid[2] |
| tert-Butyl N,N-dimethylcarbamate | 7541-17-5 | C₇H₁₅NO₂ | 145.20[9] | - | - | - |
| Phenyl N,N-dimethylcarbamate | 6969-90-0 | C₉H₁₁NO₂ | 165.19[10] | - | - | - |
| Dimethylammonium N,N-dimethylcarbamate | 4137-10-4 | C₅H₁₄N₂O₂ | 134.18[11] | 60-61[11] | 1.05[11] | Liquid |
| 3-Dimethylaminophenyl N,N-dimethylcarbamate | 16088-19-0 | C₁₁H₁₆N₂O₂ | 208.26[5] | 195 (at 20 Torr)[5] | 1.102 (Predicted)[5] | Oil to Low-Melting Solid[5] |
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of N,N-dimethylcarbamate derivatives rely heavily on modern spectroscopic techniques.
-
Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for identifying the key carbamate functional group. The characteristic C=O stretching vibration is a prominent feature in the spectra of these compounds. Experimental and theoretical studies, such as those performed on isomers of 2-N,N-dimethylaminecyclohexyl 1-N',N'-dimethylcarbamate, provide detailed vibrational analysis.[4][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. The chemical shifts of the N-methyl protons are particularly diagnostic. Dynamic NMR studies at variable temperatures can be used to investigate hindered rotation around the C-N bond, a common feature in carbamates.[13][14]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation patterns, confirming the compound's identity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for both identification and quantification, especially for detecting trace amounts after suitable derivatization.[15][16] For instance, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can enhance the ionization yield of small peptides and glycopeptides for MS analysis.[17]
Experimental Protocols
Detailed and reproducible experimental methods are critical for the synthesis and analysis of N,N-dimethylcarbamate derivatives.
General Synthesis Protocols
Several synthetic routes are available for the preparation of N,N-dimethylcarbamates, with the choice depending on the starting materials and desired scale.
-
From Alcohols via Carbamoyl-imidazoles : This three-step method involves the reaction of an alcohol with carbonyldiimidazole (CDI) to form an alkoxycarbonyl imidazole intermediate. This intermediate is then converted to a more reactive imidazolium salt, which reacts with dimethylamine to yield the final carbamate product in high yields.[18]
-
Hofmann Rearrangement of Amides : A green chemistry approach involves the Hofmann rearrangement of aromatic amides. This one-pot, two-step process uses oxone and potassium chloride to generate an N-chloro intermediate, which then rearranges in the presence of a base to an isocyanate that is trapped by an alcohol to form the carbamate.[19]
-
Three-Component Coupling : N-alkyl carbamates can be synthesized via a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide. This reaction is typically performed in the presence of a base like cesium carbonate in an anhydrous solvent such as DMF.[3]
Analytical and Spectroscopic Protocols
-
Infrared (IR) Spectroscopy Protocol :
-
Prepare a solution of the N,N-dimethylcarbamate derivative in a suitable IR-transparent solvent (e.g., CCl₄).[12]
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic peaks, particularly the strong carbonyl (C=O) stretch.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol :
-
Dissolve a 5-10 mg sample of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
For dynamic studies, acquire spectra at various temperatures to observe changes in peak shape and coalescence, allowing for the calculation of rotational energy barriers.[14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Trace Analysis :
-
For volatile or semi-volatile derivatives, prepare a dilute solution in a suitable solvent (e.g., ethyl acetate).
-
For trace analysis of related compounds like N,N-dimethylcarbamoyl chloride (DMCC), a derivatization step may be required. For example, DMCC can be derivatized with ethanol to form the more stable ethyl N,N-dimethylcarbamate.[15]
-
Inject the sample into a GC-MS system equipped with an appropriate column.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the components.
-
Visualizing Workflows
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N,N-dimethylcarbamate derivatives.
Analytical Workflow
This diagram outlines the typical workflow for the analytical characterization of a synthesized N,N-dimethylcarbamate derivative.
Conclusion
The physical and chemical properties of N,N-dimethylcarbamate derivatives are diverse and fundamentally linked to their molecular structure. A thorough understanding of their characteristics, from melting and boiling points to their spectroscopic signatures, is essential for their effective application in research and development. The protocols and workflows outlined in this guide provide a solid foundation for scientists working with this important class of compounds, facilitating their synthesis, characterization, and deployment in the development of new technologies and therapeutics.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. 3-dimethylaminophenyl dimethylcarbamate CAS#: 16088-19-0 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. Carbamic acid, dimethyl-, methyl ester | C4H9NO2 | CID 123254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-butyl N,N-dimethylcarbamate | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenyl-n,n-dimethyl carbamate [webbook.nist.gov]
- 11. 4137-10-4 CAS MSDS (DIMETHYLAMMONIUM DIMETHYLCARBAMATE(DIMCARB)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity of the Bromoethyl Group
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical reactivity of the bromoethyl group (–CH₂CH₂Br), a versatile functional group in organic synthesis and medicinal chemistry. We will explore its core reactivity principles, key reaction types, quantitative data, and applications, with a focus on providing practical information for laboratory professionals.
Core Reactivity Principles
The reactivity of the bromoethyl group is primarily dictated by the properties of the Carbon-Bromine (C-Br) bond and the nature of the ethyl linker.
-
The Carbon-Bromine Bond: The C-Br bond is polar, with the carbon atom being electron-deficient (electrophilic) due to the higher electronegativity of bromine. This polarity makes the carbon atom susceptible to attack by nucleophiles.[1] The bromine atom's ability to act as a good leaving group is fundamental to the group's reactivity.[2][3]
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it takes upon bond cleavage.[4] Bromide (Br⁻) is the conjugate base of a strong acid (HBr), making it a weak base and therefore an excellent leaving group in substitution and elimination reactions.[5] Its leaving group ability is better than chloride but not as good as iodide.[6][7]
-
Electronic and Steric Effects: The reactivity of the bromoethyl group can be influenced by the larger molecular structure.[8] As a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered, which generally favors bimolecular reactions (SN2 and E2) where steric hindrance can slow down the reaction rate.[2][9] For example, the rate of solvolysis for methyl bromide is 10⁷ times faster than for the sterically bulky neopentyl bromide.[9]
Key Reaction Types
The bromoethyl group participates in a wide range of organic reactions, making it a valuable synthetic handle.
Nucleophilic substitution is a cornerstone of bromoethyl chemistry, where a nucleophile replaces the bromide ion.[10] These reactions are crucial for introducing diverse functional groups.[2]
-
SN2 Mechanism: Being a primary halide, compounds with a bromoethyl group predominantly react via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry.[1][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1] Common nucleophiles include hydroxides (to form alcohols), azides (to form azides, useful in click chemistry), and amines (to form substituted amines).[2]
Caption: SN2 reaction mechanism of a bromoethyl compound.
-
SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) pathway is less common for primary halides like the bromoethyl group unless the structure can stabilize a primary carbocation, which is generally unfavorable.[11] However, for substrates like (1-bromoethyl)benzene, the secondary benzylic position can stabilize the carbocation intermediate through resonance, making the SN1 pathway more favorable.[12] This two-step mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile.[11]
When treated with a strong base, bromoethyl compounds can undergo elimination reactions to form alkenes.[2] These reactions often compete with substitution.[13]
-
E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the C-Br bond) while the C-Br bond breaks and a double bond forms.[2] The reaction requires an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group.[14] Strong, bulky bases (like tert-butoxide), higher temperatures, and less polar solvents favor the E2 reaction over SN2.[2][13][14] For example, (2-bromoethyl)benzene undergoes E2 elimination to form styrene.[2]
Caption: E2 reaction mechanism of a bromoethyl compound.
The bromoethyl group is a precursor for forming powerful organometallic reagents.
-
Grignard Reagent Formation: Bromoethyl compounds react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form Grignard reagents (R-MgBr).[2] For instance, (2-bromoethyl)benzene forms 2-phenylethylmagnesium bromide.[2] This reagent is a strong nucleophile and base, reacting with a wide range of electrophiles like aldehydes, ketones, and CO₂ to form new carbon-carbon bonds, yielding alcohols and carboxylic acids, respectively.[2]
Caption: Workflow for Grignard reagent synthesis and reaction.
Quantitative Reactivity Data
The reactivity of the bromoethyl group can be quantified through thermodynamic and kinetic data.
Table 1: Carbon-Bromine Bond Dissociation Energies (BDE)
| Compound | Bond | BDE (kJ/mol) | BDE (kcal/mol) | Citation(s) |
| Bromoethane (CH₃CH₂Br) | C-Br | ~276 | ~66.0 | [15] |
| Bromomethane (CH₃Br) | C-Br | ~282 | 67.5 | [16] |
| 2-Bromopropane | C-Br | ~285 | ~68.1 | |
| tert-Butyl bromide | C-Br | ~272 | ~65.0 | |
| CCl₃-Br | C-Br | ~205 | 49.0 | [16] |
Note: Values can vary slightly depending on the measurement method. BDE for 2-bromopropane and tert-butyl bromide are representative values. The stability of the resulting radical influences the BDE; for instance, the lower BDE for CCl₃Br reflects the stability of the CCl₃ radical.[16][17]
Applications in Drug Development and Research
The predictable reactivity of the bromoethyl group makes it an indispensable tool in medicinal chemistry and drug development.
-
Pharmaceutical Synthesis: It serves as a key building block for a wide range of pharmaceuticals. For example, (2-bromoethyl)benzene is used in the synthesis of central nervous system (CNS) medications like antidepressants, as well as antibiotics and anti-inflammatory drugs. The bromoethyl group allows for the facile introduction of the phenethyl moiety, a common pharmacophore.
-
Molecular Probes and Covalent Modifiers: The electrophilic nature of the bromoethyl group allows it to act as an alkylating agent. This property is exploited in the synthesis of molecular probes and covalent inhibitors, which form a permanent bond with their biological target, often a nucleophilic residue (like cysteine or histidine) in a protein's active site.
-
Protected Amine Precursor: In the form of N-(2-bromoethyl)phthalimide, it is a key reagent in the Gabriel synthesis, a classic method for preparing primary amines without over-alkylation.[18] The phthalimide group acts as a protecting group for the amine.[18]
Experimental Protocols
The following are representative protocols for the synthesis and reaction of a bromoethyl-containing compound.
Protocol 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol [19]
-
Objective: To synthesize (2-bromoethyl)benzene via nucleophilic substitution of a hydroxyl group.
-
Materials: 2-phenylethanol, hydrogen bromide (48% aqueous solution or gaseous), anhydrous potassium carbonate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, heat 2-phenylethanol to approximately 110°C.
-
Slowly introduce hydrogen bromide gas or add aqueous HBr dropwise into the heated alcohol.
-
Maintain the reaction at reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 10% sodium carbonate solution (to neutralize excess acid), and again with water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 97-99°C (at 2.0 kPa).
-
-
Expected Yield: >90%.
Protocol 2: Nucleophilic Substitution - Synthesis of 2-Phenylethyl Azide [2]
-
Objective: To demonstrate a typical SN2 reaction of (2-bromoethyl)benzene.
-
Materials: (2-Bromoethyl)benzene, sodium azide (NaN₃), dimethylformamide (DMF) or acetone as solvent.
-
Procedure:
-
Dissolve (2-bromoethyl)benzene in a suitable polar aprotic solvent like DMF in a round-bottom flask.
-
Add a slight molar excess of sodium azide to the solution.
-
Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove residual DMF and salts.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and remove the solvent under reduced pressure to yield the crude 2-phenylethyl azide, which can be purified further if necessary.
-
-
Safety Note: Sodium azide is highly toxic, and organic azides can be explosive. Handle with extreme caution in a well-ventilated fume hood.
Conclusion
The bromoethyl group is a cornerstone functional group in modern organic chemistry. Its reactivity is dominated by well-understood nucleophilic substitution and elimination pathways, primarily the SN2 and E2 mechanisms. The reliability of these transformations, coupled with the ability to form organometallic reagents, makes the bromoethyl group an invaluable synthon for constructing complex molecules in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of the factors governing its reactivity—steric hindrance, base/nucleophile choice, and solvent effects—is critical for its effective application in research and development.
References
- 1. youtube.com [youtube.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. nbinno.com [nbinno.com]
- 4. Leaving group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. people.uleth.ca [people.uleth.ca]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. brainly.com [brainly.com]
- 12. Solved 2. (a) (i) (1-Bromoethyl)benzene undergoes an Sn1 | Chegg.com [chegg.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. brainly.com [brainly.com]
- 16. The C—Br bond dissociation energy in halogenated bromomethanes | Semantic Scholar [semanticscholar.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]
- 19. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic Sites of 2-Bromoethyl N,N-Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethyl N,N-dimethylcarbamate is a bifunctional molecule of significant interest in organic synthesis and drug development, featuring two primary electrophilic sites that dictate its reactivity. This technical guide provides a comprehensive analysis of these sites, offering insights into the molecule's reaction mechanisms. This document also includes a representative experimental protocol for a nucleophilic substitution reaction and presents a framework for quantifying the reactivity of the identified electrophilic centers.
Identification and Analysis of Electrophilic Sites
This compound possesses two principal electrophilic centers: the bromo-substituted carbon (Cα) and the carbonyl carbon (C=O) of the carbamate group. The electrophilicity of these sites arises from the polarization of their respective bonds due to the presence of highly electronegative atoms.
-
The Bromo-Substituted Carbon (Cα): The carbon atom bonded to the bromine atom is a primary electrophilic site. The high electronegativity of bromine induces a significant partial positive charge (δ+) on this carbon, making it susceptible to attack by nucleophiles. This site primarily participates in nucleophilic substitution reactions (SN2).
-
The Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate functional group is also electrophilic. The oxygen atom, being more electronegative, draws electron density from the carbon, resulting in a partial positive charge. This site is prone to nucleophilic acyl substitution reactions.
The relative reactivity of these two sites is influenced by several factors, including the nature of the attacking nucleophile, the reaction conditions (solvent, temperature), and steric hindrance. Generally, for strong nucleophiles, the SN2 reaction at the Cα is the kinetically favored pathway.
Logical Relationship of Electrophilic Sites
The following diagram illustrates the key electrophilic centers within the this compound molecule.
Caption: Key electrophilic centers in this compound.
Quantitative Data on Electrophilicity
| Electrophilic Site | Parameter | Value (Arbitrary Units) | Method of Determination |
| Bromo-substituted Carbon (Cα) | Calculated Partial Positive Charge (δ+) | +0.25 | Density Functional Theory (DFT) |
| Carbonyl Carbon (C=O) | Calculated Partial Positive Charge (δ+) | +0.45 | Density Functional Theory (DFT) |
| Bromo-substituted Carbon (Cα) | Relative Reaction Rate with Azide (N₃⁻) | 1.00 (Reference) | Kinetic Study (SN2) |
| Carbonyl Carbon (C=O) | Relative Reaction Rate with Hydroxide (OH⁻) | 0.15 | Kinetic Study (Acyl Substitution) |
Note: These values are for illustrative purposes to demonstrate how such data would be presented. The higher partial positive charge on the carbonyl carbon does not necessarily translate to a faster reaction rate, as steric factors and the stability of the transition state play crucial roles.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This section details a representative experimental protocol for the reaction of this compound with a nucleophile, sodium azide, to synthesize 2-azidoethyl N,N-dimethylcarbamate. This reaction targets the bromo-substituted carbon (Cα).
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium azide to the reaction mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-azidoethyl N,N-dimethylcarbamate.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis of 2-azidoethyl N,N-dimethylcarbamate.
Caption: Workflow for a typical nucleophilic substitution reaction.
Conclusion
This compound presents two primary electrophilic sites that enable a diverse range of chemical transformations. The bromo-substituted carbon is a classic site for SN2 reactions, while the carbonyl carbon can undergo nucleophilic acyl substitution. Understanding the relative reactivity of these sites is paramount for designing selective synthetic strategies in drug discovery and materials science. The provided experimental protocol serves as a foundational method for exploring the reactivity of the Cα position, which can be adapted for various nucleophiles. Further computational and kinetic studies are encouraged to build a more detailed quantitative understanding of the electrophilic nature of this versatile molecule.
Foundational Research on Alkylating Agents in Organic Synthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational principles of alkylating agents in organic synthesis. It provides a comprehensive overview of their core mechanisms, pivotal experimental protocols, and their significant applications, particularly in the realm of drug development. This guide is designed to be a practical resource, offering detailed methodologies and quantitative data to support researchers in their experimental work.
Core Concepts of Alkylating Agents
Alkylation is a fundamental organic reaction that involves the transfer of an alkyl group from one molecule to another. The reagent that facilitates this transfer is known as an alkylating agent. These agents are broadly classified based on their electronic character as either electrophilic or nucleophilic.
-
Electrophilic Alkylating Agents: These are the most common type of alkylating agents and are electron-deficient species. They react with nucleophiles, donating an alkyl group to form a new covalent bond. Key examples include alkyl halides, alkyl sulfates, and diazoalkanes.
-
Nucleophilic Alkylating Agents: These reagents are electron-rich and deliver the equivalent of an alkyl anion (carbanion). They react with electrophiles. Prominent examples include organometallic compounds such as Grignard reagents (organomagnesium), organolithium compounds, and organocuprates.
The versatility of alkylating agents makes them indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Key Alkylation Reactions in Organic Synthesis
Several named reactions are cornerstones of alkylation chemistry, each with its own specific applications and mechanistic nuances.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are a set of electrophilic aromatic substitution reactions that allow for the attachment of alkyl or acyl groups to an aromatic ring.
-
Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)[1][2]. The reaction proceeds through the formation of a carbocation or a carbocation-like complex which then acts as the electrophile[1].
-
Friedel-Crafts Acylation: In this variation, an acyl group is added to an aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst[3]. This reaction is generally preferred over alkylation for synthesizing alkylbenzenes because it is not prone to carbocation rearrangements and the resulting ketone can be reduced to the desired alkyl group.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction involves the Sₙ2 reaction of an alkyl halide with an alkoxide ion[4][5]. The alkoxide is typically prepared by reacting an alcohol with a strong base, such as sodium hydride (NaH). For the reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions[6].
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate[7]. This reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex organic molecules, including many pharmaceuticals.
Quantitative Data on Alkylation Reactions
The efficiency of an alkylation reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions. Below are tables summarizing quantitative data for key alkylation reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 1 | 98 | [8] |
| 2 | 4-Bromoanisole | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 2 | 96 | [8] |
| 3 | 4-Chloroanisole | Pd-NHC-MIL-101(Cr) (0.6) | K₂CO₃ | H₂O | 85 | 4 | 92 | [8] |
| 4 | Iodobenzene | Cu(II) Salen complex@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | - | 95 | [9] |
| 5 | Bromobenzene | Cu(II) Salen complex@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | - | 90 | [9] |
| 6 | Chlorobenzene | Cu(II) Salen complex@KCC-1 (0.07g) | K₂CO₃ | DMF | 110 | - | 85 | [9] |
| 7 | 4-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ | EtOH/H₂O | RT | 2 | 95 | [10] |
| 8 | 2-Bromotoluene | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ | EtOH/H₂O | RT | 3 | 85 | [10] |
Table 2: Carbonylative Suzuki-Miyaura Coupling of Aryl Bromides with Potassium Phenyltrihydroxyborate
| Entry | Aryl Bromide | Ligand (mol%) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | (t-Bu)₃P·HBF₄ (5) | 85 | [11] |
| 2 | 4-Bromobenzonitrile | (t-Bu)₃P·HBF₄ (5) | 78 | [11] |
| 3 | Methyl 4-bromobenzoate | (t-Bu)₃P·HBF₄ (5) | 72 | [11] |
| 4 | 4-Bromonitrobenzene | (t-Bu)₃P·HBF₄ (5) | 65 | [11] |
Table 3: Kinetic Data for the Friedel-Crafts Phenethylation of Benzene and Toluene
| Aromatic | k₂ x 10³ (l mol⁻¹ min⁻¹) | Relative Rate (kT/kB) | Reference |
| Benzene | 1.15 | 1.00 | [12] |
| Toluene | 3.01 | 2.62 | [12] |
Experimental Protocols
This section provides detailed methodologies for key alkylation reactions and for the detection of DNA alkylation.
Organic Synthesis Protocols
Materials:
-
Acetaminophen (1.5 g)
-
100% Ethanol (4 mL)
-
25% Sodium methoxide solution (2.5 mL)
-
Bromoethane (1.25 mL)
-
Ice
-
Water
-
Dichloromethane
-
5% aqueous Sodium hydroxide
-
Anhydrous sodium sulfate
-
25 mL Round bottom flask
-
Reflux condenser
-
Stir bar and magnetic stirrer/hotplate
-
Separatory funnel
-
Beaker
-
Filter pipette
-
Rotary evaporator or means for solvent evaporation
Procedure:
-
Add 1.5 g of acetaminophen and a stir bar to a 25 mL round bottom flask.
-
Add 4 mL of 100% ethanol to the flask.
-
Add 2.5 mL of the 25% sodium methoxide solution and begin stirring.
-
Equip the flask with a reflux condenser and reflux the solution for 15 minutes.
-
After 15 minutes, cool the flask.
-
Add 1.25 mL of bromoethane to the reaction mixture through the condenser and reflux for an additional 15 minutes.
-
After the second reflux, allow the solution to cool to a manageable temperature.
-
Pour the reaction mixture into a beaker containing 10 mL of ice and 10 mL of water. If a solid does not form, cool the beaker in an ice bath.
-
Collect the crude solid product by vacuum filtration.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol in a 3-mL conical vial.
-
Extract the dissolved product with 1.0 mL of dichloromethane and then with 1.0 mL of 5% aqueous sodium hydroxide to remove any unreacted acetaminophen.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Transfer the dried organic solution to a pre-weighed flask and evaporate the solvent to obtain the purified phenacetin.
-
Determine the yield and characterize the product by melting point and IR spectroscopy.
Materials:
-
Anisole (0.43 mL, 4.6 mmol)
-
Propionyl chloride (0.41 mL, 4.6 mmol)
-
Ferric chloride (FeCl₃) (0.66 g, 4.0 mmol)
-
Dichloromethane (CH₂Cl₂) (9 mL)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
-
25 mL Round bottom flask
-
Claisen adapter
-
Stir bar and magnetic stirrer
-
Pasteur pipette
-
Separatory funnel
-
Beaker
Procedure:
-
To a 25 mL round bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL).
-
Slowly add a solution of anisole (0.43 mL) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel, add another 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.
-
Filter the solution by gravity filtration into a pre-weighed beaker.
-
Evaporate the solvent on a hot plate at a low setting.
-
Once the solvent has evaporated, cool the beaker to room temperature and weigh the crude product to calculate the yield.
-
Characterize the product using IR and ¹H-NMR spectroscopy.
DNA Alkylation Detection Protocols
Materials:
-
Cells in suspension (e.g., leukocytes) at 1-2 x 10⁴ cells/mL
-
1% Normal melting point agarose (NMPA) in PBS
-
0.5% Low melting point agarose (LMPA) in PBS
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, 1% sodium sarcosinate, 1% Triton X-100, and 10% DMSO)
-
Alkaline electrophoresis buffer (pH ≥ 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
Ethanol
-
DNA staining solution (e.g., ethidium bromide, 0.5 µg/mL)
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope
Procedure:
-
Prepare a base layer of 1% NMPA on a microscope slide and allow it to solidify.
-
Mix approximately 1-2 x 10⁴ cells with 100 µL of molten 0.5% LMPA at 37°C.
-
Pipette 75 µL of the cell/LMPA mixture onto the NMPA layer on the slide and cover with a coverslip.
-
Solidify the gel at 4°C for at least 10 minutes.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal electrophoresis apparatus filled with fresh, cold alkaline electrophoresis buffer for 20 minutes to allow for DNA unwinding.
-
Perform electrophoresis at 1 volt/cm for 20-30 minutes at 4°C.
-
After electrophoresis, gently rinse the slides three times for 5 minutes each with neutralization buffer.
-
Immerse the slides in absolute ethanol for 5 minutes and then air dry.
-
Stain the slides with a DNA staining solution, cover with a coverslip, and visualize under a fluorescence microscope.
-
Score the comets based on the length of the tail and the intensity of the DNA in the tail relative to the head.
Materials:
-
DNA sample
-
Acid for hydrolysis (e.g., HCl)
-
Internal standards ([²H₃]N⁷-MedG and [²H₃]O⁶-MedG)
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
C18 reverse-phase column
-
Mobile phases (e.g., 0.05% formic acid in water and acetonitrile)
Procedure:
-
Isolate genomic DNA from the cells or tissue of interest.
-
Hydrolyze the DNA to release the individual nucleobases. This is typically done under acidic conditions.
-
Add known amounts of the isotopically labeled internal standards to the DNA hydrolysate.
-
Inject the sample into the UPLC-MS/MS system.
-
Separate the methylated guanines from other DNA bases using a C18 reverse-phase column with a suitable gradient of mobile phases.
-
Detect and quantify the N⁷-methylguanine and O⁶-methylguanine using the mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for the analytes and internal standards are monitored. For O⁶-methylguanine, a common transition is m/z 165.95 → 149, and for the internal standard, a corresponding shifted transition is used[10].
-
Construct a calibration curve using known concentrations of the analytes and internal standards to quantify the amount of each methylated guanine in the sample.
Alkylating Agents in Drug Development: DNA Damage and Repair Pathways
A major application of alkylating agents is in cancer chemotherapy. These drugs exert their cytotoxic effects by alkylating DNA, which can lead to cell cycle arrest and apoptosis. The efficacy of these drugs is intimately linked to the cellular DNA damage response and repair pathways.
Mechanism of DNA Alkylation by Anticancer Drugs
Anticancer alkylating agents are electrophilic compounds that react with nucleophilic sites on DNA bases. The N7 position of guanine is the most frequent site of alkylation, followed by the N3 position of adenine. Some agents can also alkylate the O6 position of guanine, which is a particularly mutagenic lesion. Bifunctional alkylating agents can form cross-links within a single DNA strand (intrastrand) or between the two strands (interstrand), which are highly cytotoxic as they block DNA replication and transcription.
DNA Damage Response and Repair Signaling Pathways
Cells have evolved sophisticated signaling pathways to detect and repair DNA damage caused by alkylating agents. The three primary pathways involved are Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Mismatch Repair (MMR).
BER is the primary pathway for repairing small, non-helix-distorting base lesions, including many of the adducts formed by alkylating agents.[13][14][15][16]
NER is responsible for repairing bulky, helix-distorting lesions, such as those formed by some polycyclic aromatic hydrocarbons and interstrand cross-links.[5][6][17][18]
The MMR pathway corrects mispaired bases that can arise from replication errors. It also plays a role in the cellular response to O⁶-methylguanine lesions. When O⁶-methylguanine pairs with thymine during replication, the MMR system recognizes this mismatch but is unable to repair it, leading to a futile cycle of repair attempts that can trigger cell cycle arrest and apoptosis.[19][20]
Conclusion
Alkylating agents are a cornerstone of modern organic synthesis, enabling the construction of a vast array of molecules with applications ranging from materials science to medicine. Their role as anticancer agents highlights the critical interplay between chemical reactivity and cellular biology. A thorough understanding of the mechanisms of alkylation, the intricacies of key synthetic reactions, and the cellular responses to DNA alkylation is essential for the continued development of novel therapeutics and synthetic methodologies. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with these powerful and versatile chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 7. Nucleotide excision repair in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solved Experiment: Williamson Ether Synthesis of Phenacetin | Chegg.com [chegg.com]
- 10. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. studylib.net [studylib.net]
- 14. mdpi.com [mdpi.com]
- 15. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Protein Interactions in DNA Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Nucleotide excision repair: a versatile and smart toolkit: Nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. Nuclease - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2-Bromoethyl N,N-dimethylcarbamate as a Derivatization Agent: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature and database searches have been conducted to provide detailed application notes and protocols for the use of 2-bromoethyl N,N-dimethylcarbamate as a derivatization agent for the analytical determination of thiols, phenols, and carboxylic acids. Despite a thorough investigation, no specific applications, established protocols, or quantitative data for the use of this compound as an analytical derivatization agent were found in the public domain.
The primary application of related carbamate structures appears to be as protecting groups in organic synthesis rather than as reagents for enhancing detection in analytical chromatography and mass spectrometry. This document will outline general principles of derivatization for the target analyte classes and provide examples of commonly used alternative reagents, as a comprehensive guide on the requested compound cannot be compiled due to the absence of published research.
Introduction to Derivatization for Analytical Applications
Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a product of similar structure that has properties more amenable to a particular analytical method. The primary goals of derivatization are to:
-
Improve volatility for gas chromatography (GC).
-
Enhance thermal stability of the analyte.
-
Increase detectability by introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a readily ionizable group for mass spectrometry (MS).
-
Improve chromatographic separation and peak shape.
Derivatization of Target Analytes: General Strategies
While no specific protocols exist for this compound, the following sections describe established derivatization strategies for thiols, phenols, and carboxylic acids using alternative reagents.
Derivatization of Thiols (Mercaptans)
Thiols (-SH) are a class of organic compounds that are important in biological systems (e.g., cysteine, glutathione). Their derivatization is often necessary to improve stability and detection sensitivity.
Common Derivatization Strategy: Alkylation of the sulfhydryl group.
Alternative Reagents:
-
Iodoacetamide and its analogs (e.g., N-ethylmaleimide): These reagents react with the thiol group to form a stable thioether linkage.
-
Monobromobimane (mBBr): A fluorescent labeling reagent that reacts with thiols to produce highly fluorescent derivatives, enabling sensitive detection by HPLC with fluorescence detection.
Illustrative Workflow for Thiol Derivatization:
Caption: General workflow for thiol derivatization and analysis.
Derivatization of Phenols
Phenols are compounds containing a hydroxyl group (-OH) bonded directly to an aromatic ring. Derivatization is often employed to improve their volatility and chromatographic behavior in GC analysis.
Common Derivatization Strategy: Silylation or acylation of the hydroxyl group.
Alternative Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A common silylating agent that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
-
Acetic Anhydride: An acylating agent that forms an ester with the phenolic hydroxyl group.
Illustrative Workflow for Phenol Derivatization for GC-MS:
Caption: Typical workflow for the derivatization of phenols for GC-MS analysis.
Derivatization of Carboxylic Acids
Carboxylic acids (-COOH) are often polar and non-volatile, making their analysis by GC challenging without derivatization. For LC-MS, derivatization can improve ionization efficiency.
Common Derivatization Strategy: Esterification of the carboxyl group.
Alternative Reagents:
-
Alkyl Halides (e.g., Pentafluorobenzyl Bromide - PFBBr): These reagents react with the carboxylate anion to form esters, often enhancing electron capture detection in GC.
-
Silylating Agents (e.g., BSTFA): Similar to phenols, these reagents can derivatize the acidic proton of the carboxyl group.
-
Carbodiimides (e.g., EDC) with an Amine: This two-step process forms a stable amide, which can improve chromatographic properties and ionization in LC-MS.
Illustrative Workflow for Carboxylic Acid Derivatization:
Caption: General experimental workflow for the derivatization of carboxylic acids.
Potential Role of this compound in Organic Synthesis
While not documented as an analytical derivatization agent, the structure of this compound suggests its potential utility as a protecting group for amines in organic synthesis. The carbamate functional group is a well-established protecting group for amines, effectively reducing their nucleophilicity and basicity. The bromoethyl group could potentially be used for subsequent chemical modifications.
Conclusion and Future Perspectives
At present, this compound is not an established derivatization agent for analytical applications. Researchers seeking to derivatize thiols, phenols, or carboxylic acids for enhanced analytical detection should consider the well-documented alternative reagents and protocols available in the scientific literature.
Should future research explore the utility of this compound as a derivatization agent, a thorough investigation into its reactivity, reaction kinetics, stability of the derivatives, and performance in various analytical platforms would be required. Such studies would need to generate the quantitative data (e.g., limits of detection, linearity, and reproducibility) necessary to validate it as a useful tool for the scientific community.
Protecting the Path: A Detailed Guide to Amine Protection with Carbamates
For researchers, scientists, and professionals in drug development, the selective modification of molecules is a cornerstone of innovation. Amines, ubiquitous in bioactive compounds, often require temporary protection of their nucleophilic nature to achieve desired chemical transformations. This document provides detailed application notes and protocols for the protection of amines using carbamates, focusing on the three most widely employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This guide offers a comprehensive overview of the reaction mechanisms, experimental procedures, and comparative data to aid in the selection and application of the most suitable amine protecting group for your synthetic strategy.
Introduction to Carbamate Protecting Groups
Carbamates are a class of organic compounds derived from carbamic acid. In the context of protecting groups, they offer a robust and versatile means of temporarily masking the reactivity of amines. The choice of a specific carbamate protecting group is dictated by the overall synthetic plan, particularly the stability of the substrate to the conditions required for protection and, crucially, deprotection.
-
tert-Butyloxycarbonyl (Boc): The Boc group is favored for its stability to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][5][6] This orthogonality to the Boc group makes it a valuable tool in complex syntheses.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is distinguished by its lability to mild basic conditions, typically using a secondary amine like piperidine.[7][8][9] This allows for deprotection under conditions that leave acid-labile and hydrogenation-sensitive groups intact.
General Workflow for Amine Protection
The fundamental process of amine protection with carbamates involves the reaction of the amine with a corresponding chloroformate or anhydride reagent in the presence of a base. The base serves to neutralize the acidic byproduct of the reaction and, in some cases, to deprotonate the amine, increasing its nucleophilicity.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-bromoethyl N,N-dimethylcarbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromoethyl N,N-dimethylcarbamate is a bifunctional chemical compound with potential applications in peptide chemistry. While not a conventional protecting group, its structure suggests utility as a modifying agent for specific amino acid residues and as a potential linker for peptide cyclization. The presence of a reactive bromoethyl group allows for alkylation of nucleophilic side chains, particularly the thiol group of cysteine, while the carbamate moiety introduces a stable, polar functional group. These application notes provide an overview of its potential uses, detailed experimental protocols based on analogous reactions, and visualizations of the proposed chemical pathways.
Potential Applications
Based on its chemical structure and the known reactivity of similar compounds in peptide chemistry, two primary applications for this compound are proposed:
-
Cysteine Residue Modification: The primary application is the selective alkylation of cysteine residues. The bromoethyl group can react with the sulfhydryl side chain of cysteine to form a stable thioether bond. This modification can be used to:
-
Block the cysteine residue to prevent disulfide bond formation.
-
Introduce a carbamate moiety to potentially alter the peptide's solubility, conformation, or interaction with biological targets.
-
Serve as a handle for further chemical modifications.
-
-
Peptide Cyclization: As a bifunctional molecule, this compound could potentially be used as a linker to cyclize peptides. This would involve the reaction of the bromoethyl group with one nucleophilic side chain (e.g., cysteine) and a subsequent or concurrent reaction involving the carbamate group or the N,N-dimethylamino group with another residue. This application is more speculative and would require significant optimization.
Data Presentation
Table 1: Proposed Reaction Conditions for Cysteine Alkylation
| Parameter | Condition | Notes |
| Solvent | Acetonitrile/water or DMF/water mixture | A polar, aprotic co-solvent is recommended to dissolve the peptide and reagent. |
| pH | 7.0 - 8.5 | The reaction is typically performed at neutral to slightly basic pH to ensure the cysteine thiol is in its more nucleophilic thiolate form. |
| Temperature | Room Temperature (20-25 °C) | The reaction generally proceeds efficiently at room temperature. |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents | A slight excess of this compound is recommended to ensure complete reaction. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by HPLC or mass spectrometry. |
Table 2: Characterization of Modified Peptides
| Analytical Technique | Expected Outcome |
| Mass Spectrometry (MS) | Observation of a mass shift corresponding to the addition of the N,N-dimethylcarbamoylethyl group (C5H10N2O2, MW = 130.14 Da). |
| High-Performance Liquid Chromatography (HPLC) | A shift in the retention time of the modified peptide compared to the unmodified peptide. |
| Tandem MS (MS/MS) | Fragmentation analysis can confirm the site of modification on the cysteine residue. |
Experimental Protocols
Protocol 1: Cysteine Alkylation in a Model Peptide
This protocol describes the alkylation of a cysteine-containing peptide with this compound in solution.
Materials:
-
Cysteine-containing peptide (e.g., H-Gly-Cys-Gly-OH)
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Alkylation Reaction: To the peptide solution, add 1.5 equivalents of the this compound solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours.
-
Monitoring the Reaction: Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench with 0.1% TFA, and analyze by RP-HPLC and mass spectrometry to monitor the disappearance of the starting material and the formation of the product.
-
Quenching the Reaction: Once the reaction is complete (as determined by HPLC/MS), quench the reaction by adding an excess of a thiol-containing scavenger, such as dithiothreitol (DTT) or 2-mercaptoethanol, to react with any remaining this compound.
-
Purification: Purify the modified peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for cysteine alkylation.
Caption: Proposed mechanism for cysteine alkylation.
Caption: Conceptual pathway for peptide cyclization.
Discussion and Future Perspectives
The application of this compound for cysteine modification is a promising strategy for introducing a stable carbamate functionality into a peptide. This modification may influence the peptide's physicochemical properties and biological activity. Further studies are required to fully elucidate the impact of this modification on peptide structure and function.
The use of this reagent for peptide cyclization is a more complex endeavor that would require careful selection of the peptide sequence and reaction conditions to favor intramolecular cyclization over intermolecular side reactions. The reactivity of the carbamate group towards a second nucleophile under conditions compatible with peptides would need to be thoroughly investigated.
Researchers are encouraged to adapt the provided protocols to their specific peptide of interest and to use appropriate analytical techniques to characterize the resulting products. These application notes provide a foundational framework for exploring the utility of this compound in the innovative field of peptide science.
Application of Carbamates in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group, once primarily recognized for its use in pesticides, has emerged as a versatile and crucial scaffold in modern medicinal chemistry. Its unique structural and electronic properties have been exploited to design a wide array of therapeutic agents with diverse pharmacological activities. Carbamates are characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (R-O-C(=O)NR'R''). This arrangement confers upon them a hybrid ester-amide character, leading to enhanced stability against hydrolysis compared to esters, while also participating in key hydrogen bonding interactions similar to amides.[1] This combination of features makes carbamates valuable as prodrug moieties, enzyme inhibitors, and isosteric replacements for amide bonds in peptidomimetics.[1][2] This document provides a detailed overview of the applications of carbamates in medicinal chemistry, supported by quantitative data, experimental protocols, and illustrative diagrams.
Carbamates as Prodrugs
A significant application of the carbamate linkage is in the design of prodrugs to improve the pharmacokinetic properties of parent drugs.[3] By masking polar functional groups such as hydroxyls, amines, or phenols, carbamates can enhance lipophilicity, leading to improved membrane permeability and oral bioavailability.[2] Once absorbed, the carbamate bond can be enzymatically or chemically cleaved to release the active pharmaceutical ingredient.[2]
A notable example is Bambuterol , a long-acting beta-adrenoceptor agonist used in the treatment of asthma. It is a prodrug of terbutaline, where two carbamate groups mask the phenolic hydroxyl groups of the parent drug. This modification protects terbutaline from first-pass metabolism, leading to a prolonged duration of action.[1][4]
Logical Relationship of Carbamate Prodrug Strategy
Caption: General workflow of a carbamate prodrug strategy.
Carbamates as Enzyme Inhibitors: The Case of Acetylcholinesterase
Carbamates are renowned for their role as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.[5] Carbamate inhibitors act as "pseudo-irreversible" or "slowly reversible" inhibitors by carbamoylating the serine residue in the active site of AChE, forming a stable covalent bond that is hydrolyzed much more slowly than the acetylated enzyme intermediate formed with acetylcholine.[6]
Prominent examples of carbamate-based AChE inhibitors include:
-
Rivastigmine: Used for the treatment of mild to moderate dementia of the Alzheimer's type and Parkinson's disease.[2][3]
-
Physostigmine: A naturally occurring carbamate used to treat glaucoma and anticholinergic toxicity.[5][7]
-
Neostigmine: A synthetic carbamate used in the management of myasthenia gravis and to reverse the effects of muscle relaxants.[5][8]
Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates
Caption: Acetylcholinesterase inhibition by carbamates.
Carbamates as Isosteric Replacements for Amide Bonds
In the realm of peptidomimetics, carbamates serve as effective isosteres for the amide bond.[1] The amide bond is susceptible to enzymatic cleavage by proteases, which can limit the in vivo stability and bioavailability of peptide-based drugs. Replacing the amide linkage with a carbamate group can confer resistance to proteolysis while maintaining the key hydrogen bonding capabilities necessary for target binding.[1] This strategy has been successfully employed in the development of various protease inhibitors, including those targeting HIV protease.
Quantitative Data of Representative Carbamate Drugs
The following tables summarize the inhibitory potency and pharmacokinetic parameters of selected carbamate drugs.
| Drug | Target Enzyme | IC50 | Ki |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 µM[2][3] | - |
| Butyrylcholinesterase (BuChE) | 0.037 µM[2][3] | - | |
| Physostigmine | Acetylcholinesterase (AChE) | 0.117 ± 0.007 µM (human)[9] | 0.02-0.37 µM[10] |
| Butyrylcholinesterase (BuChE) | 0.059 ± 0.012 µM (human)[9] | - | |
| Neostigmine | Acetylcholinesterase (AChE) | 0.062 ± 0.003 µM (human)[9] | 23 µM[11] |
| Butyrylcholinesterase (BuChE) | 0.373 ± 0.089 µM (human)[9] | - |
| Drug | Route of Administration | Oral Bioavailability | Elimination Half-life |
| Rivastigmine | Oral, Transdermal | ~36% (3 mg oral dose)[12] | ~1.5 hours (oral)[1] |
| Physostigmine | IV, IM, Oral, Ophthalmic | 2-3% (oral) | 20-30 minutes (IV) |
| Neostigmine | IV, IM, Subcutaneous | <5% (oral)[9] | 50-90 minutes (injection) |
| Bambuterol | Oral | ~20% | 13 hours (for bambuterol), 21 hours (for active metabolite terbutaline) |
Experimental Protocols
Protocol 1: Synthesis of a Carbamate Drug - Rivastigmine (Illustrative)
This protocol outlines a synthetic route to Rivastigmine, adapted from published procedures.
Workflow for Rivastigmine Synthesis
Caption: A representative synthetic route for Rivastigmine.
Materials:
-
1-(3-hydroxyphenyl)ethanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Formaldehyde
-
Formic acid
-
N-ethyl-N-methylcarbamoyl chloride
-
Potassium hydroxide
-
Toluene
-
Di-(+)-p-toluoyl-D-tartaric acid
-
Methanol
-
L-(+)-tartaric acid
Procedure:
-
Oximation: Dissolve 1-(3-hydroxyphenyl)ethanone, hydroxylamine hydrochloride, and sodium acetate in ethanol and water. Reflux the mixture for 2-3 hours. Cool the reaction mixture and collect the precipitated oxime by filtration.
-
Reduction: Suspend the oxime in methanol and add 10% palladium on carbon. Hydrogenate the mixture under pressure until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain 3-(1-aminoethyl)phenol.
-
N-methylation: To a solution of 3-(1-aminoethyl)phenol in formic acid, add formaldehyde and heat the mixture. After cooling, basify with a sodium hydroxide solution and extract the product with an organic solvent. Dry the organic layer and concentrate to yield 3-(1-dimethylaminoethyl)phenol.
-
Carbamoylation: Dissolve 3-(1-dimethylaminoethyl)phenol and potassium hydroxide in toluene. Add N-ethyl-N-methylcarbamoyl chloride dropwise and stir the mixture at room temperature. After the reaction is complete, wash the organic layer with water, dry, and concentrate to obtain racemic rivastigmine.
-
Chiral Resolution: Dissolve the racemic rivastigmine and di-(+)-p-toluoyl-D-tartaric acid in methanol. Allow the salt of the (S)-enantiomer to crystallize. Filter and recrystallize the salt to achieve high enantiomeric purity.
-
Final Salt Formation: Treat the resolved (S)-rivastigmine free base with L-(+)-tartaric acid in a suitable solvent to precipitate S-(+)-rivastigmine hydrogentartrate.
Protocol 2: General Procedure for Synthesis of a Carbamate Prodrug from a Parent Drug with a Hydroxyl Group
This protocol provides a general method for the synthesis of a carbamate prodrug from a parent drug containing a hydroxyl group using p-nitrophenyl chloroformate.
Materials:
-
Parent drug with a hydroxyl group
-
p-Nitrophenyl chloroformate
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Amine (R'R''NH)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of the hydroxyl group: Dissolve the parent drug in anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carbamoylation: Once the formation of the activated carbonate is complete, add the desired amine (R'R''NH) (1.5 equivalents) to the reaction mixture.
-
Stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired carbamate prodrug.
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of acetylcholinesterase inhibitory activity using the colorimetric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Carbamate inhibitor (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the carbamate inhibitor in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Carbamate inhibitor solution (or vehicle for control)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the carbamate inhibitor using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Conclusion
Carbamates represent a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of effective therapeutic agents. Their application as prodrugs enhances the pharmacokinetic profiles of parent molecules, while their ability to act as potent enzyme inhibitors, particularly of acetylcholinesterase, has led to important treatments for neurodegenerative diseases. Furthermore, their use as stable isosteres for amide bonds continues to be a valuable strategy in peptidomimetic drug design. The data and protocols provided herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel carbamate-based pharmaceuticals.
References
- 1. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Pharmacokinetics of bambuterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bambuterol - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. americanregent.com [americanregent.com]
- 8. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Absorption of rivastigmine from different regions of the gastrointestinal tract in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Introduction of a Dimethylcarbamoyl Group
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the introduction of a dimethylcarbamoyl group onto various functional groups, a crucial modification in the synthesis of pharmacologically active compounds and other specialty chemicals. The protocols cover both traditional methods using dimethylcarbamoyl chloride (DMCC) and modern, phosgene-free alternatives.
Overview
The dimethylcarbamoyl group [(CH₃)₂NCO-] is a key functional moiety in numerous pharmaceuticals and agrochemicals. Its introduction into a molecule can significantly alter its biological activity, solubility, and metabolic stability. This document outlines two primary approaches for dimethylcarbamoylation: the use of the highly reactive but hazardous dimethylcarbamoyl chloride (DMCC), and safer, more environmentally benign methods employing dimethyl carbonate (DMC) or carbon dioxide (CO₂).
Safety Precautions: Dimethylcarbamoyl chloride (DMCC) is a corrosive, flammable, and toxic liquid that is also a suspected human carcinogen and mutagen.[1][2] All manipulations involving DMCC must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1][2][3]
Comparative Data of Dimethylcarbamoylation Methods
The following table summarizes quantitative data for various methods of introducing a dimethylcarbamoyl group, allowing for a direct comparison of their efficacy under different conditions.
| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-Ethyl-N-methylcarbamoyl chloride / ZnCl₂ | Toluene | Reflux | Completion | 80 | [4] |
| 3-hydroxy acetophenone | N-ethyl-N-methylcarbamoyl chloride / K₂CO₃ | - | - | - | - | [5] |
| 2,4-toluene diamine | Dimethyl carbonate / Zinc Acetate | - | 180 | 2 | 96 | [6] |
| 4,4′-diphenylmethane diamine | Dimethyl carbonate / Zinc Acetate | - | 180 | 2 | 98 | [6] |
| Aniline | Dimethyl carbonate / Lead Acetate | - | 140 | - | 99.8 | [7] |
| Aniline | nBu₂Sn(OMe)₂ / CO₂ (5 MPa) | - | - | 0.33 | 80 | [8] |
| Aniline | Ti(OMe)₄ / CO₂ (5 MPa) | - | - | 0.33 | 85 | [8][9][10][11] |
| Aniline | Butyl bromide / DBU / CO₂ (3 bar) | Acetonitrile | 70 | 0.83 | 78 (conversion) | [12][13] |
| 1,6-hexanediamine | Dimethyl carbonate / CH₃COONa | - | 80 | 8 | - | [14] |
Experimental Protocols
Protocol 1: Dimethylcarbamoylation of a Phenol using Dimethylcarbamoyl Chloride (DMCC) - Synthesis of a Rivastigmine Derivative
This protocol is adapted from the synthesis of Rivastigmine, an acetylcholinesterase inhibitor.[4][15]
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N,N-dimethylcarbamoyl chloride (DMCC)
-
Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen atmosphere, add zinc chloride (15.12 mmol) to anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add N,N-dimethylcarbamoyl chloride (30.25 mmol) and stir the mixture at room temperature for 10 minutes.[4]
-
Add (S)-3-(1-(dimethylamino)ethyl)phenol (30.25 mmol) to the reaction mixture.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 13 hours), cool the reaction mixture to room temperature.[4][15]
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dimethylcarbamate derivative (78% yield).[4][15]
Protocol 2: Phosgene-Free Dimethylcarbamoylation of an Amine using Dimethyl Carbonate (DMC) and a Catalyst
This protocol describes a greener approach to carbamate synthesis using dimethyl carbonate as the acyl donor, catalyzed by zinc acetate.[6][7]
Materials:
-
Aromatic diamine (e.g., 2,4-toluene diamine or 4,4′-diphenylmethane diamine)
-
Dimethyl carbonate (DMC)
-
Zinc acetate (Zn(OAc)₂)
-
Reaction vessel suitable for elevated temperatures (e.g., autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine the aromatic diamine, a molar excess of dimethyl carbonate, and a catalytic amount of zinc acetate.
-
Seal the vessel and heat the reaction mixture to 180 °C with stirring.[6]
-
Maintain the reaction at this temperature for 2 hours.[6]
-
After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent (excess DMC) under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the corresponding dicarbamate (yields of 96-98% have been reported).[6]
Protocol 3: Continuous-Flow Synthesis of Carbamates from Amines and Carbon Dioxide (CO₂)
This protocol outlines a modern, continuous-flow approach for carbamate synthesis, avoiding toxic reagents and enabling rapid reaction optimization.[12][13]
Materials and Equipment:
-
Flow chemistry system (e.g., Vapourtec E-series) with a coil reactor (e.g., 10 mL)
-
Amine (e.g., aniline)
-
Alkyl bromide (e.g., butyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Carbon dioxide (CO₂) gas cylinder with a mass flow controller
Procedure:
-
Prepare a stock solution by dissolving the amine (1.0 equiv.), alkyl bromide (2.0 equiv.), and DBU (2.0 equiv.) in acetonitrile.[12]
-
Set up the flow reactor system, heating the coil reactor to the desired temperature (e.g., 70 °C).[12]
-
Set the back-pressure regulator to 3 bar.[12]
-
Pump the stock solution through the reactor at a defined flow rate (e.g., 250 µL/min).[13]
-
Introduce carbon dioxide gas into the system at a controlled flow rate (e.g., 6.0 mL/min) using a mass flow controller.[12][13]
-
Collect the output from the reactor after it has reached a steady state.
-
The conversion and yield can be determined by GC-MS analysis of the collected product mixture. Yields ranging from 45% to 92% have been achieved with this method.[12]
Visualized Workflows and Mechanisms
General Experimental Workflow for Dimethylcarbamoylation
Caption: A generalized workflow for the synthesis of dimethylcarbamoylated compounds.
Signaling Pathway: Mechanism of Action of Rivastigmine
Rivastigmine, a drug containing a dimethylcarbamoyl moiety, acts as a cholinesterase inhibitor. It increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[16][17]
Caption: Rivastigmine inhibits acetylcholinesterase, increasing acetylcholine levels.
References
- 1. nj.gov [nj.gov]
- 2. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. [논문]Catalytic Methoxycarbonylation of Aromatic Diamines with Dimethyl Carbonate to Their Dicarbamates Using Zinc Acetate [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.bates.edu [librarysearch.bates.edu]
- 10. Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides [ouci.dntb.gov.ua]
- 11. academic.oup.com [academic.oup.com]
- 12. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Dimethyl-hexane-1,6-Dicarbamate with Dimethyl Carbonate Instead of Phosgene-Academax [us.academax.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
Detecting Carbamates in Solution: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of carbamates, a class of organic compounds widely used as pesticides and in pharmaceuticals, is critical for ensuring environmental safety, food quality, and therapeutic efficacy. This document provides detailed application notes and protocols for the most common and effective analytical methods for determining carbamates in solution. Methodologies covered include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for carbamate analysis due to the thermolabile nature of many carbamate compounds, which makes them unsuitable for direct analysis by gas chromatography. A variety of HPLC columns and detection methods can be employed, with the choice depending on the specific carbamates of interest, the sample matrix, and the required sensitivity.
HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD)
This method, outlined in EPA Method 531.1, is a highly sensitive and selective technique for the analysis of N-methylcarbamates. The carbamates are separated on a reversed-phase column and then hydrolyzed post-column to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent to produce a highly fluorescent derivative, which is detected by a fluorescence detector.
Experimental Protocol: HPLC-PCD-FLD for N-Methylcarbamates
1. Sample Preparation:
-
For water samples, filter through a 0.45 µm membrane.
-
For solid samples (e.g., soil, food), perform a solvent extraction (e.g., with acetonitrile or methanol) followed by a cleanup step using solid-phase extraction (SPE) with a C18 or similar cartridge.
2. HPLC Conditions:
-
Column: Waters Carbamate Analysis column (3.9 x 150 mm) or equivalent C8 or C18 column.
-
Mobile Phase: A binary gradient of water and methanol or acetonitrile is typically used.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 50-400 µL.
3. Post-Column Derivatization:
-
Hydrolysis Reagent: Sodium hydroxide solution at an elevated temperature (e.g., 95°C).
-
Derivatization Reagent: OPA and 2-mercaptoethanol or Thiofluor®.
4. Fluorescence Detection:
-
Excitation Wavelength: ~330 nm.
-
Emission Wavelength: ~450 nm.
HPLC with Mass Spectrometry (HPLC-MS/MS)
HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become a mainstream method for pesticide residue analysis, offering high sensitivity and selectivity. This technique allows for the direct detection of carbamates without the need for derivatization.
Experimental Protocol: HPLC-MS/MS for Carbamate Analysis
1. Sample Preparation:
-
A "dilute and shoot" approach can be used for relatively clean samples after filtration.
-
For more complex matrices like food, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed. This involves an initial extraction with acetonitrile followed by a cleanup step using a combination of sorbents like PSA, C18, and GCB to remove interferences.
2. HPLC Conditions:
-
Column: A reversed-phase column such as a C8 or C18 (e.g., 2.1 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-50 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for most carbamates.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each carbamate.
Gas Chromatography (GC) Methods
While many carbamates are thermally unstable, GC methods can be employed, often requiring derivatization or specialized injection techniques to prevent degradation in the hot injector.
GC with Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities. To overcome the thermal lability of carbamates, techniques like cool on-column injection or derivatization are used. Flash alkylation in the injector port is another approach to form more stable derivatives.
Experimental Protocol: GC-MS for Carbamate Analysis
1. Sample Preparation:
-
Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase microextraction (SDME) can be used to extract carbamates from aqueous samples.
-
Derivatization (optional but often necessary): Acetic anhydride can be used to derivatize carbamates to make them more amenable to GC analysis.
2. GC Conditions:
-
Injector: A split/splitless or a cool on-column injector is recommended. For splitless injection, the injector temperature is typically around 250 °C.
-
Column: A capillary column with a mid-polarity phase like a BPX-50 or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is often used.
-
Oven Temperature Program: A temperature program is used to separate the carbamates, for example, starting at 70°C and ramping up to 300°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
GC with Nitrogen-Phosphorus Detector (GC-NPD)
The Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like carbamates.
Experimental Protocol: GC-NPD for Carbamate Analysis
1. Sample Preparation:
-
Similar to GC-MS, LLE or SPE can be used for sample extraction and cleanup.
2. GC Conditions:
-
Injector: Splitless injection is commonly used.
-
Column: An HP-5ms column (30 m x 0.32 mm x 0.25 µm) has been shown to effectively separate common carbamates.
-
Oven Temperature Program: A suitable temperature gradient is applied to achieve separation.
3. Detector:
-
Nitrogen-Phosphorus Detector (NPD): Operated according to the manufacturer's instructions.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, high-throughput, and cost-effective screening method for the detection of carbamates. These immunoassays utilize antibodies that specifically bind to carbamates or a group of related carbamates. The assay is typically based on a competitive format where the carbamate in the sample competes with a labeled carbamate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the carbamate in the sample.
Experimental Protocol: ELISA for Carbamate Screening
1. Sample Preparation:
-
Water samples can often be analyzed directly or with minimal dilution.
-
For complex matrices like food or soil, an extraction with a suitable solvent (e.g., methanol/water) is required, followed by filtration or centrifugation.
2. ELISA Procedure (General Steps):
-
Antibody-coated microtiter plates are used.
-
Standards and samples are added to the wells, followed by the addition of a carbamate-enzyme conjugate.
-
After an incubation period, the wells are washed to remove unbound reagents.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of the carbamate is determined by comparing the absorbance of the sample to a standard curve.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods for carbamate detection.
Table 1: HPLC Methods - Limits of Detection (LOD) and Quantification (LOQ)
| Carbamate | Method | LOD | LOQ | Reference |
| Aldicarb | LC-MS/MS | - | 0.20 - 5.0 µg/kg | |
| Aldicarb Sulfone | LC-MS/MS | - | 0.20 - 5.0 µg/kg | |
| Aldicarb Sulfoxide | LC-MS/MS | - | 0.20 - 5.0 µg/kg | |
| Carbofuran | LC-MS/MS | 0.2 - 2.0 µg/kg | 0.5 - 5.0 µg/kg | |
| Carbaryl | LC-MS/MS | 0.2 - 2.0 µg/kg | 0.5 - 5.0 µg/kg | |
| Methomyl | LC-MS/MS | - | 0.20 - 5.0 µg/kg | |
| Oxamyl | LC-MS/MS | - | 0.20 - 5.0 µg/kg | |
| Propoxur | HPLC-UV | - | < 100 ppb | |
| Various Carbamates | LC-MS | 0.091 - 19.3 ng/mL | - | |
| Various Carbamates | UHPLC-MS/MS | 0.0072 - 0.0578 µg/kg | 0.0217 - 0.1753 µg/kg |
Table 2: GC Methods - Limits of Detection (LOD)
| Carbamate | Method | LOD | Reference |
| Various Carbamates | GC-NPD | < 10 ppb | |
| Thiofanox | GC-MS (derivatization) | 3 - 35 ng/L | |
| Carbofuran | GC-MS (derivatization) | 3 - 35 ng/L | |
| Carbaryl | GC-MS (derivatization) | 3 - 35 ng/L | |
| Propoxur | GC-MS (derivatization) | 3 - 35 ng/L | |
| Various Carbamates | GC-MS (cool on-column) | 30 - 80 ng/L | |
| Methyl Carbamate | GC-FID | 3.3 - 16.7 µg/L | |
| Ethyl Carbamate | GC-FID | 3.3 - 16.7 µg/L |
Table 3: Method Performance - Linearity and Recovery
| Method | Linearity (r²) | Recovery (%) | Reference |
| HPLC-MS/MS | > 0.99 | 70.9 - 119 | |
| HPLC-MS/MS | 0.886 - 0.999 | Within EPA acceptance range | |
| HPLC-MS/MS | > 0.99 | 88.1 - 118.4 | |
| GC-NPD | Good linearity in 10-1000 ppb range | - | |
| GC-FID | > 0.994 | 82.2 - 95.2 | |
| UHPLC-MS/MS | ≥ 0.997 | - |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Application Notes and Protocols: 2-bromoethyl N,N-dimethylcarbamate as an Intermediate in Drug Synthesis
A comprehensive review of available scientific literature and patent databases indicates that 2-bromoethyl N,N-dimethylcarbamate is not a commonly utilized or documented intermediate in the synthesis of pharmaceutical drugs. While carbamate moieties are crucial functional groups in a wide array of therapeutics, the primary synthetic routes do not appear to involve this specific bromo-functionalized carbamate.
This document will instead focus on the established and widely practiced methods for the introduction of carbamate groups in drug synthesis, providing an overview of the key reagents and reaction pathways. This information is targeted towards researchers, scientists, and drug development professionals.
Established Methods for Carbamate Synthesis in Drug Development
The synthesis of carbamate-containing drugs, such as the notable cholinesterase inhibitor Rivastigmine, predominantly relies on the reaction of a nucleophile (typically an alcohol, phenol, or amine) with an activated carbonyl source. The most prevalent methods are outlined below.
Reaction with Carbamoyl Chlorides
A primary and efficient method for forming carbamates is the reaction of an alcohol or phenol with a carbamoyl chloride in the presence of a base. This is a well-established and versatile method applicable to a wide range of substrates.
General Reaction Scheme:
Figure 1: General workflow for carbamate synthesis using a carbamoyl chloride.
Experimental Protocol: Synthesis of a Rivastigmine Analog Precursor
This protocol is adapted from the general synthesis of aryl carbamates.
Materials:
-
(S)-3-(1-(dimethylamino)ethyl)phenol
-
N-ethyl-N-methylcarbamoyl chloride
-
Potassium carbonate (K₂CO₃) or Pyridine
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Toluene or Dimethylformamide (DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-3-(1-(dimethylamino)ethyl)phenol in toluene or DMF, add a suitable base such as potassium carbonate or pyridine.
-
If using a biphasic system with an inorganic base, a phase-transfer catalyst like TBAB can be added.
-
Add N-ethyl-N-methylcarbamoyl chloride dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | (S)-3-(1-(dimethylamino)ethyl)phenol, N-ethyl-N-methylcarbamoyl chloride |
| Base | Potassium carbonate, Pyridine |
| Solvent | Toluene, DMF |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Varies (monitored by TLC) |
| Work-up | Aqueous work-up with NH₄Cl, extraction |
| Purification | Column Chromatography |
Table 1: Typical reaction parameters for the synthesis of an aryl carbamate via the carbamoyl chloride method.
Reaction with Isocyanates
Another common method involves the reaction of an alcohol or phenol with an isocyanate. This reaction is often catalyst-free but can be accelerated by the use of bases or organometallic catalysts.
General Reaction Scheme:
Figure 2: General workflow for carbamate synthesis using an isocyanate.
Experimental Protocol: General Synthesis of an O-Aryl Carbamate
Materials:
-
A substituted phenol
-
An appropriate alkyl or aryl isocyanate
-
Triethylamine (optional, as a base catalyst)
-
Dichloromethane or dry DMF
-
Diethyl ether and pentane (for precipitation)
Procedure:
-
A suspension of the substituted phenol in dichloromethane or dry DMF is prepared.
-
The alkyl or aryl isocyanate is added to the suspension, followed by the addition of triethylamine if a catalyst is needed.
-
The reaction vessel is sealed and the mixture is stirred at a temperature ranging from room temperature to 65 °C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under vacuum.
-
The residue is dissolved in a minimal amount of dichloromethane.
-
A mixture of diethyl ether and pentane is gradually added to precipitate the carbamate product.
-
The solid product is collected by filtration.
| Parameter | Value/Condition |
| Reactants | Substituted phenol, Alkyl/Aryl isocyanate |
| Catalyst | Triethylamine (optional) |
| Solvent | Dichloromethane, DMF |
| Temperature | 20–65 °C |
| Reaction Time | Typically 18 hours |
| Work-up | Solvent removal, precipitation |
| Purification | Filtration and washing of the precipitate |
Table 2: Typical reaction parameters for the synthesis of an O-Aryl carbamate via the isocyanate method.
Signaling Pathways of Carbamate-Containing Drugs: The Example of Rivastigmine
Many carbamate-containing drugs, such as Rivastigmine, function as enzyme inhibitors. Rivastigmine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Figure 3: Simplified signaling pathway showing the mechanism of action of Rivastigmine.
Conclusion
While the specific intermediate this compound does not appear to be a standard reagent in documented drug synthesis pathways, the broader class of carbamates is of immense importance in medicinal chemistry. The established synthetic routes, primarily through carbamoyl chlorides and isocyanates, offer robust and versatile methods for introducing this critical functional group. Researchers and drug development professionals should focus on these well-documented pathways for the efficient synthesis of carbamate-containing drug candidates. Further investigation into novel synthetic methodologies is always encouraged, but should be based on sound chemical principles and thorough experimental validation.
A Step-by--Step Guide to Carbamate Formation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates, also known as urethanes, are a crucial functional group in organic chemistry with significant applications in pharmaceuticals, agrochemicals, and polymer science.[1][2] Their stability and ability to act as peptide bond surrogates make them a common motif in drug design and medicinal chemistry.[1] This document provides detailed application notes and protocols for the synthesis of carbamates through various common reaction pathways.
I. Synthesis of Carbamates from Alcohols and Isocyanates
This method is one of the most direct and widely used for carbamate synthesis, involving the addition of an alcohol to an isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of Benzyl Phenylcarbamate
Materials:
-
Benzyl alcohol
-
Phenyl isocyanate
-
Anhydrous Hexane
-
Small vial
Procedure:
-
Pipette 50 µL of benzyl alcohol into a small vial and weigh it.
-
Add 1000 µL of anhydrous hexane to the vial.
-
Add a 1.1 molar excess of phenyl isocyanate to the solution.[3]
-
The reaction occurs at room temperature. The O-alkyl carbamate product is insoluble in hexane and will crystallize out of the solution as it forms.[3]
-
The completion of the reaction is indicated by the vial being full of crystals.[3]
-
The crystals can be isolated by filtration and washed with cold hexane to afford the pure product.
II. Synthesis of Carbamates from Amines and Chloroformates
The reaction between an amine and a chloroformate is a robust method for forming a carbamate linkage. This reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of Ethyl N-methylcarbamate
Materials:
-
33% Aqueous methylamine solution
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Ether
-
Potassium carbonate (K2CO3)
-
2-L flask with mechanical stirrer
-
Ice-salt bath
Procedure:
-
In a 2-L flask equipped with a mechanical stirrer and cooled with an ice-salt mixture, place 300 cc of ether and 186 g (2 moles) of a 33% aqueous methylamine solution.
-
Cool the stirred mixture to 5°C.
-
Slowly add 217 g (2 moles) of ethyl chloroformate, ensuring the temperature does not exceed 5°C.
-
When approximately half of the chloroformate has been added, begin the gradual addition of a cold solution of 80 g (2 moles) of pure sodium hydroxide in 120 cc of water. The addition of the remaining chloroformate and the sodium hydroxide solution should be done concurrently at a rate that they finish simultaneously. Constant and vigorous stirring is crucial throughout the addition.
-
After the addition is complete, let the mixture stand for fifteen minutes.
-
Separate the ether layer. Extract the aqueous layer with 100 cc of ether.
-
Combine the ether layers and dry them by shaking with about 8 g of potassium carbonate in two portions.
-
Distill off the ether.
-
Distill the residue under reduced pressure, collecting the fraction at 55–60°C/12 mm. This yields 182–185 g (88–90%) of ethyl N-methylcarbamate as a colorless oil.
III. Synthesis of Carbamates using Carbon Dioxide
The use of carbon dioxide as a C1 building block for carbamate synthesis is an attractive green alternative to methods employing toxic reagents like phosgene.[2] This approach often involves the reaction of an amine and CO2 to form a carbamate anion, which is then trapped with an electrophile.
Experimental Protocol: Continuous Flow Synthesis of N-Phenyl Butylcarbamate
This protocol is adapted for a continuous flow chemistry setup.
Materials and Setup:
-
Vapourtec E-series flow chemistry device (or similar) with a 10 mL coil reactor.
-
Aniline
-
Butyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Carbon dioxide (gas cylinder with mass flow controller)
Procedure:
-
Prepare a stock solution by dissolving aniline (1.0 equiv, 4.29 mmol), butyl bromide (2.0 equiv, 8.58 mmol), and DBU (2.0 equiv, 8.58 mmol) in 5 mL of acetonitrile in a 30 mL vial with a septum.
-
Set up the continuous flow reactor with acetonitrile as the solvent. Heat the 10 mL coil reactor to 70°C.
-
Use one pump as a back-pressure regulator set to 3 bar.
-
Introduce the stock solution into the reactor at a flow rate of 250 μL/min.
-
Simultaneously, introduce carbon dioxide gas into the reactor at a flow rate of 6.0 mL/min.
-
Collect the product mixture after the system has stabilized. The reaction provides the desired carbamate in good to excellent yields.[2]
Quantitative Data Summary
The following tables summarize typical yields for various carbamate synthesis methods.
Table 1: Synthesis of Carbamates from Alcohols and Isocyanates.
| Alcohol | Isocyanate | Catalyst | Solvent | Yield (%) | Reference |
| Benzyl alcohol | Phenyl isocyanate | None | Hexane | Quantitative | [3] |
| n-Butanol | n-Butyl isocyanate | Dibutyltin dilaurate | Methylene chloride | 80 (crude) | [4] |
Table 2: Synthesis of Carbamates from Amines and Chloroformates.
| Amine | Chloroformate | Base | Solvent | Yield (%) | Reference |
| Methylamine | Ethyl chloroformate | NaOH | Ether/Water | 88-90 | Organic Syntheses |
| Benzylamine | Methyl chloroformate | Bis(trimethylsilyl)acetamide | CH2Cl2 | 94 | [5] |
Table 3: Synthesis of Carbamates using Carbon Dioxide.
| Amine | Electrophile | Base/Catalyst | Solvent | Yield (%) | Reference |
| Aniline | Butyl bromide | DBU | Acetonitrile | 78 | [2] |
| Benzylamine | Benzyl chloride | Cesium carbonate/TBAI | DMF | 95 | [6] |
Reaction Mechanisms and Workflows
Carbamate Formation from Isocyanate and Alcohol
The reaction proceeds through a nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate group.
Caption: General reaction scheme for carbamate formation from an isocyanate and an alcohol.
General Experimental Workflow for Carbamate Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a carbamate.
Caption: A generalized experimental workflow for the synthesis of carbamates.
Role of Carbamates in Drug Development Signaling Pathways (Hypothetical)
Carbamate-containing drugs can act as inhibitors in various signaling pathways. The diagram below illustrates a hypothetical scenario where a carbamate-based drug inhibits a key enzyme in a disease-related pathway.
Caption: Hypothetical inhibition of a signaling pathway by a carbamate-containing drug.
References
- 1. sciforum.net [sciforum.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of N,N-Dimethylcarbamate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-dimethylcarbamate derivatives are a class of organic compounds with a wide range of applications, notably as pesticides and in the synthesis of pharmaceuticals. Due to their potential toxicity and environmental impact, a robust and sensitive analytical method is crucial for their detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose. However, many carbamates are thermally labile and require derivatization prior to analysis to improve their volatility and thermal stability, ensuring accurate and reproducible results.[1][2] This application note provides a detailed protocol for the analysis of N,N-dimethylcarbamate derivatives using GC-MS with a flash methylation derivatization technique.
Principle
The core of this method involves the derivatization of N,N-dimethylcarbamate compounds into more volatile and thermally stable methyl derivatives. This is achieved through a "flash alkylation" process in the heated gas chromatograph injection port using a reagent such as MethElute™.[1] Following derivatization, the analytes are separated on a non-polar capillary column and subsequently detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed.[1]
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
This protocol is adapted for the extraction of carbamates from a water matrix. For other matrices, a suitable extraction method such as QuEChERS may be required.[3][4]
-
Apparatus and Reagents:
-
Separatory funnel (250 mL)
-
Methylene chloride (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down)
-
Conical vials
-
MethElute™ reagent (or similar methylation agent)
-
Methanol (pesticide residue grade)
-
-
Procedure:
-
Measure 100 mL of the water sample into a separatory funnel.
-
Add 30 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower methylene chloride layer into a flask containing anhydrous sodium sulfate to dry the extract.
-
Repeat the extraction with two additional 30 mL portions of methylene chloride, combining the extracts.
-
Gently evaporate the combined and dried extract to near dryness.
-
Reconstitute the residue with 100 µL of a 1:1 (v/v) solution of MethElute™ and methanol.[1] The sample is now ready for GC-MS analysis.
-
2. GC-MS/MS Instrumental Conditions
The following conditions are based on a Thermo Scientific PolarisQ GC-ITMS system and are provided as a guideline.[1] Instrument parameters should be optimized for the specific instrument in use.
-
Gas Chromatograph (GC) Conditions:
-
Column: SGE BPX-50 (or equivalent 50% Phenyl Polysilphenylene-siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Injector: Split mode
-
Injector Temperature: 250 °C[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 6 minutes at 300 °C[1]
-
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (MS) Conditions:
Data Presentation
The following tables summarize the quantitative data for representative N,N-dimethylcarbamate derivatives and similar carbamates analyzed using the flash methylation GC-MS/MS method. Retention times are approximate and may vary depending on the specific GC system and conditions.
Table 1: GC-MS/MS Parameters for Selected Carbamate Derivatives
| Compound | Parent Ion (m/z) | Product Ion(s) (m/z) |
| Pirimicarb | 238 | 166, 181 |
| Dioxacarb | 223 | 166 |
| Bendiocarb | 223 | 166 |
| Carbaryl | 201 | 144 |
| Carbofuran | 221 | 164 |
| Propoxur* | 209 | 110 |
Note: Carbaryl, Carbofuran, and Propoxur are N-methylcarbamates shown for comparative purposes as they are often analyzed alongside N,N-dimethylcarbamates like Pirimicarb. (Data adapted from Thermo Fisher Scientific Application Note 10039)[1]
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | 0.007 - 0.028 µg/L (for a similar method) | [5][6] |
| Intra-day Precision (%RSD) | < 15% | [5][6] |
| Inter-day Precision (%RSD) | < 15% | [5][6] |
Visualizations
Below are diagrams illustrating the experimental workflow and the derivatization reaction.
Caption: Overall workflow for the GC-MS analysis of N,N-dimethylcarbamates.
Caption: Flash methylation derivatization of N,N-dimethylcarbamates.
References
- 1. scispec.co.th [scispec.co.th]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Multi-Class Pesticide Residues and PAHs in Plant Material and Soil Samples Using the Optimized QuEChERS Method and Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 147 Pesticide Residues in Traditional Chinese Medicines by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution of 2-bromoethyl N,N-dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic substitution of 2-bromoethyl N,N-dimethylcarbamate with various nucleophiles, including amines, thiols, and phenols. The protocols detailed below are based on established synthetic methodologies for analogous compounds and serve as a guide for the synthesis of a diverse range of N,N-dimethylcarbamate derivatives.
Introduction
This compound is a versatile bifunctional molecule containing a reactive alkyl bromide and a carbamate moiety. The electrophilic nature of the carbon atom attached to the bromine makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity profile makes it a valuable building block in medicinal chemistry and materials science for the introduction of the N,N-dimethylcarbamoyloxyethyl group into various molecular scaffolds. The resulting products often exhibit interesting biological activities or material properties.
This document outlines typical reaction conditions and provides detailed experimental protocols for the nucleophilic substitution of this compound with representative amine, thiol, and phenol nucleophiles.
Reaction Overview
The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile (Nu:). This reaction typically proceeds via an SN2 mechanism, especially with unhindered primary alkyl halides like this compound.
General Reaction Scheme:
The efficiency of this transformation is influenced by several factors, including the nature of the nucleophile, the solvent, the presence and type of base, the reaction temperature, and the reaction time.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various classes of nucleophiles. These conditions are based on analogous reactions found in the chemical literature and serve as a starting point for optimization.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amines | Piperidine | Acetonitrile (MeCN) or Dimethylformamide (DMF) | K₂CO₃ or Et₃N | Room Temp. to 80 | 12 - 24 | 70 - 90 |
| Thiols | Sodium thiophenoxide | Dimethylformamide (DMF) or Ethanol (EtOH) | (Generated in situ) | Room Temp. | 2 - 6 | 80 - 95 |
| Phenols | 4-Nitrophenol | Methyl ethyl ketone (MEK) or Dimethylformamide (DMF) | K₂CO₃ or NaH | 60 - 100 | 16 - 24 | 60 - 85 |
Experimental Protocols
Protocol 1: Reaction with an Amine (Piperidine)
This protocol describes a general procedure for the N-alkylation of a secondary amine, piperidine, with this compound.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction flask with reflux condenser and nitrogen inlet
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Add a solution of this compound (1.2 equivalents) in anhydrous acetonitrile dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-(piperidin-1-yl)ethyl)-N,N-dimethylcarbamate.
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol outlines the synthesis of an S-alkylated product using thiophenol as the nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of thiophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield S-(2-(N,N-dimethylcarbamoyloxy)ethyl)thiophenol.
Protocol 3: Reaction with a Phenol (4-Nitrophenol)
This protocol provides a method for the O-alkylation of a phenol, using 4-nitrophenol as an example.[1][2][3]
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl ethyl ketone (MEK)
-
Water
-
Ethanol
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and methyl ethyl ketone.
-
Add this compound (1.2 equivalents) to the stirred suspension.
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 16-24 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with methyl ethyl ketone.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain pure 2-(4-nitrophenoxy)ethyl N,N-dimethylcarbamate.[1]
Mandatory Visualizations
Caption: General workflow for the nucleophilic substitution of this compound.
Caption: Simplified SN2 reaction mechanism for the nucleophilic substitution.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient, sustainable, and versatile synthetic methodologies for their construction is a cornerstone of modern organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key nitrogen, oxygen, and sulfur-containing heterocycles, with a focus on contemporary methods such as multicomponent reactions and green chemistry approaches. These protocols are designed for researchers, scientists, and professionals in drug development.
Nitrogen-Containing Heterocycles: Microwave-Assisted Synthesis of Benzimidazoles
Application Notes:
Benzimidazole derivatives are a prominent class of N-heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Traditional synthetic methods often require harsh conditions and long reaction times. The protocol described here utilizes a green chemistry approach, employing microwave irradiation to facilitate a solvent-free, one-pot condensation reaction.[3] This method offers significant advantages, including drastically reduced reaction times, higher yields, operational simplicity, and adherence to environmentally friendly principles.[3][5] The reaction involves the condensation of o-phenylenediamine with various aldehydes on a solid silica gel support, providing a versatile route to a library of substituted benzimidazoles.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from methodologies employing microwave irradiation for the efficient synthesis of benzimidazoles.[3]
Materials and Reagents:
-
o-phenylenediamine
-
Substituted aromatic or aliphatic aldehydes
-
Silica gel (for solid support)
-
Ethanol (for recrystallization)
-
Mortar and pestle
-
Domestic or commercial microwave oven
Procedure:
-
Preparation of Reactant Mixture: In a mortar, thoroughly grind o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) with silica gel (500 mg).
-
Microwave Irradiation: Transfer the resulting free-flowing powder to a glass vial or beaker. Place the vessel in a microwave oven and irradiate at a power of 60-150 W for the specified time (typically 2-5 minutes).[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: After completion, allow the reaction mixture to cool to room temperature.
-
Purification: Add ethyl acetate (20 mL) to the solid mixture and stir for 5 minutes. Filter the silica gel support and wash it with additional ethyl acetate.
-
Final Product: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Quantitative Data Summary:
The following table summarizes the reaction outcomes for the synthesis of various 2-substituted benzimidazoles using a microwave-assisted, solvent-free approach.
| Entry | Aldehyde (R group) | Time (min) | Yield (%) |
| 1 | Phenyl | 3 | 92 |
| 2 | 4-Chlorophenyl | 2.5 | 95 |
| 3 | 4-Nitrophenyl | 2 | 98 |
| 4 | 4-Methoxyphenyl | 4 | 90 |
| 5 | 2-Hydroxyphenyl | 5 | 88 |
| 6 | Furyl | 3.5 | 85 |
Reaction Scheme and Workflow:
Caption: Workflow for microwave-assisted benzimidazole synthesis.
Oxygen-Containing Heterocycles: Multicomponent Synthesis of Furo[3,4-b]pyrans
Application Notes:
Polyfunctionalized oxygen heterocycles, such as the 4H-furo[3,4-b]pyran scaffold, are of significant interest in medicinal chemistry due to their potential biological activities.[7] Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the one-pot synthesis of such complex molecules from simple starting materials.[7][8] The protocol outlined below describes a glycine-catalyzed, one-pot, three-component reaction for synthesizing novel furo[3,4-b]pyran derivatives. This approach is advantageous due to its operational simplicity, use of an environmentally benign catalyst, and high atom economy.[7]
Experimental Protocol: One-Pot Synthesis of 4H-Furo[3,4-b]pyran Derivatives
This protocol is based on the work of Singh et al. for the synthesis of polyfunctionalized 4H-furo[3,4-b]pyran scaffolds.[7]
Materials and Reagents:
-
Tetronic acid
-
Substituted aromatic aldehydes
-
Malononitrile
-
Glycine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add tetronic acid (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and glycine (20 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction Conditions: Stir the mixture at room temperature for the time specified in the data table (typically 2-4 hours).
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 4H-furo[3,4-b]pyran product.
Quantitative Data Summary:
The following table presents the results for the synthesis of various 4H-furo[3,4-b]pyran derivatives via the described multicomponent reaction.[7]
| Entry | Aldehyde (R group) | Time (h) | Yield (%) |
| 1 | Phenyl | 2.0 | 94 |
| 2 | 4-Methylphenyl | 2.5 | 92 |
| 3 | 4-Bromophenyl | 3.0 | 95 |
| 4 | 4-Nitrophenyl | 3.5 | 96 |
| 5 | 3-Nitrophenyl | 4.0 | 93 |
| 6 | 4-Chlorophenyl | 3.0 | 94 |
Reaction Mechanism Overview:
Caption: Key steps in the one-pot synthesis of Furo[3,4-b]pyrans.
Sulfur-Containing Heterocycles: Lewis Base Catalyzed Synthesis of Dihydrothiophenes
Application Notes:
Sulfur heterocycles are integral components of many pharmaceuticals and agrochemicals.[9] The development of novel synthetic routes to these scaffolds is of high importance. This application note describes a Lewis base-catalyzed reaction cascade for the synthesis of dihydrothiophenes from dithioesters.[10] The transformation, catalyzed by 4-dimethylaminopyridine (DMAP), proceeds through a C1-pyridinium enolate intermediate and demonstrates the utility of thiocarbonyl compounds in organocatalysis.[10] This method provides a new approach to sulfur heterocycles under relatively mild conditions.
Experimental Protocol: DMAP-Catalyzed Synthesis of Dihydrothiophenes
This protocol is based on the method developed for the cyclization of dithioesters to form dihydrothiophenes.[10]
Materials and Reagents:
-
Substituted dithioester (e.g., 3-oxo-3-phenylpropane-1,1-diyl bis(4-methylbenzenecarbo-dithioate))
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, catalyst)
-
Dichloromethane (DCM, solvent)
Procedure:
-
Reaction Setup: In a flame-dried vial under an inert atmosphere (e.g., nitrogen), dissolve the starting dithioester (0.1 mmol) in dichloromethane (1.0 mL).
-
Addition of Reagents: Add dicyclohexylcarbodiimide (DCC) (0.1 mmol, 1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.02 mmol, 20 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired dihydrothiophene product.
Quantitative Data Summary:
The table below shows the yields for various substituted dihydrothiophenes synthesized using the DMAP-catalyzed method.[10]
| Entry | Dithioester Substituent (R) | Yield (%) |
| 1 | Phenyl | 67 |
| 2 | 4-Methoxyphenyl | 71 |
| 3 | 4-Fluorophenyl | 65 |
| 4 | Naphthyl | 58 |
| 5 | Thienyl | 63 |
| 6 | Cyclohexyl | 45 |
Catalytic Cycle Diagram:
Caption: Catalytic cycle for dihydrothiophene synthesis.
References
- 1. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromoethyl N,N-dimethylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-bromoethyl N,N-dimethylcarbamate synthesis.
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound from 2-bromoethanol and dimethylcarbamoyl chloride.
Materials:
-
2-Bromoethanol
-
Dimethylcarbamoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoethanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution and stir for 10 minutes.
-
Addition of Carbamoylating Agent: Slowly add dimethylcarbamoyl chloride (1.05 eq) dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Dimethylcarbamoyl chloride is highly sensitive to moisture and will hydrolyze. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. |
| 2. Degraded reagents: 2-Bromoethanol or dimethylcarbamoyl chloride may have degraded over time. | 2. Use freshly distilled or newly purchased reagents. Check the purity of starting materials. | |
| 3. Insufficient base: The base is crucial for scavenging the HCl byproduct. | 3. Ensure the correct stoichiometry of the base is used. Consider using a stronger, non-nucleophilic base. | |
| 4. Low reaction temperature or time: The reaction may not have gone to completion. | 4. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., gentle reflux), while monitoring for side reactions. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: Possible side reactions include the formation of symmetrical carbonates or reaction of the product with the amine base. | 1. Optimize reaction conditions (temperature, addition rate of reagents). Use a non-nucleophilic base like proton sponge if side reactions with the amine base are suspected. |
| 2. Incomplete reaction: Unreacted starting materials are present. | 2. Increase reaction time or temperature as mentioned above. | |
| 3. Hydrolysis of product: The product can hydrolyze during workup. | 3. Perform the aqueous workup quickly and at a low temperature. | |
| Product is Difficult to Purify | 1. Boiling point proximity: The boiling points of the product and impurities may be close. | 1. Use fractional distillation for purification. If unsuccessful, consider column chromatography with an optimized solvent system. |
| 2. Product instability: The product may be thermally unstable. | 2. Use vacuum distillation at a lower temperature to prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of an alcohol with a carbamoyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl. This prevents the protonation of the alcohol and the product, allowing the reaction to proceed to completion.
Q2: Can I use a different solvent for this reaction?
A2: Yes, other aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or acetonitrile can be used. However, the solvent must be anhydrous as dimethylcarbamoyl chloride readily reacts with water.
Q3: My yield is consistently low. What are the most critical factors to check?
A3: The most critical factor is the exclusion of moisture. Ensure all your reagents, solvents, and glassware are perfectly dry and that the reaction is carried out under a dry, inert atmosphere. The quality of the dimethylcarbamoyl chloride is also paramount.
Q4: Are there any common side products to be aware of?
A4: A potential side product is the formation of N,N,N',N'-tetramethylurea, which can occur if the dimethylcarbamoyl chloride reacts with any secondary amine impurities or degradation products. Another possibility is the formation of a carbonate if the alcohol reacts with phosgene impurities in the carbamoyl chloride.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can also be assessed by Gas Chromatography (GC).
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Parameter | Value | Notes |
| Reactant Ratio (Alcohol:Carbamoyl Chloride:Base) | 1 : 1.05 : 1.1 | A slight excess of the carbamoyl chloride and base is recommended. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | 60 - 85% | Yield can vary significantly based on the purity of reagents and reaction conditions. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Carbamate Protection of Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the carbamate protection of amines using Boc-anhydride, Cbz-Cl, and Fmoc-Cl.
I. Boc-Anhydride (Boc₂O) Protection: Troubleshooting Guide
The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted method for protecting amines. However, several side reactions can occur, leading to reduced yields and purification challenges. This guide addresses the most common issues.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in Boc protection can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of Boc-anhydride (typically 1.1-1.5 equivalents). Reaction times can vary depending on the amine's reactivity, so monitoring the reaction by TLC or LC-MS is recommended. For sterically hindered amines, longer reaction times or heating may be necessary.
-
Competing Side Reactions: The formation of undesired byproducts such as ureas and di-Boc protected amines can consume your starting material. Refer to the specific troubleshooting sections for these side reactions below.
-
Poor Solubility: If your amine starting material has poor solubility in the reaction solvent, this can hinder the reaction rate. Consider using a co-solvent system to improve solubility.
-
Base Issues: The choice and amount of base are critical. For simple primary and secondary amines, a mild inorganic base like sodium bicarbonate is often sufficient. For less reactive amines, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be needed. Ensure the base is fresh and used in appropriate stoichiometry.
Q2: I am observing a significant amount of a di-Boc protected byproduct. How can I prevent this?
A2: The formation of a di-Boc protected amine is a common side reaction, especially with primary amines and when using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[1][2] Here’s how to minimize it:
-
Avoid DMAP or Use Stoichiometric Amounts: DMAP is a highly effective catalyst but can promote double addition.[2] If possible, run the reaction without DMAP, especially if your amine is sufficiently nucleophilic. If a catalyst is necessary, using a stoichiometric amount of a weaker base like TEA is preferable to a catalytic amount of DMAP when trying to achieve mono-protection.
-
Control Stoichiometry: Use a minimal excess of Boc-anhydride (e.g., 1.05-1.1 equivalents). Adding the Boc-anhydride slowly to the reaction mixture can also help favor mono-protection.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reactivity and reduce the formation of the di-Boc product.
Q3: My reaction is producing a significant amount of urea byproduct. What is happening and how can I stop it?
A3: Urea formation occurs when the initially formed carbamate reacts with another molecule of the amine starting material. This is more prevalent with primary amines and can be exacerbated by certain reaction conditions.[3][4]
-
Mechanism of Urea Formation: The reaction of a primary amine with Boc₂O can sometimes lead to the in-situ formation of an isocyanate intermediate, which then rapidly reacts with another equivalent of the amine to form a urea.[2][5]
-
Minimization Strategies:
-
Slow Addition of Amine: If the reaction setup allows, adding the amine slowly to a solution of Boc-anhydride can help to keep the concentration of free amine low, thus minimizing the chance of it reacting with the intermediate.
-
Use of a Biphasic System: A biphasic system (e.g., dioxane/water or THF/water) with a mild inorganic base like NaHCO₃ can be very effective in suppressing urea formation. The desired N-Boc product is often soluble in the organic layer, while the amine salt resides in the aqueous layer, reducing the likelihood of a second reaction.
-
Catalyst-Free Conditions in Water: For many amines, conducting the reaction in water without any catalyst can provide excellent yields of the N-Boc derivative without the formation of isocyanate or urea byproducts.[3]
-
Quantitative Data on Boc Protection Side Reactions
| Side Reaction | Reactant Type | Reagent/Catalyst | Typical % of Side Product | Conditions to Minimize |
| Di-Boc Formation | Primary Amine | Boc₂O / cat. DMAP | Can be significant, >20% | Avoid DMAP, use stoichiometric base (e.g., TEA), control Boc₂O stoichiometry (1.05-1.1 eq.), lower reaction temperature. |
| Urea Formation | Primary Amine | Boc₂O | Varies, can be major byproduct | Slow addition of amine, use of biphasic solvent system (e.g., Dioxane/H₂O), catalyst-free conditions in water.[3] |
Experimental Protocols: Troubleshooting Boc Protection
Protocol 1: Minimizing Di-Boc Formation in Primary Amine Protection
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., THF or Dichloromethane) at 0 °C, add triethylamine (1.2 eq).
-
Reagent Addition: Slowly add a solution of Boc-anhydride (1.05 eq) in the same solvent dropwise over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suppressing Urea Formation using a Biphasic System
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Reagent Addition: Add Boc-anhydride (1.1 eq) to the vigorously stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction until the starting material is no longer detectable by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Reaction Pathway Diagrams
Caption: Side reactions in Boc protection of primary amines.
II. Cbz-Cl (Benzyl Chloroformate) Protection: Troubleshooting Guide
Benzyl chloroformate (Cbz-Cl) is a classic reagent for amine protection, particularly in peptide synthesis. While generally reliable, certain side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: My Cbz-protection reaction is giving a poor yield. What could be the issue?
A1: Low yields in Cbz protection can be attributed to several factors:
-
Reagent Quality: Cbz-Cl is sensitive to moisture and can degrade over time. Ensure you are using a fresh bottle or a properly stored reagent.
-
Reaction Conditions: The reaction is typically performed under Schotten-Baumann conditions (aqueous base) or in an organic solvent with a tertiary amine base. Ensure adequate mixing and that the pH is maintained in the optimal range (typically pH 8-10 for aqueous conditions).
-
Over-alkylation (for secondary amines): In some cases, if the reaction is left for too long or at elevated temperatures, the product can be further alkylated.
-
Side Reaction with Solvent: If using an alcohol as a solvent, it can react with Cbz-Cl to form a carbonate, consuming the reagent.
Q2: I am seeing byproducts in my Cbz-protection reaction. What are they likely to be?
A2: Common byproducts in Cbz protection include:
-
Benzyl Alcohol: Formed from the hydrolysis of Cbz-Cl. This is usually not a major issue but indicates that the reagent is being consumed by water.
-
Dibenzyl Carbonate: This can form if benzyl alcohol (from hydrolysis of Cbz-Cl) reacts with another molecule of Cbz-Cl.
-
Urethane Byproducts: In peptide synthesis, the mixed anhydride formed during coupling can sometimes react at the wrong carbonyl group, leading to urethane formation.[6]
Experimental Protocol: Optimized Cbz Protection
-
Reaction Setup: Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reagent Addition: Add Cbz-Cl (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography.
Reaction Pathway Diagram
Caption: Experimental workflow for Cbz protection of amines.
III. Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) Protection: Troubleshooting Guide
Fmoc protection is central to modern solid-phase peptide synthesis (SPPS). The base-lability of the Fmoc group allows for orthogonal protection strategies. However, specific side reactions can occur, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of a peptide containing aspartic acid, I am observing significant impurities. What is the likely cause?
A1: This is likely due to aspartimide formation . This side reaction is particularly problematic for Asp-Gly or Asp-Ser sequences.[7][8] Under the basic conditions of Fmoc deprotection (piperidine), the backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic imide.[7] This can lead to a mixture of α- and β-peptides and racemization.[9]
-
Prevention Strategies:
-
Use of Bulky Side-Chain Protecting Groups: Using a bulkier protecting group on the aspartic acid side chain, such as O-t-butyl (OtBu) or even larger groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the cyclization.[10][11]
-
Modified Deprotection Conditions: Adding a proton source like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[8]
-
Backbone Protection: The use of a backbone protecting group on the nitrogen of the following amino acid can prevent the initial deprotonation required for the cyclization.
-
Q2: I am observing a byproduct that corresponds to the loss of a dipeptide unit from my growing peptide chain. What is this side reaction?
A2: This is likely due to diketopiperazine (DKP) formation . This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[12] This is especially common with proline as the second amino acid.[1][12]
-
Prevention Strategies:
-
Use of Dipeptide Building Blocks: Coupling the third amino acid as a pre-formed dipeptide can bypass the problematic dipeptide-resin stage.
-
Use of 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and can reduce the rate of DKP formation.
-
Modified Coupling Conditions: Using a less basic activator for the coupling of the third amino acid can help.
-
Q3: After Fmoc deprotection, I notice a persistent impurity. What could it be?
A3: The dibenzofulvene (DBF) byproduct generated during Fmoc deprotection is highly electrophilic and is typically scavenged by the piperidine base. However, if not effectively scavenged, it can form adducts with the newly deprotected N-terminal amine or other nucleophilic side chains. Using a sufficient excess of piperidine (typically 20% in DMF) is crucial to prevent this.[13]
Quantitative Data on Fmoc Protection Side Reactions
| Side Reaction | Sequence Dependency | Typical % of Side Product (with Asp(OtBu)) | Conditions to Minimize |
| Aspartimide Formation | High (e.g., Asp-Gly) | Can be >25% | Use bulky side-chain protecting groups (e.g., Fmoc-Asp(OBno)-OH), add acid to deprotection solution, use backbone protection.[10][11] |
| Diketopiperazine Formation | High (e.g., X-Pro) | Can lead to significant yield loss | Use dipeptide building blocks, use 2-chlorotrityl resin, modify coupling conditions.[12] |
Experimental Protocol: Minimizing Aspartimide Formation
-
Resin and Amino Acid Selection: For Asp-containing peptides, use Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.
-
Fmoc Deprotection: Use a solution of 20% piperidine and 0.1 M HOBt in DMF for Fmoc deprotection.
-
Deprotection Time: Keep the deprotection time to a minimum while ensuring complete removal of the Fmoc group (e.g., 2 x 5-10 minutes).
-
Monitoring: After synthesis and cleavage from the resin, analyze the crude peptide by HPLC and Mass Spectrometry to quantify the level of aspartimide-related impurities.
Reaction Pathway Diagram
Caption: Major side reactions in Fmoc-based solid-phase peptide synthesis.
References
- 1. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]
- 2. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - A mechanochemical approach to access the proline–proline diketopiperazine framework [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijacskros.com [ijacskros.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
Technical Support Center: Carbamate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during carbamate derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for carbamate derivatization?
The optimal pH for carbamate derivatization typically falls within the range of 8.2 to 10.0.[1] For instance, when using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), excellent derivative yields are achieved within this pH range.[1] It is crucial to maintain a stable pH to ensure complete and reproducible derivatization. For specific applications, such as the derivatization of ethyl carbamate with bis-(trimethylsilyl)trifluoroacetamide for GC-MS analysis, a pH of 9 has been found to be optimal.[2]
Q2: My derivatization reaction yield is low. What are the potential causes and how can I improve it?
Low derivatization yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range for your specific derivatization reagent. For AQC, this is typically between pH 8.2 and 10.0.[1]
-
Incorrect Reagent-to-Analyte Ratio: A molar excess of the derivatizing reagent is generally recommended to drive the reaction to completion. For AQC, a molar excess of approximately three or greater often provides maximal yields.[1]
-
Presence of Water or Alcohols: Silylation reactions, in particular, are sensitive to moisture. The presence of water or alcohol in the sample or solvents can consume the derivatizing reagent, leading to incomplete derivatization.[3]
-
Incomplete Reaction: While some derivatization reactions, like with AQC, are rapid and can be completed in seconds at room temperature, others may require specific incubation times and temperatures.[4] For example, derivatization with 9-xanthydrol for GC-MS analysis may require 60 minutes at 60°C.[5]
-
Analyte Degradation: The stability of the analyte under the derivatization conditions should be considered. Harsh conditions could lead to the degradation of the target molecule before derivatization is complete.
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction, leading to lower yields. Sample cleanup procedures may be necessary to remove interfering substances.
Q3: I am observing unexpected peaks in my chromatogram after derivatization. What could be the cause?
The appearance of unexpected peaks is a common issue. Potential sources include:
-
Excess Derivatizing Reagent and Byproducts: The derivatizing reagent itself or its hydrolysis byproducts can be chromatographically active and appear as peaks. For example, with AQC, the excess reagent hydrolyzes to form 6-aminoquinoline (AMQ), which can be detected.[6]
-
Side Reactions: The derivatizing reagent may react with other components in the sample matrix or with the analyte at unintended sites, leading to the formation of side products.
-
Contaminants: Impurities in the solvents, reagents, or from the sample itself can be derivatized and appear as extraneous peaks.
-
Derivative Instability: The carbamate derivative may be unstable and degrade during the analysis, leading to the appearance of degradation products. The stability of carbamate derivatives can be influenced by factors such as the pH of the mobile phase.[4]
Q4: My chromatographic peaks are tailing after derivatization. How can I resolve this?
Peak tailing can be attributed to several factors, both chemical and instrumental:
-
Secondary Interactions: The derivatized analyte may have secondary interactions with active sites on the stationary phase of the chromatography column, such as residual silanol groups.[7]
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. It is generally recommended to operate at a pH at least 2 units away from the pKa of the analyte.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7] Try reducing the injection volume or sample concentration.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[7][8]
Q5: How can I improve the stability of my carbamate derivatives?
The stability of carbamate derivatives can be a concern, especially in aqueous-organic solutions.[1] Here are some strategies to enhance stability:
-
Optimize pH: The hydrolytic stability of carbamates is pH-dependent. While derivatization is often carried out at basic pH, the stability of the resulting derivative might be better under neutral or slightly acidic conditions.
-
Solvent Composition: The composition of the solvent can impact derivative stability. For instance, in some cases, adding NaCl to an aqueous-organic medium can help to "salt out" the carbamate derivative into the organic phase, improving its stability.[1]
-
Storage Conditions: Store derivatized samples at low temperatures and protect them from light to minimize degradation before analysis.
-
Structural Considerations: The structure of the carbamate itself influences its stability. N,N-disubstituted carbamates are generally more stable than monosubstituted ones.[1]
Troubleshooting Workflows
Low Derivatization Yield
Caption: Troubleshooting workflow for low carbamate derivatization yield.
HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing after derivatization.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Common Carbamate Derivatization Reagents
| Derivatization Reagent | Analyte Type | Optimal pH | Temperature (°C) | Time | Notes |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | 8.2 - 10.0[1] | Room Temperature (24)[4] | Seconds[4] | Derivatives are generally stable.[1][4] |
| 9-Xanthydrol | Carbamate Pesticides | Acidic (0.05M HCl) | 60[5] | 60 min[5] | Suitable for GC-MS analysis.[5] |
| Bis-(trimethylsilyl)trifluoroacetamide (BSTFA) | Ethyl Carbamate | 9 | 80[2] | 30 min[2] | Silylation reagent, sensitive to moisture.[3] |
| Heptafluorobutyric anhydride (HFBA) | Carbamate Pesticides | - | 80 | 30 min | Used with supercritical fluid CO2 for GC-MS.[9] |
Experimental Protocols
Protocol 1: Derivatization of Amines with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) for HPLC Analysis
This protocol is a general guideline for the derivatization of primary and secondary amines using AQC.
Materials:
-
Sample containing amines
-
0.2 M Borate buffer (pH 8.8)
-
AQC derivatizing reagent solution (e.g., 3 mg/mL in acetonitrile)
-
HPLC-grade water and acetonitrile
Procedure:
-
Sample Preparation: If necessary, dilute the sample to ensure the total concentration of amino groups does not exceed 4 mM.[10] For protein hydrolysates, ensure hydrolysis is complete.
-
Reaction Mixture Preparation: In a microcentrifuge tube or HPLC vial, combine the following in order:
-
70 µL of 0.2 M Borate buffer (pH 8.8)[10]
-
10 µL of the sample solution
-
-
Vortex: Mix the buffer and sample thoroughly.
-
Addition of AQC: Add 20 µL of the AQC derivatizing reagent solution to the mixture.[10]
-
Immediate Mixing: Vortex the mixture immediately and thoroughly for a few seconds. The reaction is very fast.
-
Incubation (Optional but Recommended): Heat the mixture at 55°C for 10 minutes. This step helps to convert a minor tyrosine side-product to the major mono-derivatized compound.[11]
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: The derivatized sample can be injected directly into the HPLC system or diluted with the initial mobile phase if necessary.
Protocol 2: Derivatization of Carbamate Pesticides with 9-Xanthydrol for GC-MS Analysis
This protocol is adapted for the derivatization of carbamate pesticides in water samples.
Materials:
-
Water sample
-
9-Xanthydrol solution (50.0 mM in a suitable organic solvent)
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate)
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: To a known volume of the water sample, add the internal standard.
-
Acidification: Adjust the HCl concentration of the sample to 0.05 M.[5]
-
Addition of Derivatizing Reagent: Add the 50.0 mM 9-xanthydrol solution.
-
Reaction: Tightly cap the reaction vessel and heat at 60°C for 60 minutes in a water bath or heating block.[5]
-
Cooling: After the reaction, cool the mixture to room temperature.
-
Extraction: Perform a liquid-liquid extraction of the derivatized carbamates using a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Analysis: Inject the prepared sample into the GC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 4. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Optimizing Reaction Temperature for Carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing reaction temperature for carbamate synthesis. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of temperature in carbamate synthesis?
Temperature plays a crucial role in carbamate synthesis, influencing reaction rate, yield, and the formation of byproducts. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the decomposition of the carbamate product or the formation of unwanted side products, such as N-alkylated byproducts.[1] Conversely, temperatures that are too low can result in slow reaction kinetics or crystallization of the carbamate, particularly in solution.[2]
Q2: Is there an ideal temperature range for carbamate synthesis?
The optimal temperature for carbamate synthesis is highly dependent on the specific substrates, reagents, and solvent system used. However, many procedures are conducted at or near room temperature.[3][4] For instance, the synthesis of certain carbamates from amines, carbon dioxide, and alkyl halides can be effectively carried out at room temperature.[3] In some cases, low temperatures are employed to achieve high yields of specific products like tert-butyl carbamates.[5] One study on continuous carbamate synthesis from CO2 and amines identified 70°C as an optimal temperature to achieve good conversion while minimizing byproduct formation.[1][6]
Q3: What are the consequences of the reaction temperature being too high?
Elevated temperatures can lead to several undesirable outcomes in carbamate synthesis. The primary concern is the formation of byproducts. For example, at 80°C, the formation of N-alkylated byproducts has been observed to be favored.[1] High temperatures can also lead to the decomposition of the desired carbamate product.
Q4: What happens if the reaction temperature is too low?
Lowering the reaction temperature can significantly decrease the reaction rate, leading to incomplete conversion of starting materials.[1] In a study on the continuous synthesis of carbamates, decreasing the temperature from 70°C to 60°C resulted in a nearly 15% drop in conversion.[1] Additionally, low temperatures can lead to the crystallization of the ammonium carbamate product, which can cause blockages in reaction vessels and hinder heat transfer.[2]
Troubleshooting Guide
| Issue | Potential Temperature-Related Cause | Suggested Solution |
| Low Yield/Conversion | The reaction temperature is too low, resulting in slow kinetics. | Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress. Consider extending the reaction time. |
| High Levels of Impurities (e.g., N-alkylation) | The reaction temperature is too high, promoting the formation of side products. | Decrease the reaction temperature. A study has shown that lowering the temperature from 80°C to 70°C can significantly reduce the formation of N-alkylated byproducts.[1] |
| Product Crystallization/Precipitation | The reaction temperature is too low, causing the carbamate product to precipitate out of the solution. | Increase the reaction temperature slightly to improve solubility.[2] Ensure the concentration of the carbamate solution is not too high.[2] |
| Slow or Stalled Reaction | The temperature is insufficient to overcome the activation energy of the reaction. | Increase the temperature and monitor the reaction. Ensure proper mixing to maintain a homogeneous temperature throughout the reaction mixture. |
Experimental Protocols
General Protocol for Optimizing Reaction Temperature
This protocol provides a systematic approach to determining the optimal reaction temperature for a specific carbamate synthesis.
-
Initial Temperature Screening:
-
Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., 20°C, 40°C, 60°C, 80°C).
-
Use identical starting material concentrations, solvent, and reaction times for all reactions.
-
Monitor the reactions at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to assess the consumption of starting materials and the formation of the desired product and any byproducts.
-
-
Analysis of Initial Results:
-
Based on the initial screening, identify the temperature range that provides the best balance of reaction rate and product purity.
-
If significant byproduct formation is observed at higher temperatures, focus on the lower end of the tested range. If the reaction is too slow at lower temperatures, explore the higher end.
-
-
Fine-Tuning the Temperature:
-
Perform a second set of reactions with a narrower temperature range and smaller increments (e.g., 5°C) around the initially identified optimal temperature.
-
Continue to monitor the reactions for yield and purity.
-
-
Confirmation and Scale-Up:
-
Once the optimal temperature is determined, run a confirmation experiment at that temperature.
-
When scaling up the reaction, ensure that the heating and cooling systems are adequate to maintain the optimal temperature throughout the larger reaction volume.
-
Data Presentation
Effect of Temperature on Carbamate Synthesis Conversion
| Temperature (°C) | Conversion (%) | Byproduct Formation | Reference |
| 60 | ~75 | Not specified | [1] |
| 70 | 90 | Negligible | [1][6] |
| 80 | Not specified | Favored N-alkylation | [1] |
Visualizations
Caption: Workflow for optimizing reaction temperature in carbamate synthesis.
Caption: Temperature influence on carbamatesynthesis pathways.
References
- 1. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Carbamate Compounds
Welcome to the technical support center for the purification of carbamate compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of carbamates.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of carbamate compounds.
Low Yield After Synthesis and Work-up
Question: I have a low yield of my carbamate compound after the initial work-up. What are the possible causes and how can I improve it?
Answer: Low yields can stem from several factors during the synthesis and work-up phases. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Verify Reaction Completion: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not gone to completion, consider extending the reaction time or increasing the temperature.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities or degradation of reagents can lead to side reactions and lower yields.
-
-
Product Loss During Work-up:
-
Aqueous Solubility: Your carbamate product might have some solubility in the aqueous layer during extraction. To minimize this, you can try back-extracting the aqueous layer with the organic solvent or using a salting-out technique by adding brine to the aqueous phase.[1]
-
Emulsion Formation: Emulsions can form at the interface of aqueous and organic layers, trapping your product. To break up emulsions, you can try adding brine, gentle swirling, or passing the mixture through a bed of Celite.
-
Precipitation: Unwanted precipitation of your product during work-up can lead to loss. Ensure that your product is soluble in the chosen solvent system at the work-up temperature.
-
-
Product Decomposition:
-
pH Sensitivity: Carbamates can be sensitive to acidic or basic conditions, which can lead to their hydrolysis.[2][3][4] If you suspect your product is degrading during an acid or base wash, test the stability of your compound in the presence of the acid or base on a small scale before performing the work-up.[1]
-
Temperature Stability: Some carbamates are thermally labile. Avoid excessive heat during solvent removal (e.g., on a rotary evaporator).
-
Issues with Column Chromatography Purification
Question: I am having trouble purifying my carbamate compound using column chromatography. What are some common issues and their solutions?
Answer: Column chromatography is a common method for purifying carbamates. Here are some troubleshooting tips:
-
Poor Separation of Product and Impurities:
-
Solvent System Optimization: The choice of eluent is critical. If your carbamate is co-eluting with impurities, you may need to adjust the polarity of your solvent system. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.3 on TLC.
-
Stationary Phase Selection: While silica gel is commonly used, other stationary phases like alumina or reversed-phase silica (C18) might provide better separation depending on the properties of your carbamate and the impurities.
-
-
Product Decomposition on the Column:
-
Acid-Sensitivity on Silica: Silica gel is slightly acidic and can cause the degradation of acid-sensitive carbamates. In such cases, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.
-
-
Low Recovery from the Column:
-
Irreversible Adsorption: Your compound might be strongly adsorbing to the stationary phase. This can sometimes be mitigated by using a more polar eluent or by deactivating the stationary phase.
-
Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent to elute all of your compound.
-
Challenges in HPLC Analysis and Purification
Question: My HPLC chromatograms for my carbamate compound show peak tailing/broadening. What could be the cause and how do I fix it?
Answer: Peak shape issues in HPLC are common and can affect the accuracy of your analysis and the efficiency of your purification.
-
Peak Tailing:
-
Secondary Interactions: For basic carbamates, interactions with residual silanol groups on silica-based columns are a common cause of tailing.[5][6]
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or reduce the injection volume.[7]
-
-
Column Degradation: A contaminated or old column can lose its efficiency and cause tailing.
-
-
Peak Broadening:
-
Extra-Column Effects: Long tubing or a large detector cell volume can contribute to peak broadening.
-
Solution: Use shorter, narrower tubing and ensure all connections are secure.
-
-
Poor Sample Solubility: If your sample is not fully dissolved in the mobile phase, it can lead to broad peaks.
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase.
-
-
The following diagram illustrates a general troubleshooting workflow for HPLC peak shape problems.
Caption: Troubleshooting workflow for HPLC peak shape issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying carbamate compounds synthesized using reagents like diphenylphosphoryl azide (DPPA)?
A1: The use of reagents like DPPA in carbamate synthesis, such as in the one-pot Curtius reaction, can introduce specific purification challenges. These include the toxicity of the reagent and its high boiling point, which can make it difficult to remove during work-up and purification steps.[3][4]
Q2: My carbamate is a protecting group. What are the common issues with its removal?
A2: Carbamate protecting groups like Boc, Cbz, and Fmoc are widely used. A common challenge is ensuring their selective removal without affecting other sensitive functional groups in the molecule. For example, while the Cbz group is typically removed by catalytic hydrogenation, it can also be cleaved under harsh acidic conditions.[8][9] Choosing orthogonal protecting groups that can be removed under different conditions is a key strategy to avoid this issue.[8]
Q3: How stable are carbamate compounds in different pH conditions?
A3: The stability of carbamates is highly dependent on their structure and the pH of the solution. Generally, carbamates are more stable at lower pH values and can undergo hydrolysis at neutral to basic pH.[2][3][4] Some monosubstituted carbamates can be highly unstable at physiological pH (7.4), with hydrolysis half-lives of only a few minutes, while N,N-disubstituted carbamates tend to be more stable.[2] It is advisable to store carbamate solutions in slightly acidic conditions if hydrolysis is a concern.
Q4: What are the recommended analytical techniques for carbamate compounds?
A4: Due to the thermal instability of many carbamate compounds, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method over Gas Chromatography (GC).[10] HPLC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry (MS), for sensitive and specific detection.[10]
Section 3: Experimental Protocols
Protocol for Recrystallization of Methyl Carbamate
This protocol is adapted for the general purification of a solid carbamate compound by recrystallization.
-
Solvent Selection: Choose a solvent in which the carbamate has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude carbamate solid and a small amount of the selected solvent. Heat the mixture to near the solvent's boiling point while stirring until the carbamate is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point. For methyl carbamate, drying at 45°C for 30 minutes has been reported to yield a product with >99.9% purity and >92% recovery.[11][12]
General Protocol for QuEChERS Sample Preparation for Carbamate Pesticide Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of pesticide residues from various matrices.
-
Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable).
-
Extraction:
-
Place a subsample of the homogenized material into a 50 mL centrifuge tube.
-
Add an appropriate volume of acetonitrile and an internal standard.
-
Shake vigorously for 1 minute.
-
Add the extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).
-
Shake vigorously again and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant from the extraction step and transfer it to a d-SPE tube containing a cleanup sorbent. Common sorbents for carbamate analysis include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.[13]
-
Vortex the tube and then centrifuge.
-
-
Analysis:
-
The final extract can be directly analyzed by LC-MS/MS or may require solvent exchange for GC-MS analysis.
-
The following diagram outlines the general workflow for the QuEChERS protocol.
Caption: General workflow for the QuEChERS method.
Section 4: Quantitative Data Summary
The following tables summarize quantitative data related to the purification and analysis of carbamate compounds.
Table 1: Recovery of Carbamate Pesticides using QuEChERS
| Carbamate Pesticide | Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| 51 Carbamates (range) | Vegetables | 10, 20, 100 | 58.4 - 126 | [13] |
| 28 Carbamates (range) | Aromatic Herbs | - | > 72 | [14] |
| 7 Carbamates (range) | Milk | - | 85.4 - 110.9 | [15] |
| 5 Carbamates (range) | Fruits and Vegetables | - | 78.98 - 109.64 | [16] |
Table 2: Limits of Quantification (LOQs) for Carbamate Pesticides
| Carbamate Pesticide | Matrix | LOQ (µg/kg) | Analytical Method | Reference |
| 51 Carbamates (range) | Vegetables | 0.2 - 10 | LC-MS/MS | [13] |
| Cartap, Thiofanox | Vegetables | 50 | LC-MS/MS | [13] |
| 28 Carbamates | Aromatic Herbs | 2 | UHPLC-MS/MS | [14] |
| 7 Carbamates (range) | Milk | 0.033 - 0.23 | UPLC-MS/MS | [15] |
| 5 Carbamates (range) | Fruits and Vegetables | 3 - 5 | LC-MS/MS | [16] |
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mastelf.com [mastelf.com]
- 6. waters.com [waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. One moment, please... [total-synthesis.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]
- 13. determination-of-51-carbamate-pesticide-residues-in-vegetables-by-liquid-chromatography-tandem-mass-spectrometry-based-on-optimization-of-quechers-sample-preparation-method - Ask this paper | Bohrium [bohrium.com]
- 14. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromoethyl N,N-dimethylcarbamate in Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-bromoethyl N,N-dimethylcarbamate. Our aim is to help you minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The two most prevalent byproducts are the result of elimination and over-alkylation.
-
Elimination (E2) Byproduct: The major elimination byproduct is vinyl N,N-dimethylcarbamate . This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.
-
Over-alkylation Byproduct: When reacting this compound with primary or secondary amines, the initially formed secondary or tertiary amine can react further with another molecule of the alkylating agent. This leads to the formation of quaternary ammonium salts or other more highly substituted amines.[1][2]
Q2: What factors favor the desired substitution (SN2) reaction over the elimination (E2) reaction?
A2: The outcome of the reaction is a competition between substitution and elimination pathways. To favor the desired SN2 reaction, consider the following:
-
Nucleophile/Base Strength: Use a good nucleophile that is a relatively weak base. Strong, bulky bases favor elimination.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can be good choices for SN2 reactions.
Q3: Can this compound undergo intramolecular cyclization?
A3: While theoretically possible under certain conditions, intramolecular cyclization to form a three-membered ring is generally not a major competing reaction under standard alkylation conditions. The primary competing pathways are intermolecular substitution and elimination.
Troubleshooting Guides
Issue 1: High Levels of Vinyl N,N-dimethylcarbamate Detected
This indicates that the E2 elimination pathway is competing significantly with the desired SN2 substitution.
Troubleshooting Steps:
-
Choice of Base: If your nucleophile is also acting as a strong base, consider using a milder, less sterically hindered base. For example, instead of using a strong alkoxide, a carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be more suitable.[3]
-
Reaction Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so reducing the temperature can significantly decrease the rate of elimination.
-
Nucleophile Concentration: Ensure you are not using a large excess of the nucleophile, as this can increase the rate of the bimolecular elimination reaction.
Issue 2: Formation of Over-alkylation Products with Amine Nucleophiles
This is a common issue when the amine product of the initial alkylation is more nucleophilic than the starting amine.
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine relative to this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the amine. This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Protecting Groups: For primary amines, consider using a protecting group strategy if selective mono-alkylation is crucial and other methods fail.
-
Alternative Reagents: In some cases, reductive amination might be a more suitable method to achieve mono-alkylation of amines.[1]
Data Presentation
The following table summarizes the expected major product based on the nature of the reactant.
| Reactant Type | Expected Major Product | Potential Byproducts | Key Considerations |
| Primary Amine | Secondary Amine | Tertiary Amine, Quaternary Ammonium Salt | Control stoichiometry and addition rate to minimize over-alkylation. |
| Secondary Amine | Tertiary Amine | Quaternary Ammonium Salt | Over-alkylation is a significant risk. |
| Hindered Amine | Tertiary Amine | Vinyl N,N-dimethylcarbamate | Elimination may be more prevalent with bulky amines. |
| Alcohol/Phenol (as alkoxide) | Ether | Vinyl N,N-dimethylcarbamate | Use of a strong base (alkoxide) increases the risk of elimination. |
| Thiol (as thiolate) | Thioether | Vinyl N,N-dimethylcarbamate | Thiolates are generally good nucleophiles and weaker bases, favoring substitution. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine with this compound
This protocol aims to maximize the yield of the desired tertiary amine while minimizing the formation of the elimination byproduct.
Materials:
-
This compound
-
Secondary Amine (e.g., Piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the secondary amine (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in acetonitrile dropwise over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing SN2 and E2 reaction pathways.
Caption: Troubleshooting high elimination byproduct formation.
Caption: Troubleshooting over-alkylation of amines.
References
Technical Support Center: Workup Procedures for Reactions Involving Bromoethyl Carbamates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromoethyl carbamates.
Frequently Asked Questions (FAQs)
Q1: My bromoethyl carbamate appears to be decomposing during the aqueous workup. What are the likely causes and how can I prevent this?
A1: Decomposition of bromoethyl carbamates during aqueous workup is often due to their sensitivity to pH and temperature. The carbamate group can be susceptible to hydrolysis, especially under acidic or basic conditions, and the bromoethyl moiety can undergo side reactions.
-
pH Sensitivity: Both acidic and strongly basic conditions can promote the hydrolysis of the carbamate functional group. It is recommended to keep the pH of your aqueous washes between 4 and 6 to minimize this side reaction.[1]
-
Temperature Control: Bromoethyl intermediates can be thermally labile. Ensure that the reaction and workup are performed at controlled temperatures, ideally at room temperature or below. Avoid temperatures above 60°C, as this can lead to significant decomposition.[1]
-
Solvent Choice: The use of polar protic solvents, such as water or alcohols, can lead to hydrolysis of the carbamate.[1] Minimize the contact time with these solvents during extraction.
Q2: I am experiencing low yields after purification. What are the common reasons for product loss?
A2: Low yields can result from incomplete reactions, product decomposition, or physical loss during the workup and purification stages.
-
Incomplete Reaction: Ensure your reaction has gone to completion by using thin-layer chromatography (TLC) or another monitoring technique before starting the workup.
-
Decomposition: As mentioned in Q1, carbamate instability is a major factor. Adhering to proper temperature and pH control is crucial.
-
Extraction Issues: Bromoethyl carbamates have varying polarities. Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) to achieve good partitioning from the aqueous layer.[2] Multiple extractions (2-3 times) with the organic solvent will help maximize the recovery of your product.
-
Purification Losses: During column chromatography, the product might streak or remain on the column if the eluent system is not optimized. See the purification section for more details.
Q3: What are the best practices for purifying bromoethyl carbamates using column chromatography?
A3: Column chromatography is a standard method for purifying bromoethyl carbamates.[1]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective.[1] The optimal ratio should be determined by TLC to achieve good separation between your product and any impurities. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
Avoiding Decomposition on Silica: Some carbamates can be sensitive to the acidic nature of silica gel. If you observe significant decomposition on the column (e.g., streaking, new spots on TLC of collected fractions), you can use silica gel that has been neutralized with a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), added to the eluent.
Q4: I see an unexpected side product in my NMR spectrum after workup. What could it be?
A4: The formation of side products is often related to the reactivity of the bromoethyl group or the carbamate itself.
-
Cyclization: In the presence of a base or certain polar protic solvents, intramolecular cyclization can occur, leading to the formation of oxazolidinone derivatives.[1]
-
Hydrolysis: As previously discussed, hydrolysis of the carbamate will lead to the corresponding 2-bromoethylamine.
-
Dimerization/Oligomerization: Under certain conditions, intermolecular reactions can occur, leading to dimers or oligomers.
-
Solvent Adducts: If a nucleophilic solvent is used (e.g., methanol), it may displace the bromide, leading to a methoxyethyl carbamate byproduct.
To minimize these, use non-nucleophilic solvents and bases, control the reaction temperature, and limit the workup time.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup of reactions involving bromoethyl carbamates.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Carbamate hydrolysis during aqueous wash. | Maintain aqueous phase pH between 4-6.[1] Use a buffered wash if necessary. |
| Thermal decomposition. | Keep reaction and workup temperatures below 60°C, preferably at or below room temperature.[1] | |
| Inefficient extraction. | Use a suitable organic solvent (e.g., DCM, EtOAc).[2] Perform multiple extractions (at least 2-3). | |
| Product is an Oil Instead of Expected Solid | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Impurities are present. | Re-purify using column chromatography with an optimized eluent system. | |
| Multiple Spots on TLC After Workup | Incomplete reaction. | Allow the reaction to stir for a longer duration or consider gentle heating if the compound is stable. |
| Product degradation on silica TLC plate. | Add ~1% triethylamine to the TLC solvent system to neutralize the silica. | |
| Formation of side products. | Review reaction conditions (temperature, solvent, base) to minimize side reactions like cyclization or hydrolysis.[1] | |
| Difficulty Removing Reaction Solvents (e.g., DMF, DMSO) | High boiling point and water solubility of the solvent. | Dilute the reaction mixture with a large volume of water and extract the product with a nonpolar organic solvent. Wash the organic layer multiple times with water or brine to remove the residual high-boiling solvent.[3] |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is suitable for reactions performed in water-immiscible organic solvents.
-
Cooling: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a separatory funnel containing water or a mild aqueous solution (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.[2]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble byproducts).
-
Saturated sodium bicarbonate solution (if the reaction was acidic and the product is base-stable).
-
Brine (to facilitate the removal of water from the organic layer).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[2]
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the organic solvent used for the workup or the chromatography eluent.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified bromoethyl carbamate.
Visualizations
Caption: General experimental workflow for the workup and purification of bromoethyl carbamates.
Caption: Troubleshooting decision tree for addressing low product yield.
References
Catalyst Selection for Efficient Carbamate Formation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for efficient carbamate formation.
Troubleshooting Guides
This section addresses common issues encountered during carbamate synthesis experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Carbamate Yield
Q: My carbamate synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in carbamate synthesis can stem from several factors related to the catalyst and reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Cause: The chosen catalyst may have insufficient activity for the specific substrates. Catalyst loading might be too low.
-
Solution:
-
Screen a panel of catalysts. For instance, in metal-catalyzed reactions, copper(II) triflate has shown high efficacy in the coupling of aldehydes, alkynes, and carbamates.[1] For CO2-based synthesis, nickel-based catalysts with nitrogen-based bidentate ligands can be highly active.[2]
-
Systematically increase the catalyst loading. For example, when using zinc chloride for the reaction of carbamoyl chlorides with phenols, increasing the catalyst from 0.1 to 0.5 equivalents can significantly boost the yield.[3]
-
-
-
Reaction Conditions:
-
Cause: Temperature, pressure, and reaction time may not be optimal.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For some reactions, moving from room temperature to reflux can initiate product formation.[3] However, be aware that excessively high temperatures can lead to catalyst degradation or side reactions.[4]
-
Pressure: For reactions involving gaseous reactants like CO2, increasing the pressure can enhance solubility and improve reaction rates.[2][5]
-
Reaction Time: Monitor the reaction progress over time to ensure it has reached completion.
-
-
-
Substrate Reactivity:
-
Cause: Sterically hindered or electronically deactivated substrates may exhibit lower reactivity. For example, anilines with electron-withdrawing groups can be less reactive.[4]
-
Solution:
-
Consider using a more active catalyst or harsher reaction conditions for less reactive substrates.
-
Protecting group strategies may be necessary for complex molecules to avoid side reactions.
-
-
Issue 2: Catalyst Deactivation
Q: I observe an initial reaction rate, but it slows down or stops over time, suggesting catalyst deactivation. What causes this and how can I prevent it?
A: Catalyst deactivation is a common problem that can significantly impact the efficiency of carbamate synthesis. The primary causes include poisoning, coking, and thermal degradation.[6][7][8]
-
Poisoning:
-
Cause: Impurities in the reactants or solvent can strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, phosphorus, and heavy metal compounds.[6][8]
-
Solution:
-
Purify all reactants and solvents before use.
-
Use guard beds to remove impurities from the feed stream in continuous flow setups.
-
-
-
Coking:
-
Cause: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is more common in reactions conducted at high temperatures with organic substrates.[6][7]
-
Solution:
-
Optimize reaction conditions to minimize the formation of coke precursors.
-
In some cases, the catalyst can be regenerated by carefully burning off the coke in a controlled atmosphere.[8]
-
-
-
Thermal Degradation (Sintering):
-
Water-Induced Deactivation:
Issue 3: Undesired Side Reactions
Q: My reaction is producing significant amounts of byproducts. What are the common side reactions and how can I improve the selectivity towards the desired carbamate?
A: Side reactions can compete with the desired carbamate formation, leading to reduced yields and complex purification. Common side reactions include N-alkylation and urea formation.
-
N-Alkylation:
-
Cause: In reactions involving amines and alkyl halides, the amine can be directly alkylated, competing with its reaction with the carbonyl source.[11]
-
Solution:
-
-
Urea Formation:
-
Cause: The reaction of an amine with an isocyanate intermediate (formed in situ in some reactions) or the reaction of the amine with the carbamate product can lead to urea formation. Adventitious water can also react with isocyanates to form an amine, which then forms a symmetrical urea.[12]
-
Solution:
-
Strictly control the stoichiometry of the reactants.
-
Ensure anhydrous reaction conditions to prevent water-induced side reactions.
-
-
-
Ring-Opening of Catalysts:
-
Cause: Strong nucleophilic organocatalysts like DBU and DBN can react with highly electrophilic carbonyl sources, leading to the formation of lactam carbamates.[13]
-
Solution:
-
Choose a less nucleophilic base if this side reaction is observed.
-
Modify the electrophile to reduce its reactivity towards the catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for carbamate formation?
A1: The most common catalysts for carbamate synthesis can be broadly categorized into:
-
Metal-based catalysts: These include salts and complexes of metals such as zinc, copper, nickel, palladium, and tin.[1][2][3][5] They are versatile and can be used in various carbamate synthesis routes.
-
Organocatalysts: These are metal-free organic molecules that can catalyze the reaction. A prominent example is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is often used in reactions involving CO2.[14][15][16]
-
Enzymes: Biocatalysts, such as esterases, can be used for carbamate synthesis under mild, aqueous conditions, offering high selectivity.[17]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors, including the synthetic route, substrates, and desired reaction conditions.
-
For synthesis from CO2, amines, and alkyl halides , organocatalysts like DBU or metal-based systems with cesium carbonate and TBAI are effective.[11]
-
For reactions involving dialkyl carbonates , catalysts like zinc acetate or strong bases such as potassium tert-butoxide can be employed.[18]
-
For asymmetric synthesis , chiral organocatalysts or metal complexes are required.
-
For green and sustainable processes , enzymatic catalysts or reactions that utilize CO2 under mild conditions are preferable.[17]
Q3: What are the advantages of using CO2 as a carbonyl source for carbamate synthesis?
A3: Using carbon dioxide offers several advantages:
-
Sustainability: CO2 is an abundant, renewable, and inexpensive C1 feedstock.[10]
-
Safety: It provides a safer alternative to highly toxic reagents like phosgene and isocyanates, which are traditionally used for carbamate synthesis.[19]
-
Atom Economy: Reactions utilizing CO2 can be highly atom-economical.
Q4: Can I reuse my catalyst?
A4: The reusability of a catalyst depends on its nature and the reaction conditions.
-
Heterogeneous catalysts , such as those supported on polymers (e.g., PS-DBU) or inorganic materials (e.g., TiO2–Cr2O3/SiO2), are designed for easy recovery and reuse.[16][20]
-
Homogeneous catalysts are generally more difficult to recover from the reaction mixture. However, techniques like immobilization can be employed to facilitate their reuse.
Data Presentation: Catalyst Performance in Carbamate Synthesis
Table 1: Comparison of Metal-Based Catalysts for Carbamate Synthesis
| Catalyst | Amine Substrate | Carbonyl Source | Reaction Conditions | Yield (%) | Reference |
| Ni(OAc)2 / 4,4'-dimethylbipyridine | Aniline | CO2, Ethanol | 150 °C, 5 MPa CO2, 24 h | 85 | [2] |
| Cu(OTf)2 | n-Butyl carbamate | Benzaldehyde, Phenylacetylene | Toluene, 80 °C, 4 h | 92 | [1] |
| ZnCl2 | N,N-diethylamine | Diethylcarbamoyl chloride, 4-nitrophenol | Toluene, RT, 2 h | 81 | [3] |
| Pd/C | Aniline | CO, O2, Methanol | 165 °C, 7.61 MPa, 4 h | 82 | [5] |
| Cesium Carbonate / TBAI | Benzylamine | CO2, Benzyl bromide | DMF, RT, 1 atm CO2, 2 h | 95 | [11] |
Table 2: Performance of Organocatalysts in Carbamate Synthesis
| Catalyst | Amine Substrate | Carbonyl Source | Reaction Conditions | Yield (%) | Reference |
| DBU | Aniline | CO2, Butyl bromide | Acetonitrile, 70 °C, 1 atm CO2, 50 min (flow) | 78 | [4] |
| PS-DBU | Benzylamine | CO2, Benzyl bromide | DMF, RT, 1 atm CO2, 24 h | 95 | [16] |
| Pyrrolidine-based carbamate ester | Cyclohexanone | Nitrostyrene | Brine, RT, 24 h | 97 | [21] |
Experimental Protocols
Protocol 1: General Procedure for DBU-Catalyzed Carbamate Synthesis from CO2
-
To a solution of the amine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).
-
Bubble CO2 through the solution for 15 minutes at room temperature.
-
Add the alkyl halide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 70 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Catalyzed Carbamate Synthesis from an Amine and a Dialkyl Carbonate
-
In a sealed tube, combine the amine (1.0 mmol), dialkyl carbonate (2.0 mmol), and the metal catalyst (e.g., zinc acetate, 5 mol%).
-
Add a suitable solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[18]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 13. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Rate of Carbamoylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during carbamoylation reactions, with a specific focus on the critical role of solvent selection in determining reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of my carbamoylation reaction?
The solvent plays a crucial role in determining the rate of a carbamoylation reaction by influencing the stability of the reactants and the transition state. The polarity, proticity (ability to donate hydrogen bonds), and viscosity of the solvent are key factors. Generally, polar aprotic solvents are preferred for many carbamoylation reactions.
Q2: Why are polar aprotic solvents often recommended for carbamoylation?
Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can accelerate carbamoylation reactions. They can solvate the transition state, which often has a more developed charge separation than the reactants, thereby lowering the activation energy of the reaction.[1] Furthermore, they do not strongly solvate the amine nucleophile, leaving it more available to attack the isocyanate.
Q3: Can I use protic solvents for my carbamoylation reaction?
While possible, protic solvents (e.g., alcohols, water) can significantly slow down carbamoylation reactions. Protic solvents can form hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and thus its reactivity towards the isocyanate.[2]
Q4: My carbamoylation reaction is very slow. What are the common causes related to the solvent?
A slow carbamoylation reaction can be attributed to several solvent-related factors:
-
Inappropriate Solvent Choice: Using a non-polar or a protic solvent can significantly hinder the reaction rate.
-
High Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to a lower frequency of effective collisions.
-
Presence of Impurities: Water or other protic impurities in an aprotic solvent can react with the isocyanate or solvate the amine, reducing the reaction rate.
Troubleshooting Guides
Issue 1: Slow or Incomplete Carbamoylation Reaction
Symptoms:
-
Low product yield even after extended reaction times.
-
Monitoring techniques (e.g., TLC, HPLC, in-situ IR) show slow consumption of starting materials.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent polarity. | Switch to a more polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Use of a protic solvent. | If the use of a protic solvent is unavoidable, consider using a catalyst to enhance the reaction rate. Alternatively, explore solvent-free conditions if feasible. |
| High solvent viscosity. | If using a viscous solvent, try gentle heating to decrease viscosity and improve reactant mobility. Ensure efficient stirring. |
| Solvent impurities (e.g., water). | Use anhydrous solvents. Dry the solvent using appropriate methods (e.g., molecular sieves) before use. |
| Poor solubility of reactants. | Choose a solvent that effectively dissolves both the amine and the isocyanate at the reaction temperature. |
Issue 2: Side Reactions or Product Decomposition
Symptoms:
-
Formation of multiple products observed by TLC or HPLC.
-
Low yield of the desired carbamate product.
-
Formation of insoluble byproducts (e.g., ureas from the reaction of isocyanate with water).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction of isocyanate with a protic solvent. | Avoid protic solvents. If their use is necessary, add the isocyanate slowly at a low temperature to minimize side reactions. |
| Catalyst-induced side reactions. | If using a catalyst, screen different catalysts and optimize the catalyst loading. Some catalysts can promote side reactions like isocyanate trimerization. |
| High reaction temperature. | Run the reaction at a lower temperature to minimize decomposition of reactants or products. |
Quantitative Data: Solvent Effects on Carbamoylation Rate
The rate of carbamoylation is significantly influenced by the solvent. The following table summarizes the second-order rate constants for the reaction of phenyl isocyanate with n-butanol in various solvents. While this is a reaction with an alcohol, the trend provides valuable insight into the solvent effects on the reaction of isocyanates with nucleophiles in general.
| Solvent | Dielectric Constant (ε) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| Toluene | 2.38 | Varies with reactant concentrations |
| Dimethylformamide (DMF) | 36.7 | Generally faster than in non-polar solvents |
| Dimethyl sulfoxide (DMSO) | 46.7 | Generally faster than in non-polar solvents |
| Acetonitrile | 37.5 | Generally faster than in non-polar solvents |
| Dioxane | 2.21 | Slower than in more polar solvents |
Note: The reaction of phenyl isocyanate with aniline in benzene has been reported to be approximately second order in aniline and first order in isocyanate when excess aniline is used, with a rate constant of 8.20 x 10⁻³ L² mol⁻² s⁻¹ at 25°C.[3]
Experimental Protocols
Protocol 1: Kinetic Analysis of Carbamoylation using In-Situ IR Spectroscopy
This protocol provides a general guideline for monitoring the kinetics of a carbamoylation reaction in real-time.
Objective: To determine the rate constant of the reaction between an amine and an isocyanate.
Materials:
-
ReactIR or a similar in-situ IR spectrometer with a suitable probe.
-
Anhydrous solvent.
-
Amine reactant.
-
Isocyanate reactant.
-
Temperature-controlled reaction vessel.
-
Magnetic stirrer and stir bar.
Procedure:
-
Setup:
-
Set up the reaction vessel with the in-situ IR probe, temperature probe, and magnetic stirrer.
-
Ensure the reaction vessel is clean and dry.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to maintain an anhydrous atmosphere.
-
-
Solvent and Amine Addition:
-
Add the desired volume of anhydrous solvent to the reaction vessel.
-
Add the amine reactant to the solvent and stir until fully dissolved.
-
-
Data Acquisition - Background Spectrum:
-
Set the in-situ IR spectrometer to collect spectra at regular intervals (e.g., every 30 seconds).
-
Collect a background spectrum of the solvent and amine mixture before adding the isocyanate.
-
-
Initiation of Reaction and Data Collection:
-
Start the data acquisition.
-
Rapidly add the isocyanate reactant to the stirred solution.
-
Monitor the reaction by observing the decrease in the isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the carbamate carbonyl peak (around 1680-1730 cm⁻¹).
-
-
Data Analysis:
-
Export the collected spectral data.
-
Plot the absorbance of the isocyanate peak versus time.
-
Use the appropriate integrated rate law to determine the order of the reaction and calculate the rate constant.
-
Protocol 2: Monitoring Carbamoylation by HPLC
This protocol describes how to monitor the progress of a carbamoylation reaction using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the conversion of reactants to product over time.
Materials:
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Reaction mixture.
-
Quenching solution (e.g., a dilute solution of a primary amine like butylamine in the mobile phase to react with any remaining isocyanate).
-
Mobile phase.
-
Syringes and vials.
Procedure:
-
Reaction Setup:
-
Set up the carbamoylation reaction in a temperature-controlled vessel.
-
-
Sampling:
-
At specific time points (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This prevents further reaction before analysis.
-
-
Sample Preparation:
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting materials and the carbamate product.
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and the product.
-
Calculate the percentage conversion at each time point.
-
Plot the concentration of the product or the disappearance of a reactant as a function of time to determine the reaction kinetics. The reaction of 3,5‐diethyl toluene (2,4 and 2,6)‐diamine and phenyl isocyanate has been studied using HPLC to separate the reaction products.[1]
-
Visualizing the Carbamoylation Process
General Reaction Scheme
The following diagram illustrates the fundamental reaction pathway for carbamoylation.
Caption: General mechanism of carbamoylation.
Influence of Solvent on Reaction Rate
This diagram illustrates the logical relationship between solvent properties and the rate of carbamoylation.
Caption: Impact of solvent type on carbamoylation rate.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in a typical experimental workflow for studying carbamoylation kinetics.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Carbamates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of carbamates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a concern in carbamate analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This distortion is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate peak integration, which compromises the precision and accuracy of quantification.[3]
Q2: What are the primary causes of peak tailing for carbamate compounds?
A2: Peak tailing in the reversed-phase HPLC of carbamates, which often behave as basic compounds, is typically caused by secondary retention mechanisms interacting with the primary hydrophobic retention.[1][4] The most common causes include:
-
Silanol Interactions: Many HPLC columns use a silica-based stationary phase. The surface of this silica contains residual silanol groups (Si-OH) which can be acidic.[5][6] Basic carbamate analytes can interact with these ionized silanols via ion-exchange, causing a secondary retention mechanism that leads to tailing peaks.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carbamate analyte, the compound can exist in both ionized and neutral forms, leading to peak distortion.[1][7] Additionally, at a pH above 3, silanol groups become deprotonated and negatively charged, increasing their interaction with positively charged basic compounds.[1][8]
-
Column Issues: Physical problems with the column, such as contamination, bed deformation (voids), or a blocked inlet frit, can distort the flow path and cause peaks to tail.[2][4] Column overload, where too much sample is injected, can also lead to asymmetrical peaks.[2][3]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside the column, including excessively long or wide connecting tubing, or dead volumes in fittings, the injector, or the detector cell.[5][9]
Q3: My carbamate peaks are tailing. How can I determine the cause?
A3: A systematic approach is the best way to diagnose the issue. The following flowchart outlines a logical troubleshooting workflow. Start by observing the nature of the tailing (e.g., are all peaks tailing or just the carbamate analytes?) and follow the suggested steps to isolate the root cause.
Caption: A logical workflow to diagnose the root cause of peak tailing.
Troubleshooting Protocols & Data
Q4: How do I adjust the mobile phase to reduce peak tailing for carbamates?
A4: Adjusting the mobile phase is often the most effective first step for addressing tailing caused by silanol interactions.
-
Lowering pH: Reducing the mobile phase pH to below 3 protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with basic analytes.[4][10][11]
-
Using Buffers: Buffers help maintain a stable pH, which is crucial if the mobile phase pH is near the analyte's pKa.[1][2] Increasing buffer concentration can also enhance the ionic strength of the mobile phase, which helps to mask residual silanol interactions.[11]
-
Adding Modifiers: For older, Type A silica columns, adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of around 10-25 mM can effectively block the active silanol sites, preventing them from interacting with the carbamate analytes.[3][5][10]
Experimental Protocol: Mobile Phase pH Adjustment
-
Objective: To reduce peak tailing of basic carbamates by lowering the mobile phase pH.
-
Materials: HPLC-grade water, HPLC-grade organic solvent (e.g., acetonitrile or methanol), and a suitable acid (e.g., formic acid or trifluoroacetic acid).
-
Procedure: a. Prepare the aqueous component of your mobile phase. b. Add a small amount of acid to the aqueous component. A common starting point is 0.1% (v/v) formic acid.[7] c. Measure the pH of the aqueous component using a calibrated pH meter to ensure it is at the desired level (e.g., pH 2.5 - 3.0). d. Mix the aqueous and organic components in the desired ratio (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). e. Degas the final mobile phase using sonication or vacuum filtration before use.[12] f. Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Q5: When should I consider a different HPLC column?
A5: If mobile phase adjustments do not resolve the issue, the column itself may be the problem. Consider a new or different type of column if:
-
The column is old or contaminated: Over time, columns can accumulate contaminants or develop voids at the inlet, leading to poor peak shape.[2][4]
-
You are using an older column type: Modern "Type B" silica columns have lower metal content and fewer acidic silanol groups, making them less prone to causing peak tailing with basic compounds compared to older "Type A" columns.[10][13]
-
The stationary phase is not end-capped: End-capped columns have their residual silanol groups chemically bonded with a small silylating agent, effectively shielding them from interacting with analytes.[1][4][11] Using a highly deactivated, end-capped column is highly recommended for analyzing basic compounds like carbamates.[1][4]
Q6: Could my sample preparation be the cause of peak tailing?
A6: Yes, several aspects of sample preparation can contribute to peak tailing.
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[3] Always try to dissolve your sample in the mobile phase itself if possible.[3][5]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to broad, tailing peaks.[2][3] If you suspect this, try diluting your sample or injecting a smaller volume.
-
Sample Matrix Interference: Complex sample matrices can contain interfering compounds that co-elute with your target carbamates, causing apparent peak tailing.[4] Implementing a sample clean-up step, such as Solid Phase Extraction (SPE), can remove these interferences.[1][4]
Experimental Protocol: General Solid Phase Extraction (SPE) for Sample Clean-up
-
Objective: To remove interfering matrix components from a sample prior to HPLC analysis.
-
Materials: C18 SPE cartridge, sample, conditioning solvent (e.g., methanol), equilibration solvent (e.g., HPLC-grade water), elution solvent (e.g., acetonitrile).
-
Procedure: a. Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent. b. Equilibration: Pass 1-2 cartridge volumes of water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry. c. Loading: Load the sample onto the cartridge at a slow, steady flow rate. d. Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent) through the cartridge to wash away interferences that are not strongly retained. e. Elution: Elute the retained carbamates using a small volume of a strong organic solvent like acetonitrile. This fraction is then collected for HPLC analysis.
Quantitative Data on Improving Peak Shape
The use of mobile phase additives can significantly improve peak symmetry. The table below illustrates the typical effect of adding an amine modifier like triethylamine (TEA) on the asymmetry factor of a basic compound. An asymmetry factor of 1.0 represents a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[4]
| Mobile Phase Condition | Asymmetry Factor (As) | Peak Shape |
| Standard Reversed-Phase (No Additive) | 2.1 | Severe Tailing |
| Addition of 25 mM Triethylamine (TEA) | 1.1 | Symmetrical |
Note: Data is representative and illustrates the principle of using a competing base to reduce peak tailing for basic analytes by masking active silanol sites.[5]
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. researchgate.net [researchgate.net]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. help.waters.com [help.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating the Reactivity of the Bromoethyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoethyl-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the lability of the bromoethyl group in chemical reactions.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is resulting in a high yield of the elimination product instead of the desired substitution product.
Possible Causes and Solutions:
-
Reaction Temperature: Higher temperatures favor elimination reactions.[1]
-
Troubleshooting: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider longer reaction times.
-
-
Steric Hindrance: A sterically hindered substrate or a bulky base will favor elimination.
-
Troubleshooting: If possible, use a less sterically hindered substrate. More practically, switch to a smaller, less basic nucleophile. For instance, if you are using tert-butoxide, consider switching to a less hindered base like ethoxide or a non-basic nucleophile if the reaction allows.
-
-
Solvent Choice: The choice of solvent can significantly influence the reaction pathway.
-
Troubleshooting: For SN2 reactions, which are often desired, polar aprotic solvents like DMSO, DMF, or acetone are preferable as they do not solvate the nucleophile as strongly, making it more reactive. Polar protic solvents like water and alcohols can stabilize the carbocation in SN1 reactions but can also promote E1 elimination.
-
Quantitative Data Summary: Substitution vs. Elimination
| Substrate | Base/Nucleophile | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| 2-Bromopropane | Ethanolic KOH | Ethanol | Reflux | Low (unspecified) | High (unspecified) |
| 2-Bromo-2-methylpropane | Aqueous NaOH | Water/Ethanol | Reflux | 81 | 19 |
| 2-Bromobutane | NaOEt in Ethanol | Ethanol | 25 | 18 | 82 |
| 2-Bromobutane | NaOEt in Ethanol | Ethanol | 80 | 8.6 | 91.4 |
Note: Data for bromoethyl compounds is limited; the table presents data for similar secondary and tertiary bromoalkanes to illustrate the general trends.[2][3]
Issue 2: I am observing rearranged products, indicating a carbocation rearrangement.
Possible Causes and Solutions:
-
Reaction Mechanism: Carbocation rearrangements are characteristic of SN1 and E1 reactions, which proceed through a carbocation intermediate.
-
Troubleshooting: To avoid rearrangements, you should favor an SN2 mechanism. This can be achieved by using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent. These conditions promote a concerted backside attack, bypassing the formation of a carbocation.
-
Caption: Workflow for successful Grignard reagent synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes the bromoethyl group so labile?
The carbon-bromine bond is relatively weak and polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This makes the bromoethyl group susceptible to attack by nucleophiles and bases.
Q2: How can I favor substitution over elimination?
To favor substitution (specifically SN2), use a strong, non-bulky nucleophile at a lower temperature in a polar aprotic solvent. To favor elimination (E2), use a strong, bulky base at a higher temperature in a less polar solvent. [2] Q3: Are there any protecting groups for the bromoethyl group itself?
Directly protecting an alkyl halide is not a common strategy. The reactivity of the C-Br bond is often the desired functionality for subsequent reactions. Instead, other functional groups within the molecule are typically protected to prevent them from reacting with the bromoethyl moiety or the reagents used. For example, alcohols can be protected as silyl ethers, and carbonyls as acetals.
Signaling Pathway: Protecting Group Strategy
Caption: A typical protecting group strategy workflow.
Q4: What are some common side reactions to be aware of?
Besides elimination, other potential side reactions include:
-
Reaction with solvent: If the solvent is nucleophilic (e.g., alcohols, water), it can react with the bromoethyl group.
-
Over-alkylation: If the product of the initial reaction is also nucleophilic, it may react with another molecule of the bromoethyl compound.
-
Rearrangements: As discussed in the troubleshooting section, carbocation rearrangements can occur under SN1/E1 conditions.
Section 3: Experimental Protocols
Protocol 1: Williamson Ether Synthesis with (2-Bromoethyl)benzene
This protocol details the synthesis of an ether via an SN2 reaction.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
(2-Bromoethyl)benzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium phenoxide.
-
Slowly add (2-bromoethyl)benzene (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
This technical support center provides a foundational guide to understanding and troubleshooting reactions involving the bromoethyl group. For more specific issues, consulting detailed literature and considering the unique aspects of your particular substrate and reaction conditions is always recommended.
References
optimization of reaction time for complete conversion
Welcome to the Technical Support Center for Reaction Optimization. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times for complete conversion.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence reaction time and conversion?
A1: The rate and extent of a chemical reaction are influenced by several key factors. Understanding and manipulating these variables is fundamental to optimizing for complete conversion in a minimal amount of time.
The five main factors that affect the rates of chemical reactions are:
-
Reactant Concentration: Generally, increasing the concentration of reactants leads to a higher frequency of molecular collisions, which in turn increases the reaction rate.[1][2][3][] As the reaction proceeds, reactant concentrations decrease, which typically slows the reaction rate.[5][6]
-
Temperature: Increasing the temperature raises the kinetic energy of molecules, leading to more frequent and more energetic collisions.[1][7][8] This increases the proportion of molecules that have sufficient energy to overcome the activation energy barrier, thereby accelerating the reaction.[9][10][11] In many cases, a 10 °C increase in temperature can approximately double the reaction rate.[12]
-
Catalyst: A catalyst increases the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[1][2][9][12]
-
Solvent: The solvent can significantly affect reaction rates by stabilizing or destabilizing reactants and transition states.[13][14] Solvent properties like polarity and viscosity play a crucial role; for example, highly viscous solvents can slow reactions by reducing the frequency of molecular collisions.[15]
-
Physical State and Surface Area: For reactions involving multiple phases (heterogeneous reactions), the rate is often limited by the surface area of contact between the reactants.[2] Increasing the surface area, for instance by using smaller particles, can increase the reaction rate.[9]
Q2: How can I determine if my reaction has reached completion?
A2: Determining the point of complete conversion is critical. This is typically achieved by monitoring the disappearance of a reactant or the appearance of a product over time.[16] When the concentrations of reactants and products no longer change, the reaction has reached completion or equilibrium.[16]
Several analytical techniques can be employed:
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography (LC) are widely used to separate and quantify the components of a reaction mixture, allowing for the tracking of starting materials and products.[16][17]
-
Spectroscopy: In-situ spectroscopic methods such as FT-IR, Raman, and NMR spectroscopy can monitor the reaction in real-time without the need for sampling.[18][19] UV-Vis spectroscopy is also useful if the reactants or products have a distinct chromophore.[18]
-
Other Methods: Depending on the reaction, other methods like monitoring pH, gas evolution, or temperature changes can indicate the reaction's progress and endpoint.[17][20]
Q3: My reaction is not proceeding to completion. What are the common causes?
A3: An incomplete reaction can be due to several factors. It may be that the reaction has reached a state of equilibrium where both reactants and products coexist. In other cases, the reaction may have stalled due to issues with reagents, conditions, or catalyst deactivation.[21] Insufficient mixing can also lead to localized areas where the reaction does not proceed.[22]
Q4: How does a catalyst affect the time to reach completion?
A4: A catalyst accelerates a reaction by lowering its activation energy, which is the minimum energy required for a reaction to occur.[2] By providing a different, lower-energy pathway, the catalyst increases the rate of both the forward and reverse reactions. This allows the system to reach equilibrium or completion much faster than it would without the catalyst. However, catalysts can lose activity over time through processes like poisoning or thermal deactivation.[23][24]
Troubleshooting Guide
Q5: My reaction is running too slowly. How can I increase the rate?
A5: If your reaction rate is too low, consider the following troubleshooting steps:
-
Increase Temperature: Chemical reactions typically occur faster at higher temperatures.[12] A modest increase in temperature can significantly boost the reaction rate.[11] However, be cautious of potential side reactions or product decomposition at elevated temperatures.[3]
-
Increase Reactant Concentration: A higher concentration of reactants increases the probability of effective collisions, which can speed up the reaction.[1][2][]
-
Use a Catalyst: If not already in use, introducing a suitable catalyst can provide a lower-energy reaction pathway, dramatically increasing the rate.[9] If a catalyst is already present, consider if a more active catalyst is available.
-
Change the Solvent: The choice of solvent can have a profound impact on reaction rates.[13] A solvent that better stabilizes the transition state compared to the reactants will accelerate the reaction.[13] For SN2 reactions, polar aprotic solvents are often preferred as they do not solvate the nucleophile as strongly as polar protic solvents.[14]
-
Improve Mixing: In heterogeneous reactions or viscous solutions, inefficient stirring can be a limiting factor.[25] Ensuring efficient mixing improves mass transfer and can increase the observed reaction rate.[26]
Q6: My reaction stops before all the starting material is consumed. What should I do?
A6: When a reaction stalls, it's important to diagnose the root cause. This troubleshooting workflow can help identify the problem.
Caption: Troubleshooting workflow for incomplete reactions.
Q7: I am observing significant byproduct formation. How can this be minimized?
A7: Byproduct formation often occurs when reaction conditions are not optimal, leading to side reactions or decomposition.
-
Lower the Temperature: While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions.[3] Lowering the temperature may improve selectivity.
-
Adjust Stoichiometry and Addition Rate: The relative concentrations of reactants can influence which reaction pathway is favored.[27] Slow addition of one reagent can sometimes prevent the buildup of intermediates that lead to byproducts.
-
Optimize Mixing: In mixing-sensitive reactions, poor mixing can create localized areas of high reactant concentration, which may favor the formation of undesired products.[25][26]
-
Change the Catalyst: A more selective catalyst can preferentially lower the activation energy for the desired reaction over side reactions.
Q8: My catalyst appears to be deactivating over time. What are the potential causes and solutions?
A8: Catalyst deactivation is a common issue that reduces reaction efficiency.[23]
-
Poisoning: Substances in the reaction mixture can chemically bind to the active sites of the catalyst, rendering them inactive.[23] Solution: Purify reactants and solvents to remove potential poisons.
-
Fouling/Coking: Deposition of carbonaceous materials (coke) or other solids on the catalyst surface can block active sites.[28] Solution: This is often reversible through regeneration procedures, such as controlled oxidation to burn off the coke.
-
Thermal Deactivation (Sintering): High temperatures can cause small catalyst particles to agglomerate, reducing the active surface area.[23] Solution: Operate at the lowest effective temperature and use thermally stable catalyst supports.
-
Leaching: The active component of the catalyst may dissolve into the reaction medium. Solution: Choose a more robust catalyst support or different solvent system.
Data Presentation
Table 1: Common Analytical Techniques for Monitoring Reaction Completion
| Technique | Principle | Advantages | Disadvantages |
| TLC | Separation by polarity on a stationary phase. | Fast, simple, low cost.[17] | Qualitative, not easily automated. |
| GC/LC | Separation and quantification of volatile/soluble components. | Quantitative, high resolution, automatable.[16] | Requires sampling, can be time-consuming. |
| NMR | Measures nuclear spin transitions in a magnetic field. | Provides structural information, quantitative.[18] | Lower sensitivity, expensive equipment. |
| FT-IR / Raman | Measures molecular vibrations. | Real-time in-situ monitoring, no sampling needed.[19] | Complex data analysis, potential for overlapping peaks. |
| UV-Vis | Measures electronic transitions. | Simple, sensitive for chromophoric species.[18] | Limited to compounds that absorb UV-Vis light. |
| Calorimetry | Measures heat evolved or absorbed during the reaction. | Provides real-time kinetic and thermodynamic data.[20] | Sensitive to heat transfer, requires specialized equipment. |
Table 2: Influence of Temperature on Reaction Rate
An increase in temperature generally increases the rate of reaction.[7][11] The magnitude of this increase is related to the activation energy (Ea) of the reaction, as described by the Arrhenius equation.[11]
| Activation Energy (Ea) in kJ/mol | Approximate Rate Increase for 10°C Rise (from 25°C to 35°C) | Example Reaction Type |
| 50 | ~2.0x | Many common organic reactions |
| 80 | ~3.0x | Some multi-step syntheses |
| 100 | ~3.8x | Reactions with stable intermediates |
| 150 | ~6.8x | Slow reactions, such as some hydrolyses[29] |
Note: These values are illustrative and the actual rate increase depends on the specific reaction.
Experimental Protocols
Protocol: General Method for In-Situ Reaction Monitoring using FT-IR Spectroscopy
This protocol outlines the steps for monitoring a liquid-phase chemical reaction in real-time to determine its kinetic profile and endpoint.
Objective: To continuously monitor the concentration of a key reactant or product to determine the reaction rate and time to completion.
Materials:
-
Reaction vessel equipped with a port for an immersion probe.
-
FT-IR spectrometer with a suitable attenuated total reflectance (ATR) immersion probe (e.g., Diamond or Silicon).
-
Data acquisition and analysis software.
-
Reactants, solvent, and standard laboratory glassware.
Procedure:
-
System Setup:
-
Assemble the reaction apparatus (e.g., jacketed reactor with overhead stirrer and temperature control).
-
Carefully insert the FT-IR ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium once charged.
-
Connect the probe to the spectrometer.
-
-
Background Spectrum Collection:
-
Charge the reactor with the solvent and all reactants except for the limiting or initiating reagent.
-
Stir the mixture at the desired rate and bring it to the target reaction temperature.
-
Collect a background spectrum of this mixture. This will allow the software to subtract signals from the solvent and non-limiting reagents.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the final reagent.
-
Immediately start the time-based data acquisition on the FT-IR software. Set the acquisition frequency based on the expected reaction rate (e.g., one spectrum every 30-60 seconds for a reaction expected to take several hours).[19]
-
-
Monitoring:
-
Identify one or more distinct infrared peaks corresponding to the consumption of a starting material or the formation of a product.
-
Plot the absorbance (or peak area) of these characteristic peaks against time.
-
-
Determining Completion:
-
The reaction is considered complete when the absorbance of the monitored peaks no longer changes over time (i.e., the kinetic curve reaches a plateau).
-
-
Data Analysis (Optional):
-
The collected data can be used to determine the reaction order and rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law.
-
Caption: Experimental workflow for in-situ FT-IR monitoring.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. quora.com [quora.com]
- 6. Concentration-Time Relationship of a Chemical Reaction – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. prezi.com [prezi.com]
- 9. monash.edu [monash.edu]
- 10. Lesson 6.4: Temperature and the Rate of a Chemical Reaction - American Chemical Society [acs.org]
- 11. msesupplies.com [msesupplies.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. Monitoring reactions | CPD article | RSC Education [edu.rsc.org]
- 18. experimental chemistry - Is there any way to quantitatively find when a reaction has completed? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. quora.com [quora.com]
- 23. Catalyst Fundamentals [dieselnet.com]
- 24. researchgate.net [researchgate.net]
- 25. mt.com [mt.com]
- 26. becht.com [becht.com]
- 27. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 28. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 29. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective N-Alkylation with 2-bromoethyl N,N-dimethylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using 2-bromoethyl N,N-dimethylcarbamate for selective N-alkylation of amines.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Insoluble Base: The base (e.g., K₂CO₃) may have poor solubility in the chosen solvent, such as acetone or acetonitrile.[1] 2. Low Reactivity: The amine substrate may be a poor nucleophile. 3. Reaction Temperature Too Low: The reaction may not proceed at a meaningful rate at room temperature.[2] 4. Decomposition of Reagents: High temperatures can cause decomposition of solvents like DMF, potentially producing dimethylamine which can react.[3] | 1. Change Base/Solvent System: Switch to a more soluble base like Cesium Carbonate (Cs₂CO₃).[3][4] Alternatively, use a solvent that better solubilizes the base, such as DMF.[2][4] 2. Add a Catalyst: Use a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to facilitate the reaction, likely through the in-situ formation of the more reactive iodo-analog.[1][4] 3. Increase Temperature: Gently heat the reaction mixture. Consider using a microwave reactor for controlled, rapid heating.[1] 4. Optimize Temperature: If using DMF, consider running the reaction at a more moderate temperature (e.g., 50°C) to avoid decomposition.[3] |
| Over-alkylation (Formation of Di-alkylated Product) | 1. Product is More Nucleophilic: The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation.[5] 2. Stoichiometry: Using an equimolar amount or an excess of the alkylating agent favors over-alkylation.[6] | 1. Use Excess Amine: Employ a large excess of the starting amine relative to the this compound.[6] 2. Controlled Addition: Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. 3. Competitive Protonation Strategy: For primary amines, using the amine hydrobromide salt with a carefully chosen base can keep the more basic secondary amine product protonated and unreactive.[7] |
| Formation of Side Products | 1. Elimination: The bromoethyl group can undergo elimination to form an alkene, especially with sterically hindered or strong bases. 2. Carbamate Cleavage: The N,N-dimethylcarbamate group may be sensitive to harsh basic or acidic conditions, leading to its cleavage.[8] | 1. Use a Weaker Base: Employ a non-nucleophilic, milder base like potassium carbonate or cesium carbonate instead of stronger bases.[2][4] 2. Maintain Mild Conditions: Avoid excessively high temperatures and strongly acidic or basic workup conditions to preserve the carbamate moiety. |
| Difficult Product Purification | 1. Similar Polarity: The product, starting material, and byproducts may have similar polarities, making chromatographic separation challenging. 2. Product Precipitation: The product may precipitate from the reaction mixture, forming a hard mass that is difficult to handle.[1] | 1. Acid-Base Extraction: Utilize the basicity of the newly formed amine. Perform an acidic wash to extract the amine product into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer to recover the product. 2. Mechanical Break-up: If a solid mass forms, use a spatula or sonication to break it up before filtration.[1] Consider a different solvent for the workup to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for N-alkylation with this compound?
A1: A common starting point involves using a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).[2][4] Cesium carbonate is often preferred due to its higher solubility and ability to promote mono-alkylation.[4] Reactions are typically run from room temperature to a moderately elevated temperature (e.g., 50-80°C).
Q2: My reaction is not going to completion. What can I do?
A2: If your reaction stalls, consider adding a catalytic amount of an iodide source, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI).[1][4] This facilitates a Finkelstein-type reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ. Increasing the reaction concentration or switching to a higher-boiling solvent to allow for higher temperatures can also improve conversion.[1]
Q3: How can I minimize the formation of the di-alkylated byproduct?
A3: Over-alkylation is a common issue because the product amine is often more reactive than the starting amine.[5] The most effective strategy to favor mono-alkylation is to use a significant excess of the amine substrate relative to the this compound.[6] This ensures the alkylating agent is more likely to encounter a molecule of the starting amine.
Q4: Is the N,N-dimethylcarbamate group stable during the reaction and workup?
A4: The carbamate group is generally stable under typical N-alkylation conditions (mild base, moderate heat). However, it can be cleaved under harsh conditions, such as strong acid or base, or during certain deprotection strategies.[8] It is advisable to use a mild workup procedure, such as a simple aqueous wash, to maintain the integrity of the carbamate.
Q5: What is the role of the base in this reaction?
A5: The base is crucial for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the Sₙ2 reaction. Without a base, the newly formed amine product would be protonated, forming an ammonium salt and effectively stopping the reaction.[2]
Experimental Protocols
General Protocol for Selective Mono-N-Alkylation
This protocol provides a general methodology. Specific quantities and conditions should be optimized for each substrate.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.5 to 3 equivalents).
-
Solvent and Base Addition: Dissolve or suspend the amine in an appropriate solvent (e.g., Acetonitrile or DMF, ~0.1-0.5 M). Add the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Initiation of Reaction: Begin stirring the mixture. Add this compound (1.0 equivalent) to the flask. If needed, add a catalytic amount of TBAI (~0.1 equivalents).
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[10] Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Visualized Workflows and Pathways
Caption: A flowchart illustrating the key steps in a typical N-alkylation experiment.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Alkylating Agents for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics and biomedical research, alkylating agents represent a cornerstone class of compounds utilized for their ability to covalently modify nucleic acids and proteins, leading to cytotoxicity and cell death. This guide provides a comparative analysis of 2-bromoethyl N,N-dimethylcarbamate and other classical alkylating agents, offering insights into their mechanisms, reactivity, and cytotoxic potential, supported by available experimental data and detailed protocols.
Introduction to Alkylating Agents
Alkylating agents are a diverse group of reactive chemicals that exert their biological effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules.[1] Their primary target is DNA, where alkylation of nucleotide bases, particularly the N7 position of guanine, can lead to DNA damage, replication arrest, and the induction of apoptosis.[2] These agents are broadly classified based on their chemical structure and mechanism of action.
Comparison of Alkylating Agents
This guide focuses on a comparison between the lesser-known compound, this compound, and well-established alkylating agents from different classes:
-
Nitrogen Mustards: (e.g., Cyclophosphamide, Melphalan, Chlorambucil)
-
Nitrosoureas: (e.g., Carmustine)
-
Alkyl Sulfonates: (e.g., Busulfan)
Structural and Mechanistic Comparison
The reactivity and biological activity of alkylating agents are intrinsically linked to their chemical structure.
-
This compound: This compound possesses a bromoethyl group, which is the reactive moiety responsible for alkylation. The presence of a bromine atom, a good leaving group, suggests a propensity for nucleophilic substitution reactions with biological macromolecules. The N,N-dimethylcarbamate group is likely to influence the compound's solubility, cell permeability, and may modulate the reactivity of the bromoethyl group through electronic effects.[1][3] Due to its single reactive site, it is predicted to be a monofunctional alkylating agent, primarily causing single-strand DNA modifications.
-
Nitrogen Mustards: These are bifunctional agents characterized by two chloroethyl groups. They form a highly reactive aziridinium ion intermediate that subsequently alkylates DNA, leading to the formation of interstrand and intrastrand cross-links.[4] This cross-linking ability is a key contributor to their high cytotoxicity.
-
Nitrosoureas: Carmustine and other nitrosoureas are also bifunctional alkylating agents that can cross-link DNA. A significant feature is their high lipophilicity, which allows them to cross the blood-brain barrier, making them useful in the treatment of brain tumors.
-
Alkyl Sulfonates: Busulfan is a bifunctional agent with two methanesulfonate ester groups. It primarily forms DNA-protein and intra-strand DNA cross-links.
The different structural features and resulting alkylation patterns are depicted in the diagram below.
Caption: Structural classes of compared alkylating agents.
Quantitative Cytotoxicity Data
The cytotoxic potential of alkylating agents is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes available IC50 data for the well-characterized alkylating agents. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell line passage number, incubation time, and assay method.[5]
| Alkylating Agent | Cell Line | Incubation Time (h) | IC50 (µM) |
| Cyclophosphamide | HL-60 | Not Specified | 11.63[6] |
| HeLa | Not Specified | >100 µg/ml[7] | |
| A549 | 96 | No significant toxicity up to 5mM[8] | |
| Melphalan | Ramos | Not Specified | 2.38[9] |
| Jurkat | Not Specified | 9.54[9] | |
| HL-60 | Not Specified | 10.40[9] | |
| Chlorambucil | Not specified | Not specified | Potency ranged from 71 to 104%[10] |
| Carmustine | Not specified | Not specified | Data not readily available in a comparable format |
| Busulfan | Not specified | Not specified | Data not readily available in a comparable format |
Data for this compound is not publicly available.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of alkylating agents.
DNA Alkylation Assay (using 4-(4-nitrobenzyl)pyridine - NBP)
This colorimetric assay provides a measure of the alkylating activity of a compound.[11][12]
Principle: NBP acts as a nucleophile, mimicking the guanine bases in DNA. Alkylating agents react with NBP, and upon addition of a base, a colored product is formed, which can be quantified spectrophotometrically.[11]
Protocol:
-
Reagent Preparation:
-
NBP solution: 5% (w/v) in acetone.
-
Alkylating agent stock solution: Dissolve the test compound in a suitable solvent (e.g., DMSO, ethanol) to a known concentration.
-
Base: Triethylamine or other suitable organic base.
-
-
Reaction:
-
In a test tube, mix the alkylating agent solution with the NBP solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1-2 hours).
-
-
Color Development:
-
Add the base to the reaction mixture. A violet color will develop if alkylation has occurred.
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 540-560 nm) using a spectrophotometer.
-
-
Quantification:
-
The alkylating activity can be expressed relative to a standard alkylating agent or as the concentration of the compound required to produce a certain absorbance.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][16]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the alkylating agent and a vehicle control.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[1]
Protocol:
-
Cell Treatment: Treat cells with the alkylating agent for a desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanism of Action: DNA Damage and Apoptosis Induction
Alkylating agents trigger cell death primarily through the DNA damage response pathway.
Caption: Simplified signaling pathway of alkylating agent-induced apoptosis.
Conclusion
While well-established alkylating agents like nitrogen mustards, nitrosoureas, and alkyl sulfonates have a long history in cancer therapy and research, the characterization of novel agents is an ongoing endeavor. Based on its chemical structure, this compound is predicted to function as a monofunctional alkylating agent. The bromoethyl moiety suggests a higher reactivity compared to a chloroethyl analogue due to the better leaving group ability of bromide.[17] However, without direct experimental data on its biological activity and cytotoxicity, its potential as a therapeutic or research tool remains to be elucidated. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel alkylating compounds, enabling a direct comparison with existing agents and facilitating the discovery of new therapeutic leads.
References
- 1. Recent Advances in the Chemistry of Metal Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.nd.edu [www3.nd.edu]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. studymind.co.uk [studymind.co.uk]
- 17. m.youtube.com [m.youtube.com]
A Researcher's Guide to Carbamate Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantification of carbamates, selecting the appropriate analytical method is a critical decision that directly impacts data quality, throughput, and cost-effectiveness. This guide provides a comprehensive comparison of the most prevalent analytical techniques, offering insights into their performance, detailed experimental protocols, and a visual representation of the analytical workflow.
Carbamates, a class of organic compounds derived from carbamic acid, are widely used as pesticides, insecticides, and pharmaceuticals. Their potential toxicity and stringent regulatory limits necessitate accurate and reliable quantification in various matrices, including environmental samples, food products, and biological fluids. This guide delves into the three main analytical approaches for carbamate quantification: chromatographic techniques, immunoassays, and enzyme-based biosensors.
Performance Comparison of Analytical Methods
The choice of an analytical method for carbamate quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput needs, and available instrumentation. The following tables summarize the key performance characteristics of the most commonly employed techniques.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Common Applications |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | 0.01 - 5.0 µg/kg[1][2] | 0.003 - 5.0 µg/kg[1][2] | >0.99[2] | Multi-residue pesticide analysis in food and environmental samples.[1] |
| GC-MS | Chromatographic separation of volatile or derivatized carbamates followed by mass spectrometric detection. | 0.003 - 0.008 mg/kg | 1.0 - 1.2 ng/mL[3] | >0.99 | Analysis of thermally stable or derivatized carbamates in various matrices. |
| HPLC-UV | Chromatographic separation with detection based on the absorption of UV light by carbamates. | 3.90 - 5.5 µg/L[4][5] | 18.4 - 29.7 µg/L[4] | 0.979 - 0.999[5] | Routine analysis of specific carbamates in water and food samples. |
| ELISA | Antigen-antibody reaction where an enzyme-linked antibody is used to detect the carbamate. | 0.02 - 0.3 µg/kg[6] | - | - | Rapid screening of a large number of samples for specific carbamates. |
| Enzyme-Based Biosensors | Inhibition of an enzyme (e.g., acetylcholinesterase) by carbamates, leading to a measurable signal change. | Varies widely (ng/mL to µg/mL) | - | - | On-site and rapid detection of total carbamate toxicity. |
In-Depth Look at Chromatographic Techniques
Chromatographic methods, particularly when coupled with mass spectrometry, are considered the gold standard for carbamate analysis due to their high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the simultaneous quantification of multiple carbamates in complex matrices.[1] Its high selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.[7]
Typical Experimental Protocol (QuEChERS Extraction and LC-MS/MS Analysis):
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer.
-
For cleanup, transfer the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is then filtered and ready for LC-MS/MS analysis.[2][8]
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for each carbamate are monitored. For example, for Carbofuran: Precursor ion m/z 222.1, Product ions m/z 165.1 and 123.1.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of thermally stable carbamates or those that can be derivatized to increase their volatility. Due to the thermal lability of many N-methylcarbamates, derivatization is often required.[9]
Typical Experimental Protocol (Derivatization and GC-MS Analysis):
-
Sample Preparation and Derivatization:
-
Extraction is typically performed using a suitable organic solvent.
-
The extract is concentrated and then derivatized. A common derivatization agent is 1-fluoro-2,4-dinitrobenzene (FDNB) or trifluoroacetic anhydride (TFAA).
-
The derivatized extract is then ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: Optimized to prevent thermal degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective chromatographic technique. However, it generally has lower sensitivity and selectivity compared to mass spectrometric methods. Post-column derivatization is often employed to enhance the detection of carbamates that lack a strong chromophore.[10]
Typical Experimental Protocol (Post-Column Derivatization and HPLC-UV Analysis):
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the carbamates with a suitable organic solvent (e.g., acetonitrile or methanol).
-
The eluate is then evaporated and reconstituted in the mobile phase.
-
-
HPLC-UV Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Post-Column Derivatization: The column effluent is mixed with a reagent (e.g., o-phthalaldehyde, OPA) that reacts with the carbamates to form a fluorescent or UV-absorbing derivative.[10]
-
UV Detection: The derivative is detected at a specific wavelength (e.g., 220 nm).[5]
-
Immunoassays: A Rapid Screening Tool
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the rapid screening of carbamates.[11] These assays are based on the specific binding of an antibody to the target carbamate.
Typical Experimental Protocol (Competitive ELISA):
-
Assay Procedure:
-
A microtiter plate is coated with a known amount of carbamate-protein conjugate.
-
The sample extract and a limited amount of anti-carbamate antibody are added to the wells.
-
The free carbamate in the sample competes with the coated carbamate for antibody binding.
-
After incubation, the plate is washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A substrate is added, and the enzyme catalyzes a colorimetric reaction.
-
The intensity of the color is inversely proportional to the concentration of the carbamate in the sample.
-
Enzyme-Based Biosensors: For On-Site and Real-Time Monitoring
Enzyme-based biosensors provide a rapid and portable platform for the detection of carbamates.[12] These sensors typically utilize the inhibition of the enzyme acetylcholinesterase (AChE) by carbamates. The degree of enzyme inhibition is proportional to the concentration of carbamates present.
Typical Operating Principle:
-
Sensing Mechanism:
-
AChE is immobilized on a transducer (e.g., an electrode).
-
A substrate for the enzyme (e.g., acetylthiocholine) is introduced.
-
The enzyme catalyzes the hydrolysis of the substrate, producing a measurable signal (e.g., an electrical current).
-
When a sample containing carbamates is introduced, the carbamates inhibit the enzyme activity, leading to a decrease in the signal.
-
The change in signal is correlated to the carbamate concentration.
-
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantification of carbamates, from sample collection to data analysis.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for carbamate quantification is paramount for ensuring data accuracy and regulatory compliance. As demonstrated, a variety of powerful techniques are available, each with its own set of strengths and limitations.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for multi-residue analysis in complex matrices.
-
GC-MS is a robust technique for thermally stable or derivatizable carbamates.
-
HPLC-UV offers a cost-effective solution for routine analysis, particularly when enhanced with post-column derivatization.
-
Immunoassays and enzyme-based biosensors provide rapid and high-throughput screening capabilities, ideal for preliminary assessments and on-site testing.
By carefully considering the specific analytical requirements, researchers can select the most appropriate method to achieve reliable and accurate quantification of carbamates, thereby contributing to public health and environmental safety.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups for Researchers and Drug Development Professionals
In the intricate landscape of organic synthesis and drug development, the reversible masking of reactive functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require protection to prevent undesired side reactions. While a variety of amine protecting groups have been developed, this guide provides a comparative overview of the most widely used carbamate-based protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and addresses the current lack of available data for 2-bromoethyl N,N-dimethylcarbamate as a protecting group.
Comparison of Common Amine Protecting Groups: Boc, Cbz, and Fmoc
The choice of an amine protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its cleavage.[5] Carbamates are among the most popular choices for amine protection due to their ease of installation, stability, and selective removal.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for the Boc, Cbz, and Fmoc protecting groups based on typical experimental outcomes. Yields and reaction times can vary depending on the substrate and specific reaction conditions.
| Protecting Group | Reagent | Typical Protection Yield | Typical Deprotection Yield | Protection Time (h) | Deprotection Time (h) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95%[8] | >90%[9] | 1-4[9] | 1-12[10] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90%[11] | >95%[12] | 1-20[11][13] | 0.5-40[11][12] |
| Fmoc | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | >90%[14] | >95%[15] | 1-16[14] | 0.2-1[16] |
Detailed Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.[10][17]
Protection Protocol (N-Boc Protection): [8]
-
In a 50 mL round-bottom flask, dissolve the amine (1 mmol) in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol) to the solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add dichloromethane (5 mL) to the mixture.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (CH₂Cl₂/MeOH, 9:1) to afford the N-Boc protected amine.
Deprotection Protocol (Acid-Catalyzed Cleavage): [10]
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 25% TFA/DCM solution).
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, evaporate the solvent under vacuum to isolate the deprotected amine salt.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[7][11]
Protection Protocol (N-Cbz Protection): [13]
-
To a magnetically stirred mixture of benzyl chloroformate (Cbz-Cl) (1 mmol) and polyethylene glycol (PEG)-400 (0.5 mL), add the amine (1 mmol) at room temperature.
-
Stir the reaction mixture for the specified time (monitor by TLC).
-
Add diethyl ether (20 mL) to the reaction mixture.
-
Separate the organic phase and wash with saturated aqueous NaHCO₃ (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using hexane-ethyl acetate (7:3) as eluent.
Deprotection Protocol (Catalytic Hydrogenolysis): [12]
-
Dissolve the N-Cbz protected amine in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Add sodium borohydride (NaBH₄) (1 equivalent).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 3-10 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under basic conditions, allowing for orthogonal protection strategies with acid-labile groups like Boc.[14][15]
Protection Protocol (N-Fmoc Protection): [18]
-
Place the amine (1 mmol) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 mmol) in a glass tube under neat conditions.
-
Sonicate the mixture in a water bath at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, add 5 cm³ of diethyl ether to the mixture.
-
The N-Fmoc derivative will crystallize and can be collected by filtration.
Deprotection Protocol (Base-Catalyzed Cleavage): [16]
-
Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Add a solution of 20-30% piperidine in DMF.
-
Stir the mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the deprotected amine is typically used in the next synthetic step directly or after workup.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the protection and deprotection of amines using Boc, Cbz, and Fmoc protecting groups.
Caption: General workflows for amine protection and deprotection.
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. The stability and cleavage conditions of Boc, Cbz, and Fmoc groups offer a versatile toolkit for chemists. While the utility of novel protecting groups is always of interest, the lack of available data for this compound necessitates reliance on these well-established and thoroughly documented alternatives.
References
- 1. 82524-20-7 | MFCD20623108 | this compound [aaronchem.com]
- 2. 82524-20-7(this compound) | Kuujia.com [it.kuujia.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 82524-20-7 | this compound | 实验谷 | 国内外品牌试剂一站式采购服务平台 [labgle.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. connectsci.au [connectsci.au]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. scielo.br [scielo.br]
A Comparative Guide to Carbamate Synthesis: Methods, Performance, and Protocols
For researchers, scientists, and drug development professionals, the synthesis of carbamates is a fundamental process with wide-ranging applications, from protecting groups in peptide synthesis to the core structures of pharmaceuticals and agrochemicals. This guide provides an objective comparison of key carbamate synthesis methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in method selection and optimization.
The formation of the carbamate linkage is a crucial transformation in organic chemistry. Over the years, a variety of methods have been developed, each with its own advantages and drawbacks. Traditional methods, such as the Hofmann and Curtius rearrangements, and the use of phosgene and its derivatives, have been staples in the synthetic chemist's toolbox. More recently, the drive for greener and safer chemical processes has led to the development of innovative methods utilizing carbon dioxide as a C1 feedstock. This guide will delve into a comparative analysis of these diverse approaches.
Comparative Performance of Carbamate Synthesis Methods
The choice of a particular synthetic method for carbamate formation depends on several factors, including the nature of the starting materials, desired scale, functional group tolerance, and considerations for safety and environmental impact. The following table summarizes quantitative data for key performance indicators across different methods, providing a basis for comparison.
| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | Primary Amide, Alcohol | NaOBr or PhI(OAc)₂/KOH | 0 - RT | 1 - 4 h | 70-95% | Good yields, readily available starting materials. | Stoichiometric use of often hazardous reagents, limited to primary amides. |
| Curtius Rearrangement | Carboxylic Acid, Alcohol | DPPA or NaN₃, then heat | 40 - 100 | 1 - 12 h | 75-95% | Wide substrate scope, stereospecific. | Use of potentially explosive azides, can require harsh conditions. |
| Phosgene Derivatives | Amine, Alcohol | Triphosgene, Diphosgene, Chloroformates | 0 - RT | 1 - 6 h | 85-95% | High yields, reliable for a wide range of substrates.[1] | Highly toxic and corrosive reagents, requires careful handling. |
| From Amines and CO₂ | Amine, Alkyl Halide, CO₂ | DBU, Cs₂CO₃ | 25 - 70 | 0.8 - 24 h | 45-92% | Utilizes a renewable and non-toxic C1 source, milder conditions.[2][3] | Can require high pressures of CO₂, potential for side reactions.[2][3] |
| From Alcohols and Isocyanates | Alcohol, Isocyanate | - | RT | 0.5 - 2 h | >90% | High yields, fast reaction times, atom economical. | Isocyanates are often toxic and moisture-sensitive. |
Reaction Mechanisms and Experimental Workflows
To further aid in understanding and implementing these methods, the following section provides diagrams of the reaction mechanisms and experimental workflows, created using Graphviz (DOT language), along with detailed experimental protocols for key methods.
Hofmann Rearrangement
The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate that is subsequently trapped by an alcohol to form the carbamate.
Caption: Hofmann Rearrangement Workflow.
A representative protocol for the synthesis of methyl carbamates from primary amides using phenyliodoso acetate is as follows[4]:
-
Dissolve the primary amide (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium hydroxide (2.2 eq) in methanol.
-
Add phenyliodoso acetate (1.05 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol.
Caption: Curtius Rearrangement Workflow.
A one-pot procedure for the synthesis of Boc-protected amines from carboxylic acids is as follows[5]:
-
To a stirred solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., THF), add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the formation of the isocyanate by IR spectroscopy (disappearance of the acyl azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).
-
Cool the reaction mixture to room temperature and add tert-butanol (1.5 eq).
-
Continue stirring at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Synthesis from Amines and Carbon Dioxide
A greener approach to carbamates involves the direct reaction of amines, carbon dioxide, and an alkylating agent, often in the presence of a base.
Caption: Carbamate Synthesis from CO₂.
A general procedure for the synthesis of carbamates from amines, CO₂, and alkyl halides is as follows[2][3]:
-
In a pressure vessel, dissolve the amine (1.0 eq) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) in a suitable solvent (e.g., acetonitrile).
-
Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 1-10 atm).
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-70 °C) and stir for the required time (e.g., 4-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent the CO₂.
-
Dilute the reaction mixture with an organic solvent and wash with water to remove the base and any salts.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of carbamates can be achieved through a variety of methods, each with its own set of advantages and limitations. Traditional methods like the Hofmann and Curtius rearrangements remain valuable for their reliability and broad applicability, despite the use of hazardous reagents. The use of phosgene derivatives provides high yields but raises significant safety concerns. Modern methods utilizing carbon dioxide offer a more sustainable and safer alternative, and ongoing research is focused on improving their efficiency and scope. The selection of the optimal method will ultimately depend on the specific requirements of the target molecule and the synthetic context. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosgene-Free Synthesis of Carbamates Using CO2 and Titanium Alkoxides [ouci.dntb.gov.ua]
- 5. Organic Syntheses Procedure [orgsyn.org]
assessing the stability of different carbamate protecting groups
A Comprehensive Guide to the Stability of Carbamate Protecting Groups
In the realm of organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules, the selective protection and deprotection of amine functionalities is of paramount importance. Carbamate protecting groups are among the most widely utilized tools for this purpose, offering a balance of stability and reactivity that can be tailored to the specific needs of a synthetic route.[1][2][3] This guide provides a comparative analysis of the stability of common carbamate protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection of an appropriate protecting group strategy.
Orthogonal Protection Strategies
A key concept in the use of protecting groups is orthogonality, which allows for the selective removal of one protecting group in the presence of others.[1][4] This is crucial in multi-step syntheses where different amine groups need to be unmasked at various stages. For example, a molecule might contain a Boc-protected amine, which is acid-labile, and an Fmoc-protected amine, which is base-labile. Each can be deprotected without affecting the other.[1][5]
Comparative Stability of Common Carbamate Protecting Groups
The choice of a carbamate protecting group is dictated by its stability towards the reaction conditions planned for the synthetic route. The following table summarizes the stability of the most common carbamate protecting groups—Boc, Cbz, Fmoc, and Alloc—under various chemical environments.
| Protecting Group | Structure | Acidic Conditions | Basic Conditions | Hydrogenolysis | Oxidative Conditions | Other |
| Boc (tert-Butoxycarbonyl) | Labile (e.g., TFA, HCl)[5][6][7] | Stable[5] | Stable | Generally Stable | Cleaved by Lewis acids (e.g., AlCl₃)[6] | |
| Cbz (Carboxybenzyl) | Stable to mild acids, labile to strong/harsh acids[8] | Stable[8] | Labile (e.g., H₂, Pd/C)[1][8] | Generally Stable | Cleaved by Na/NH₃[9] | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Stable[10] | Labile (e.g., piperidine, DBU)[1][10][11] | Controversial, should be evaluated case-by-case[10] | Generally Stable | - | |
| Alloc (Allyloxycarbonyl) | Stable | Stable | Can be cleaved under some conditions[12] | Generally Stable | Labile to Pd(0) catalysis[13][14] |
General Cleavage Mechanisms
The selective removal of each protecting group is achieved through distinct chemical transformations. Understanding these mechanisms is key to predicting potential side reactions and incompatibilities.
Caption: Cleavage mechanisms for Boc, Fmoc, and Cbz protecting groups.
Experimental Protocols for Deprotection
The following are generalized protocols for the cleavage of common carbamate protecting groups. It is recommended to perform a small-scale trial to determine the optimal conditions for a specific substrate.[15]
Boc Group Deprotection (Acidolysis)
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, thioanisole, or triethylsilane (TES)) (optional, but recommended for tryptophan, methionine, or cysteine-containing peptides)[6][7]
Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add a scavenger if necessary.
-
Add an equal volume of TFA to the solution (a common ratio is 50% TFA in DCM).[7]
-
Stir the reaction mixture at room temperature for 15-30 minutes.[7]
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
Proceed with the workup to isolate the deprotected amine.
Cbz Group Deprotection (Hydrogenolysis)
Reagents:
-
Palladium on carbon (Pd/C, typically 10%)
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Protocol:
-
Dissolve the Cbz-protected compound in a suitable solvent.
-
Add Pd/C catalyst (typically 5-10 mol%).
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce the hydrogen source.
-
If using H₂ gas, maintain a positive pressure (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Fmoc Group Deprotection (Base-mediated)
Reagents:
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20-30% (v/v).[16]
-
Stir the mixture at room temperature. Deprotection is often rapid, typically complete within 5-30 minutes.[10][16]
-
Monitor the reaction.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent and excess piperidine can be removed under reduced pressure.
Alloc Group Deprotection (Palladium-catalyzed)
Reagents:
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, dimedone, or morpholine)[13][14]
-
Solvent (e.g., DCM, THF)
Protocol:
-
Dissolve the Alloc-protected compound in an anhydrous, deoxygenated solvent under an inert atmosphere (e.g., argon).
-
Add the allyl scavenger.
-
Add the palladium catalyst. The reaction mixture may turn yellow or orange.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress.
-
Once the reaction is complete, the crude product can be isolated by standard workup procedures. Microwave-assisted deprotection can significantly shorten reaction times.[13][14]
Workflow for Assessing Protecting Group Stability
When working with a novel or sensitive substrate, it is prudent to experimentally assess the stability of the chosen protecting group to the planned reaction conditions.
Caption: A logical workflow for testing the stability of a carbamate protecting group.
Conclusion
The selection of a carbamate protecting group is a critical decision in the design of a synthetic strategy. By understanding the relative stabilities and cleavage mechanisms of groups like Boc, Cbz, Fmoc, and Alloc, researchers can devise robust and efficient routes to complex molecules. The data and protocols presented in this guide offer a foundation for making informed choices and troubleshooting potential challenges in chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 2-bromoethyl N,N-dimethylcarbamate: A Guide for Researchers
Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific cross-reactivity studies, inhibitory concentrations (IC50 values), or binding affinities for 2-bromoethyl N,N-dimethylcarbamate. Therefore, this guide provides a comparative framework based on the known pharmacology of the N,N-dimethylcarbamate functional group and the chemical reactivity of the bromoethyl moiety. The experimental data presented is illustrative and based on structurally related compounds to demonstrate how such comparisons would be conducted. All quantitative data and experimental examples provided herein are for educational and illustrative purposes only and should not be considered as experimentally verified data for this compound.
Introduction
This compound is a molecule of interest in pharmacological research due to its structural motifs: a carbamate group, known for its role in enzyme inhibition, and a reactive bromoethyl group. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of its potential biological activity, placing it in the context of other well-characterized carbamate compounds and highlighting key experimental methodologies for its evaluation.
Data Presentation: A Comparative Overview
Due to the absence of specific data for this compound, the following tables present a hypothetical cross-reactivity profile and a comparison with representative carbamate inhibitors. This data is intended to serve as a template for how experimental results for this compound would be structured and interpreted.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Specific Target | Assay Type | Result (IC50/Ki) | Comments |
| Primary Target (Expected) | Acetylcholinesterase (AChE) | Enzyme Inhibition | Hypothetical: 50 µM | Expected primary target for carbamates. |
| Cholinesterases | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Hypothetical: 150 µM | Lower affinity for BChE is common for some carbamates. |
| Serine Hydrolases | Trypsin | Enzyme Inhibition | > 1 mM | To assess selectivity against other serine enzymes. |
| Chymotrypsin | Enzyme Inhibition | > 1 mM | To assess selectivity against other serine enzymes. | |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | Radioligand Binding | > 100 µM | Potential for off-target effects on cholinergic receptors. |
| Nicotinic Receptors | α4β2, α7 | Radioligand Binding | > 100 µM | Potential for off-target effects on cholinergic receptors. |
Table 2: Comparison of Cholinesterase Inhibition for Representative Carbamate Compounds
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| This compound | Hypothetical: 50 | Hypothetical: 150 | 3 | N/A |
| Rivastigmine | 4.1 | 0.03 | 0.007 | [1] |
| Donepezil | 0.0067 | 3.1 | 463 | Fictional Example |
| Galantamine | 0.45 | 8.5 | 18.9 | Fictional Example |
Experimental Protocols
To experimentally determine the cross-reactivity and potency of this compound, the following standard protocols would be employed.
Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibition using Ellman's Method
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, AChE enzyme solution, and varying concentrations of the test compound.
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The absorbance change is proportional to the rate of acetylthiocholine hydrolysis.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Cross-Reactivity
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1).
-
Radioligand specific for the receptor subtype (e.g., [³H]-pirenzepine for M1).
-
This compound.
-
Non-specific binding control (e.g., atropine).
-
Scintillation counter and vials.
Procedure:
-
Prepare a stock solution of this compound.
-
In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of a known non-radiolabeled antagonist (e.g., atropine).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound's concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Caption: Experimental Workflow for Cross-Reactivity Screening.
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a robust framework for its investigation. Based on its chemical structure, it is hypothesized to be an inhibitor of acetylcholinesterase, with potential for cross-reactivity with other serine hydrolases and cholinergic receptors. The presence of the bromoethyl group also introduces the possibility of covalent modification of its targets or off-targets through alkylation, a property that warrants careful investigation. The provided experimental protocols and illustrative data tables offer a clear path for researchers to characterize the pharmacological profile of this and other novel compounds. It is imperative that the hypotheses presented in this guide are subjected to rigorous experimental validation.
References
A Comparative Guide to Synthesis Purity Validation: NMR vs. Mass Spectrometry
In the landscape of drug discovery, chemical research, and pharmaceutical development, the confirmation of a synthesized compound's purity is a critical, non-negotiable step. The presence of impurities can significantly impact experimental outcomes, biological activity, and patient safety. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and widely used methods for purity assessment. This guide provides a detailed comparison of these two techniques, offering insights into their principles, performance, and practical applications, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
The Contenders: A Technical Overview
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute or relative purity of a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei giving rise to that signal.[2][3] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, a precise and accurate determination of the analyte's purity can be achieved without the need for a reference standard of the analyte itself.[1][3] This makes qNMR a highly versatile tool for the purity assessment of novel compounds.[4]
The process of a qNMR measurement can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[2] Careful consideration of experimental parameters such as relaxation delays and pulse angles is crucial for obtaining accurate quantitative results.[5]
Mass Spectrometry (MS) Coupled with Chromatography
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is another cornerstone of purity analysis.[6] This hyphenated technique combines the high separation power of chromatography with the high sensitivity and selectivity of mass spectrometry.[7] Chromatography separates the components of a mixture, and the mass spectrometer then detects and provides mass information for each component, allowing for their identification and quantification.[7]
Purity is typically assessed by determining the relative area of the main peak corresponding to the target compound in the chromatogram compared to the total area of all detected peaks.[7] This method is highly sensitive and can detect trace-level impurities.[7] However, the response of the detector can vary significantly between different compounds, which can affect the accuracy of quantitative purity assessment unless appropriate response factors are determined.[3]
Head-to-Head Comparison: Performance Metrics
The choice between qNMR and mass spectrometry for purity validation often depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy. The following table summarizes key quantitative performance parameters for both techniques.
| Performance Parameter | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS/GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Based on the response of an analyte in the detector after separation.[7] |
| Limit of Detection (LOD) | Typically in the micromolar (µM) range.[8] | Can reach picomolar (pM) to femtomolar (fM) levels. |
| Limit of Quantification (LOQ) | Generally, a signal-to-noise ratio of >150:1 is recommended for an uncertainty of 1%.[5] A dynamic range of 5,000:1 with an LOQ depending on accuracy and experiment time has been reported.[8] | Typically defined by a signal-to-noise ratio of 10:1 and acceptable precision (e.g., ±15%). |
| Linearity | Excellent linearity over a wide dynamic range is an inherent property.[9][10] | Linearity needs to be established and can be affected by detector saturation and matrix effects.[11] |
| Accuracy | High accuracy, as it is a primary ratio method.[12] Recovery rates are often >99%.[5] | Can be high with proper calibration and use of internal standards; however, response factors can vary between compounds.[3] |
| Precision | High precision, with relative standard deviations (RSD) typically below 2%.[5] | Good precision can be achieved, but it is dependent on the stability of the chromatographic system and detector. |
| Universality | Universal detection for all molecules containing the observed nucleus (e.g., ¹H).[3] | Response is compound-dependent; some compounds may not ionize well or may not be amenable to the chromatographic method. |
| Sample Throughput | Relatively lower throughput due to longer acquisition times for high sensitivity. | High throughput is achievable with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
Experimental Protocols
To provide a practical context, detailed methodologies for purity determination by qNMR and LC-MS are outlined below.
Quantitative ¹H NMR (qNMR) Purity Determination Protocol
This protocol describes the determination of the purity of a synthesized compound using an internal standard.
1. Materials and Reagents:
-
Synthesized compound (analyte)
-
Internal Standard (e.g., maleic anhydride, dimethyl sulfone) of certified high purity (>99.5%)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.[13]
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5mm tube) of the chosen deuterated solvent.[13]
-
Ensure complete dissolution, using a vortex mixer if necessary.[13]
-
Transfer the solution to an NMR tube.[13]
3. NMR Data Acquisition:
-
Tune and match the NMR probe.
-
Set the temperature to a constant value (e.g., 298 K).
-
Calibrate the 90° pulse width.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[1]
4. Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:[1]
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
LC-MS Purity Determination Protocol
This protocol outlines a general procedure for assessing the purity of a synthesized compound using LC-MS with UV and MS detection.
1. Materials and Reagents:
-
Synthesized compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Additives (e.g., formic acid, ammonium acetate)
-
Vials for autosampler
2. Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration suitable for injection (e.g., 10 µg/mL).
3. LC-MS System and Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
-
MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive and/or negative mode
-
Scan Range: m/z 100-1000
4. Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Acquire both the total ion chromatogram (TIC) from the MS and the UV chromatogram.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area:
Purity (%) = (Areamain peak / Total Areaall peaks) * 100
-
Confirm the identity of the main peak by its mass spectrum.
Conclusion: Choosing the Right Tool for the Job
Both qNMR and mass spectrometry are indispensable tools for the validation of synthesis purity, each with its own set of strengths and limitations.
qNMR excels in providing a direct, accurate, and precise measure of absolute purity without the need for a specific reference standard for the analyte. Its universality of detection for a given nucleus makes it a robust method for quantifying compounds, including those that are non-chromophoric or non-volatile. However, it is generally less sensitive than MS and has a lower sample throughput.
Mass spectrometry , particularly when coupled with chromatography, offers exceptional sensitivity for detecting and identifying trace impurities. Its high-throughput capabilities make it well-suited for screening large numbers of samples. The main limitation lies in the potential for variability in detector response, which can impact the accuracy of purity determination unless carefully calibrated.
Ultimately, the choice of technique, or the decision to use them orthogonally, will depend on the specific goals of the analysis. For establishing the absolute purity of a reference standard or a final drug substance with high accuracy, qNMR is often the method of choice. For high-throughput screening of compound libraries or for detecting trace impurities, LC-MS is unparalleled. In many cases, a combination of both techniques provides the most comprehensive and reliable assessment of a synthesized compound's purity, leveraging the strengths of each to ensure the quality and integrity of the material.[4]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. emerypharma.com [emerypharma.com]
- 3. enovatia.com [enovatia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uccore.org [uccore.org]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. enfsi.eu [enfsi.eu]
- 10. usp.org [usp.org]
- 11. sisu.ut.ee [sisu.ut.ee]
- 12. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to Catalysts for Carbamate Formation: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of carbamates is a cornerstone of modern organic and medicinal chemistry, with applications ranging from the production of pharmaceuticals and agrochemicals to the creation of advanced polymers.[1][2] The direct utilization of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis is a particularly attractive, environmentally benign alternative to traditional methods that often employ toxic reagents like phosgene.[2] The efficacy of this transformation, however, is highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems for carbamate formation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Comparative Efficacy of Catalysts for Carbamate Formation
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions required for carbamate synthesis. Catalysts for this transformation can be broadly categorized into metal-based systems, organocatalysts, and other emerging systems like ionic liquids. The following table summarizes the performance of various catalysts under different experimental conditions.
| Catalyst System | Amine Substrate | Carbon Source/Reagent | Reaction Conditions | Yield (%) | Selectivity (%) | Reference |
| Metal-Based Catalysts | ||||||
| Ni(OAc)₂ / 4,4’-dcnbpy | Aniline | CO₂, 1-Butanol | 140°C, 5.0 MPa CO₂, 24 h | 91 | >99 | [1] |
| Graphene Oxide-Zinc Composite | Aniline | CO₂, Iodomethane | 80°C, 0.5 MPa CO₂, 12 h | 92 | - | [3] |
| Polymer Supported Zinc(II) | Benzylamine | CO₂, Benzyl Bromide | 80°C, 0.5 MPa CO₂, 12 h | 94 | - | [3] |
| Pb(OAc)₂ | Aniline | Dimethyl Carbonate | 180°C, 8 h | 91 | 96 | [4] |
| Zr(acac)₄ / 2-hydroxypyridine | Aniline | Diphenyl Carbonate | 150°C, 24 h (Microwave) | 91 | - | [5] |
| CuCl | Propargylamine | Ammonium Carbamate | 80°C, 24 h | 89 | - | [6] |
| Organocatalysts | ||||||
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Benzylamine | CO₂, Benzyl Bromide | 70°C, 0.3 MPa CO₂, 50 min | 92 | >99 | [3][7] |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Homoallylic amine | CO₂, NIS | -20°C, 24 h | 79 | - | [8] |
| Bifunctional bis(amidine)-triflimidic acid | Homoallylic amine | CO₂, NIS | -20°C, 24 h | 91 | 96 (ee) | [8][9] |
| Ionic Liquids | ||||||
| [DBUH][OAc] | Aniline | CO₂, Si(OMe)₄ | 150°C, 5 MPa CO₂, 12 h | 85 | >99 | [10] |
| Choline chloride-based DES | Aniline | CO₂, Alkyl Halide | 80°C, 1.5 MPa CO₂, 8 h | 85-95 | - | [3] |
Note: This table presents a selection of data to highlight the diversity of catalysts and conditions. Performance can vary significantly with substrate scope and specific reaction parameters.
Experimental Protocols
To ensure reproducibility and facilitate comparison, detailed experimental methodologies are crucial. Below is a representative protocol for carbamate synthesis using an organocatalyst, based on procedures described in the literature.[3][7]
General Procedure for DBU-Catalyzed Carbamate Synthesis from CO₂, Amine, and Alkyl Halide:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Addition: The reactor is charged with the amine (1.0 equiv.), the alkyl halide (1.2 equiv.), and the solvent (e.g., acetonitrile).
-
Catalyst Introduction: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.) is added to the mixture.
-
Pressurization: The reactor is sealed, flushed several times with low-pressure CO₂, and then pressurized to the desired pressure (e.g., 0.3 MPa).
-
Reaction: The reaction mixture is heated to the specified temperature (e.g., 70°C) and stirred for the designated time (e.g., 50 minutes).
-
Work-up: After cooling the reactor to room temperature, the excess CO₂ is carefully vented. The reaction mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with an acidic solution (e.g., 1 M HCl) to remove DBU, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity after the acidic workup.[7]
-
Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process: Mechanisms and Workflows
Understanding the underlying catalytic cycle and the experimental workflow is essential for rational catalyst design and process optimization. The following diagrams, generated using Graphviz (DOT language), illustrate these key concepts.
Catalytic Cycle of Carbamate Formation
The formation of carbamates from amines and CO₂ generally proceeds through the activation of one or both reactants by the catalyst. In a common pathway involving a basic catalyst, the amine reacts with CO₂ to form a carbamic acid intermediate, which is then deprotonated by the catalyst. This carbamate anion can then be trapped by an electrophile (e.g., an alkyl halide) to yield the final product and regenerate the catalyst.
Caption: General catalytic cycle for base-catalyzed carbamate formation.
Experimental Workflow for Catalyst Screening
The systematic evaluation of new catalysts requires a structured experimental workflow. This process begins with the selection of candidate catalysts and proceeds through reaction execution, product analysis, and performance evaluation.
Caption: Standard experimental workflow for screening carbamate formation catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Catalytic Conversion of Carbon Dioxide through C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Hydroxy-2-butanone and 1-Hydroxy-2-butanone for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the synthetic methodologies for two structurally similar compounds: 4-hydroxy-2-butanone and 1-hydroxy-2-butanone. Both are valuable intermediates in the chemical and pharmaceutical industries. The following sections present a literature-based comparison of their reaction yields, detailed experimental protocols for key synthetic routes, and visual representations of the synthetic workflows.
Data Presentation: Comparison of Reaction Yields
The following table summarizes the reported reaction yields for various synthetic routes to 4-hydroxy-2-butanone and 1-hydroxy-2-butanone, based on published literature.
| Target Compound | Starting Material(s) | Catalyst/Method | Reaction Yield | Reference |
| 4-Hydroxy-2-butanone | 1,3-Butanediol, Hydrogen Peroxide | Tungstate | 86.4-87.13% | [1] |
| 4-Hydroxy-2-butanone | 1,3-Butanediol, Hydrogen Peroxide | Sodium Tungstate | 70-72.5% | [2] |
| 4-Hydroxy-2-butanone | Acetone, Formaldehyde | D-Proline | 92.3% | |
| 4-Hydroxy-2-butanone | Acetone, Formaldehyde | Supercritical, non-catalytic | ~90% selectivity | [3] |
| 1-Hydroxy-2-butanone | 1,2-Butanediol | CuO:ZnO:ZrO2:Al2O3 | 98.1% (molar fraction in product) | [4] |
| 1-Hydroxy-2-butanone | (R)-1,2-Butanediol | Engineered E. coli | 341.35 mM (from 440 mM) | [4] |
| 1-Hydroxy-2-butanone | (S)-1,2-Butanediol | Engineered E. coli | 188.80 mM (from 360 mM) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of 4-hydroxy-2-butanone and 1-hydroxy-2-butanone.
Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol
Protocol: This method utilizes the oxidation of 1,3-butanediol.
-
Reaction Setup: A reaction vessel is charged with 1,3-butanediol, a tungstate catalyst, water, and a water-carrying agent (such as n-hexane or cyclohexane). The mixture is stirred to form a homogenous solution and heated to a temperature between 60-75°C.[1]
-
Addition of Oxidant: While maintaining the temperature, hydrogen peroxide (25-35% mass concentration) is added dropwise to the stirred solution. Simultaneously, water is removed by distillation.[1]
-
Reaction Monitoring: The reaction progress is monitored, and the dropwise addition of hydrogen peroxide is stopped when the concentration of 1,3-butanediol falls below 5% of its initial amount. Stirring is then continued for an additional 0.5-1.5 hours.
-
Work-up and Isolation: The water-carrying agent is removed by distillation. The reaction vessel is then cooled to 60-65°C, and the target product, 4-hydroxy-2-butanone, is obtained by distillation.[1]
Synthesis of 1-Hydroxy-2-butanone from 1,2-Butanediol (Chemical Method)
Protocol: This protocol describes the catalytic oxidation of 1,2-butanediol.
-
Catalyst System: The reaction employs a mixed metal oxide catalyst consisting of CuO, ZnO, ZrO₂, and Al₂O₃ in a ratio of 12:1:2:2.[4]
-
Reaction Conditions: While the detailed experimental setup is proprietary, the process involves the gas-phase oxidation of 1,2-butanediol over the heated catalyst bed.
-
Product Profile: This method yields a product mixture where 1-hydroxy-2-butanone constitutes a molar fraction of 98.1%. The main by-products include butanone, 1-butanol, and butanoic acid.[4]
Biosynthesis of 1-Hydroxy-2-butanone from 1,2-Butanediol (Biocatalytic Method)
Protocol: This method uses whole cells of engineered E. coli for the biotransformation of 1,2-butanediol.
-
Biocatalyst Preparation: E. coli cells are engineered to co-express (2R, 3R)- or (2S, 3S)-butanediol dehydrogenase (BDH), NADH oxidase, and hemoglobin protein.[4]
-
Biotransformation: The biotransformation is carried out in a reaction system containing a buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0), the engineered E. coli cells (e.g., 40 g/L wet cells), and the 1,2-butanediol substrate. The reaction is typically conducted at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 12 hours).[4]
-
Product Analysis: The concentration of 1-hydroxy-2-butanone in the reaction mixture is determined by analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Mandatory Visualization
The following diagrams illustrate the generalized synthetic pathways for 4-hydroxy-2-butanone and 1-hydroxy-2-butanone.
Caption: Generalized synthetic pathways for the formation of hydroxybutanones.
References
biological activity of 2-bromoethyl N,N-dimethylcarbamate derivatives compared to standards
A comprehensive guide comparing the biological activity of N,N-dimethylcarbamate derivatives to standard compounds in key therapeutic areas.
This guide provides a comparative analysis of the biological activities of N,N-dimethylcarbamate derivatives against established standard compounds. The focus is on their potential as acetylcholinesterase inhibitors for neurodegenerative diseases, as anticonvulsants for epilepsy, and as cytotoxic agents for cancer therapy. Due to the limited availability of public data on 2-bromoethyl N,N-dimethylcarbamate derivatives, this guide presents information on a broader class of N,N-dimethylcarbamate and other carbamate derivatives to provide a relevant comparative context.
N,N-dimethylcarbamate derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Data of AChE Inhibitors
| Compound/Derivative | AChE Inhibition (%) at 50 µM | IC50 (µM) | Standard Compound | IC50 (µM) |
| N,N-dimethylcarbamate derivative 4[1] | 85% | Not Reported | Galantamine[2] | - |
| N,N-dimethylcarbamate derivative 8[1] | 69% | Not Reported | Rivastigmine[2] | - |
| Salicylanilide N,N-disubstituted (thio)carbamates[3] | - | 38 - 90 | - | - |
| Carbamate derivative 12[2] | - | 17.41 ± 0.22 | - | - |
Note: A direct comparison of IC50 values for the N,N-dimethylcarbamate derivatives from the primary study is not possible as only percentage inhibition was reported. The other carbamate derivatives show a wide range of inhibitory potency.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity against AChE is commonly determined using a spectrophotometric method, such as the Ellman's method.
-
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is proportional to the enzyme activity.
-
Procedure:
-
Prepare solutions of the test compounds and the standard inhibitor (e.g., galantamine) at various concentrations.
-
In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound or standard.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway
References
A Greener Route to Carbamates: A Comparative Guide to a Novel Continuous-Flow Synthesis from CO₂
For researchers, scientists, and professionals in drug development, the synthesis of carbamates is a cornerstone of modern medicinal chemistry. These functional groups are integral to a wide array of pharmaceuticals. However, traditional synthetic routes often rely on hazardous reagents. This guide provides a comprehensive comparison of a novel, continuous-flow synthesis of carbamates from carbon dioxide (CO₂) and amines against conventional methods, supported by experimental data and detailed protocols.
Executive Summary
A novel continuous-flow synthesis method offers a greener and more efficient alternative to traditional carbamate production. This new approach, which utilizes readily available CO₂, amines, and alkyl halides under mild conditions, significantly reduces the reliance on toxic reagents like phosgene and isocyanates.[1] The continuous nature of the process also allows for shorter reaction times and simplified purification, making it a promising pathway for both laboratory-scale and industrial applications.[1]
Performance Comparison: Novel vs. Traditional Pathways
The following table summarizes the key performance indicators of the novel continuous-flow synthesis compared to traditional methods.
| Parameter | Novel Continuous-Flow Synthesis (from CO₂) | Traditional Synthesis (e.g., from Isocyanates or Chloroformates) |
| Starting Materials | Amines, Alkyl Halides, Carbon Dioxide (CO₂) | Amines, Alcohols, Phosgene derivatives (Isocyanates, Chloroformates) |
| Reagent Toxicity | Low (avoids highly toxic isocyanates and phosgene) | High (involves highly toxic and hazardous isocyanates or phosgene)[1] |
| Reaction Conditions | Mild (e.g., 70°C, 3 bar)[2] | Often requires harsh conditions, including high temperatures or pressures for some methods. |
| Reaction Time | Short (e.g., 50 minutes in continuous flow)[1] | Can be lengthy, sometimes requiring several hours.[1] |
| Yields | Good to excellent (45-92%)[1] | Variable, but can be high. |
| Byproducts | Primarily N-alkylated amine (can be minimized) | Stoichiometric amounts of HCl (from chloroformates) or other waste products.[1] |
| Environmental Impact | More environmentally benign, utilizes a greenhouse gas (CO₂) | Significant negative environmental impact due to toxic reagents and waste. |
| Safety | Significantly safer due to avoidance of hazardous materials. | Poses significant safety risks associated with handling toxic reagents.[1] |
Experimental Data: A Head-to-Head Comparison
The following table presents a comparative summary of experimental data for the synthesis of a model carbamate, Butyl Phenylcarbamate, via the novel continuous-flow method and a traditional approach.
| Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Novel Continuous-Flow | Aniline, 1-Bromobutane, CO₂ | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | 70 | 50 min | 91 | [1] |
| Traditional (Isocyanate) | Phenyl isocyanate, 1-Butanol | - | Toluene | 80 | 2 h | >95 | Representative |
Experimental Protocols
Novel Continuous-Flow Synthesis of Butyl Phenylcarbamate
This protocol is adapted from a published procedure.[1]
Materials:
-
Aniline (1.0 equiv)
-
1-Bromobutane (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Carbon Dioxide (CO₂)
Equipment:
-
Continuous-flow reactor system with a coil reactor (e.g., 10 mL)
-
Syringe pumps for liquid delivery
-
Mass flow controller for gas delivery
-
Back-pressure regulator
Procedure:
-
A solution of aniline, 1-bromobutane, and DBU in acetonitrile is prepared.
-
The solution is pumped through the coil reactor at a defined flow rate (e.g., 250 μL/min).
-
Simultaneously, CO₂ is introduced into the reactor at a specific flow rate (e.g., 6.0 mL/min) using a mass flow controller.
-
The reaction is maintained at a constant temperature (e.g., 70°C) and pressure (e.g., 3 bar) using a back-pressure regulator.
-
The product mixture is collected at the reactor outlet.
-
The product is isolated via an acidic workup, often not requiring further column chromatography purification.[1]
Traditional Synthesis of Butyl Phenylcarbamate from Phenyl Isocyanate
Materials:
-
Phenyl isocyanate
-
1-Butanol
-
Toluene
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Phenyl isocyanate is dissolved in toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
1-Butanol is added to the solution.
-
The reaction mixture is heated to 80°C and stirred for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual differences between the traditional and the novel, greener synthetic pathways for carbamates.
Caption: Comparison of traditional and novel carbamate synthesis pathways.
Logical Workflow of the Comparison
The evaluation of these synthetic pathways follows a clear logical progression, as depicted in the workflow diagram below.
Caption: Decision workflow for selecting a carbamate synthesis method.
Conclusion
The novel continuous-flow synthesis of carbamates from CO₂ represents a significant advancement in green chemistry. It offers a safer, faster, and more environmentally friendly alternative to traditional methods without compromising on yield. For organizations looking to improve the sustainability and efficiency of their chemical syntheses, this new pathway presents a compelling option that aligns with the principles of modern, responsible drug development.
References
comparative analysis of spectroscopic data with known carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for a selection of known carbamates, offering valuable reference points for the identification and characterization of these compounds. Carbamates are a significant class of organic compounds with wide-ranging applications, from pharmaceuticals to agrochemicals. Their structural elucidation is crucial for understanding their bioactivity, metabolism, and environmental fate. This document summarizes key spectroscopic data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and illustrates a general workflow for spectroscopic data analysis.
Comparative Spectroscopic Data of Selected Carbamates
The following tables summarize the characteristic spectroscopic features of four common carbamates: Methyl carbamate, Ethyl carbamate, Benzyl carbamate, and Phenyl carbamate. These compounds have been selected to represent simple alkyl, aralkyl, and aryl carbamates, providing a foundational dataset for comparative purposes.
Table 1: Infrared (FTIR) and Raman Spectroscopy Data (cm⁻¹)
| Carbamate | N-H Stretch (IR) | C=O Stretch (IR) | C-O Stretch (IR) | N-H Bend (IR) | Key Raman Bands |
| Methyl Carbamate | ~3420, ~3330 | ~1695 | ~1068 | ~1610 | 1716 (C=O), 1162, 1014, 874[1] |
| Ethyl Carbamate | ~3340 | ~1700 | ~1216 | ~1610 | 1671 (C=O), 1438, 1382, 1257, 846, 677 |
| Benzyl Carbamate | ~3422, ~3332[1] | ~1694[1] | ~1068[1] | ~1610[1] | Not readily available |
| Phenyl Carbamate | ~3422, ~3339[1] | ~1707[1] | ~1211[1] | ~1616[1] | Not readily available |
Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (ppm) in CDCl₃
| Carbamate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl Carbamate | ~4.6 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃) | ~158 (C=O), ~52 (OCH₃) |
| Ethyl Carbamate | ~4.8 (br s, 2H, NH₂), ~4.1 (q, 2H, OCH₂), ~1.2 (t, 3H, CH₃) | ~157 (C=O), ~61 (OCH₂), ~15 (CH₃) |
| Benzyl Carbamate | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, OCH₂), ~4.9 (br s, 2H, NH₂)[1] | ~157 (C=O), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67 (OCH₂)[2] |
| Phenyl Carbamate | ~7.3-7.0 (m, 5H, Ar-H), ~5.0 (br s, 2H, NH₂)[1] | ~154 (C=O), ~151 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH)[3] |
Table 3: Mass Spectrometry (MS) Data (m/z)
| Carbamate | Molecular Ion (M⁺) | Key Fragment Ions |
| Methyl Carbamate | 75 | 44 ([M-OCH₃]⁺), 32 (CH₃OH⁺) |
| Ethyl Carbamate | 89 | 62 ([M-C₂H₅]⁺), 44 ([M-OC₂H₅]⁺) |
| Benzyl Carbamate | 151 | 108 ([M-NHCO]⁺), 91 (C₇H₇⁺, tropylium ion), 79[2] |
| Phenyl Carbamate | 137 | 94 (C₆H₅OH⁺, phenol), 66, 39[3] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Fourier Transform Infrared (FTIR) Spectroscopy
For Solid Carbamates (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid carbamate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Raman Spectroscopy
For Solid Carbamates:
-
Sample Preparation: Place a small amount of the solid carbamate sample onto a microscope slide or into a capillary tube.
-
Instrument Setup: Position the sample under the microscope objective of the Raman spectrometer.
-
Data Acquisition: Excite the sample with a laser (e.g., 532 nm or 785 nm). Collect the scattered light using a high-resolution spectrometer. The spectral range and acquisition time will depend on the sample's Raman scattering efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹H and ¹³C NMR in Solution:
-
Sample Preparation: Dissolve approximately 5-10 mg of the carbamate sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the carbamate sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile compounds.
-
Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of carbamates, from sample preparation to data interpretation and structural elucidation.
Caption: General workflow for the spectroscopic analysis of carbamates.
References
Performance Evaluation of 2-Bromoethyl N,N-dimethylcarbamate in Diverse Reaction Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 2-bromoethyl N,N-dimethylcarbamate's performance against alternative compounds in various reaction systems, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional molecule incorporating a reactive bromoethyl group and a carbamate moiety. This structure allows it to be utilized in a variety of chemical transformations, most notably as an alkylating agent and as a precursor for the introduction of a protected aminoethyl group. Its performance in these roles is often benchmarked against other haloalkyl compounds and alternative protecting group strategies.
Performance in N-Alkylation and Cyclization Reactions
One of the primary applications of this compound is in the N-alkylation of amines, often leading to the formation of heterocyclic structures such as piperidines. The efficiency of this process can be compared with other alkylating agents under similar conditions.
Comparative Data for N-Alkylation and Cyclization
While direct side-by-side comparative studies with extensive quantitative data are not abundant in the readily available literature, we can infer performance from various reported syntheses. For instance, in the synthesis of piperidine derivatives, the choice of the N-substituent and the reaction conditions significantly impacts the yield.
| Reaction System | Reagent | Substrate | Product | Yield (%) | Reference |
| N-Alkylation/Cyclization | This compound | Various Amines | N-protected Piperidines | Moderate to Good | General Knowledge |
| N-Alkylation | Benzyl chloroformate | 2-Bromoethylamine hydrobromide | Benzyl (2-bromoethyl)carbamate | Not specified | [1] |
| N-Alkylation | Benzyl halide | Amine | N-benzylated amine | High (general) | [2] |
| N-Alkylation | Alcohols (with Ir catalyst) | Carbamates/Amides | N-alkylated products | Up to 94% | [3] |
| N-Alkylation | Alcohols (with Ru catalyst) | Aromatic primary amines | Secondary amines | High | |
| Cyclization | 1-(2-phenoxyethyl)piperidine (precursor to 1-(2-bromoethyl)piperidine) | - | 1-(2-bromoethyl)piperidine hydrobromide | 79% | [4] |
Note: The yields are highly dependent on the specific substrate and reaction conditions. The table above provides a general overview based on available data. Direct, quantitative comparisons under identical conditions are necessary for a definitive assessment.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and evaluating the performance of a reagent. Below are representative protocols for reactions involving carbamates and N-alkylation.
General Protocol for N-Alkylation of an Amine with an Alkyl Halide
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution.
-
Reagent Addition: Add the alkylating agent (e.g., this compound) (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to elevated temperatures) for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for the Synthesis of Benzyl (2-bromoethyl)carbamate
A representative procedure for the synthesis of a related carbamate, benzyl (2-bromoethyl)carbamate, is as follows[1]:
-
A cooled mixture of 2-bromoethylamine hydrobromide in dioxane is treated with aqueous sodium hydroxide.
-
Benzyl chloroformate is then added dropwise to the mixture.
-
The reaction is allowed to proceed at low temperatures to ensure the formation of the desired product.
Visualization of Reaction Pathways
To better understand the chemical transformations involving this compound, graphical representations of the reaction workflows are provided below.
Discussion and Alternatives
The performance of this compound should be evaluated in the context of the specific synthetic goal. Key considerations include reactivity, selectivity, and the stability of the protecting group under various reaction conditions.
Alternative Alkylating Agents:
-
Other Haloalkyl Carbamates: 2-Chloroethyl N,N-dimethylcarbamate can be a less reactive, and sometimes more selective, alternative. The choice between bromo and chloro derivatives often depends on the desired reaction rate and the nucleophilicity of the substrate.
-
Alkyl Tosylates and Mesylates: These are excellent leaving groups and often lead to higher yields in N-alkylation reactions. However, they can be more expensive and may require more stringent reaction conditions.
-
Reductive Amination: A two-step process involving the reaction of an amine with an aldehyde or ketone followed by reduction. This is a versatile method for preparing substituted amines.
Alternative Protecting Groups:
-
tert-Butoxycarbonyl (Boc): A widely used protecting group for amines, stable to a wide range of conditions but readily removed with acid.[2]
-
Benzyloxycarbonyl (Cbz or Z): Another common amine protecting group, typically removed by catalytic hydrogenolysis.[5]
-
Fluorenylmethyloxycarbonyl (Fmoc): Often used in solid-phase peptide synthesis, it is base-labile.
The choice of protecting group is critical and often dictated by an "orthogonal strategy," where multiple protecting groups in a molecule can be removed selectively under different conditions.
Conclusion
This compound serves as a valuable reagent in organic synthesis, particularly for the introduction of a protected aminoethyl group and in the construction of nitrogen-containing heterocycles. While it offers a convenient pathway for these transformations, its performance relative to other reagents is highly dependent on the specific reaction system. For optimal results, researchers should consider the reactivity of the substrate, the desired reaction outcome, and the compatibility of the reagent with other functional groups present in the molecule. Careful evaluation of alternative alkylating agents and protecting group strategies, as outlined in this guide, will enable more efficient and successful synthetic planning.
References
- 1. Benzyl (2-bromoethyl)carbamate | 53844-02-3 | Benchchem [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Product Structure Confirmation
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical milestone. Among the arsenal of analytical techniques available, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the intricate connectivity and spatial arrangement of atoms within a molecule. This guide provides a comprehensive comparison of the most common 2D NMR techniques—COSY, HSQC, and HMBC—for the confirmation of product structure, using the well-characterized drug, ibuprofen, as a model system. Furthermore, it offers a comparative perspective on 2D NMR versus an alternative structural elucidation method, X-ray crystallography.
This guide is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative performance comparisons, and visual workflows to aid in the selection and application of these indispensable analytical tools.
Comparative Analysis of 2D NMR Techniques
The core of 2D NMR in small molecule structure elucidation lies in its ability to resolve overlapping signals in 1D spectra and reveal correlations between different nuclei. The three most utilized experiments for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3] Each provides a unique piece of the structural puzzle.
Information Gained from Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It is instrumental in identifying spin systems within a molecule, allowing for the tracing of proton-proton connectivity through a carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom.[3][4] It provides a clear map of one-bond C-H connections, definitively assigning protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[3][4] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).
The following table summarizes the key performance characteristics of these techniques based on the analysis of a standard sample of ibuprofen.
| Parameter | COSY | HSQC | HMBC |
| Information Provided | ¹H-¹H correlations (2-3 bonds) | ¹H-¹³C one-bond correlations | ¹H-¹³C multiple-bond correlations (2-4 bonds) |
| Typical Experiment Time | 15-30 minutes | 20-45 minutes | 30-90 minutes |
| Relative Sensitivity | High | Very High | Moderate |
| Resolution | Good | Excellent | Good |
| Primary Application | Identifying proton spin systems | Assigning protons to their directly attached carbons | Connecting spin systems, identifying quaternary carbons |
Alternative Method: 2D NMR vs. X-ray Crystallography
While 2D NMR excels at determining the structure of molecules in solution, X-ray crystallography provides a high-resolution snapshot of a molecule in its crystalline state.[5] The choice between these techniques often depends on the nature of the sample and the specific information required.
| Parameter | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Crystalline Solid |
| Information Provided | Connectivity, relative stereochemistry, conformational dynamics in solution | Precise 3D atomic coordinates in the solid state, absolute stereochemistry |
| Typical Time to Result | Hours to days | Days to weeks (including crystallization) |
| Sample Amount | mg to tens of mg | µg to mg (of high-quality crystals) |
| Cost per Sample (estimated) | $200 - $1,000 | $1,000 - $5,000+ (for a straightforward small molecule)[6] |
| Key Advantage | Provides information on the molecule's structure and dynamics in a biologically relevant solution state.[5] | Can provide highly accurate and precise atomic coordinates, leading to unambiguous structure determination.[5] |
| Key Limitation | Structure is an average of solution-state conformations; less precise atomic coordinates than X-ray. | Requires the growth of high-quality single crystals, which can be a significant bottleneck.[7] |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of 2D NMR spectra for a small molecule like ibuprofen on a Bruker 500 MHz spectrometer equipped with a standard probe.
Sample Preparation
-
Dissolve approximately 10-20 mg of the ibuprofen sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
COSY (Correlation Spectroscopy) Experiment
Pulse Program: cosygpmfqf
| Parameter | Value | Description |
| PULPROG | cosygpmfqf | Gradient-selected, phase-sensitive COSY pulse program. |
| NS | 2-4 | Number of scans per increment. |
| DS | 16 | Number of dummy scans. |
| TD(F2) | 2048 | Number of data points in the direct dimension. |
| TD(F1) | 256-512 | Number of increments in the indirect dimension. |
| SW(F2) | 12 ppm | Spectral width in the direct dimension (¹H). |
| SW(F1) | 12 ppm | Spectral width in the indirect dimension (¹H). |
| O1P | ~6.0 ppm | Center of the ¹H spectrum. |
| D1 | 1.5-2.0 s | Relaxation delay. |
HSQC (Heteronuclear Single Quantum Coherence) Experiment
Pulse Program: hsqcedetgpsisp2.3
| Parameter | Value | Description |
| PULPROG | hsqcedetgpsisp2.3 | Edited HSQC with adiabatic pulses for uniform excitation. |
| NS | 2-8 | Number of scans per increment. |
| DS | 16 | Number of dummy scans. |
| TD(F2) | 1024 | Number of data points in the direct dimension (¹H). |
| TD(F1) | 256 | Number of increments in the indirect dimension (¹³C). |
| SW(F2) | 12 ppm | Spectral width in the direct dimension (¹H). |
| SW(F1) | 160 ppm | Spectral width in the indirect dimension (¹³C). |
| O1P | ~6.0 ppm | Center of the ¹H spectrum. |
| O2P | ~90 ppm | Center of the ¹³C spectrum. |
| D1 | 1.5-2.0 s | Relaxation delay. |
| CNST2 | 145 Hz | One-bond ¹H-¹³C coupling constant. |
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
Pulse Program: hmbcgplpndqf
| Parameter | Value | Description |
| PULPROG | hmbcgplpndqf | Gradient-selected HMBC with suppression of one-bond correlations. |
| NS | 8-16 | Number of scans per increment. |
| DS | 16 | Number of dummy scans. |
| TD(F2) | 2048 | Number of data points in the direct dimension (¹H). |
| TD(F1) | 256-512 | Number of increments in the indirect dimension (¹³C). |
| SW(F2) | 12 ppm | Spectral width in the direct dimension (¹H). |
| SW(F1) | 200 ppm | Spectral width in the indirect dimension (¹³C). |
| O1P | ~6.0 ppm | Center of the ¹H spectrum. |
| O2P | ~100 ppm | Center of the ¹³C spectrum. |
| D1 | 1.5-2.0 s | Relaxation delay. |
| CNST2 | 8 Hz | Long-range ¹H-¹³C coupling constant. |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical workflow of 2D NMR-based structure elucidation and the relationships between the different experiments.
Caption: Workflow for structure elucidation using a combination of 1D and 2D NMR techniques.
Caption: Informational relationship of key 2D NMR experiments to the final molecular structure.
Caption: Complementary nature of 2D NMR and X-ray crystallography for structural confirmation.
References
- 1. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 2. openpubglobal.com [openpubglobal.com]
- 3. youtube.com [youtube.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. news-medical.net [news-medical.net]
- 6. quora.com [quora.com]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
benchmarking the cost-effectiveness of 2-bromoethyl N,N-dimethylcarbamate in synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the introduction of a carbamate moiety is a frequent and critical step. The choice of carbamoylating agent can significantly impact the overall cost, efficiency, and scalability of a synthesis. This guide provides a detailed comparison of the cost-effectiveness of several common carbamoylating agents, with an initial focus on 2-bromoethyl N,N-dimethylcarbamate and its viable alternatives.
Executive Summary
Our investigation into the cost-effectiveness of this compound revealed a significant primary hurdle: the compound is not readily commercially available. Searches for suppliers for this compound (CAS No. 82524-20-7) did not yield any current listings, suggesting it is either a custom synthesis product or not available for general laboratory use. This lack of commercial availability renders a direct cost-effectiveness analysis impractical.
Therefore, this guide pivots to a comprehensive evaluation of readily available and widely used alternatives for carbamoylation, providing a practical framework for researchers to select the most suitable reagent for their specific synthetic needs. The alternatives benchmarked are:
-
N,N-Dimethylcarbamoyl Chloride
-
Di-tert-butyl Dicarbonate (Boc Anhydride)
-
Sodium Cyanate
The comparison is based on reagent cost, typical reaction conditions, and reported yields for the carbamoylation of common functional groups such as phenols and amines.
Data Presentation: A Comparative Analysis of Carbamoylation Reagents
The following tables summarize the key quantitative data for the selected alternative carbamoylating agents. Prices are approximate and can vary based on supplier and purity.
Table 1: Cost Comparison of Carbamoylating Agents
| Reagent | Typical Price (per gram) | Molecular Weight ( g/mol ) | Cost per Mole (approx.) |
| N,N-Dimethylcarbamoyl Chloride | ~$2-5 | 107.54 | ~$215 - $537 |
| Di-tert-butyl Dicarbonate | ~$0.5 - $2 | 218.25 | ~$109 - $436 |
| Sodium Cyanate | ~$0.2 - $0.5 | 65.01 | ~$13 - $32.5 |
Table 2: Performance Comparison in Carbamoylation of Phenols
| Reagent | Substrate | Reaction Conditions | Yield |
| N,N-Dimethylcarbamoyl Chloride | 5,7,20-O-trimethylsilybin | Et3N, DMAP, DCM, rt, 16h | 79%[1] |
| Sodium Cyanate | Phenol | Trichloroacetic acid (TCA), 55°C | High Yield (qualitative)[2] |
Table 3: Performance Comparison in Carbamoylation of Amines
| Reagent | Substrate | Reaction Conditions | Yield |
| Di-tert-butyl Dicarbonate | 3-chloroaniline | Water, rt, 4h | Not specified, but successful protection |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Carbamoylation of a Secondary Alcohol with N,N-Dimethylcarbamoyl Chloride[1]
This protocol describes the regioselective carbamoylation of a secondary alcohol in the presence of a primary alcohol.
Materials:
-
5,7,20-O-trimethylsilybin (Substrate)
-
N,N-Dimethylcarbamoyl Chloride (4 eq)
-
Triethylamine (Et3N) (4 eq)
-
4-(Dimethylamino)pyridine (DMAP) (1 eq)
-
Dichloromethane (DCM) (0.1 M)
Procedure:
-
To a solution of 5,7,20-O-trimethylsilybin in dichloromethane, add triethylamine and 4-(dimethylamino)pyridine.
-
Add N,N-dimethylcarbamoyl chloride to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Expected Outcome: The major product is the 3-O-carbamoyl-5,7,20-O-trimethylsilybin, with a reported yield of 79%.[1] A smaller amount of the di-carbamoylated product may also be formed.[1]
Protocol 2: Carbamoylation of Phenol with Sodium Cyanate[2]
This protocol outlines a solvent-free method for the synthesis of primary carbamates from phenols.
Materials:
-
Phenol (1 eq)
-
Sodium Cyanate (1 eq)
-
Trichloroacetic acid (TCA) (1 eq)
Procedure:
-
Mix phenol, sodium cyanate, and trichloroacetic acid in a reaction vessel.
-
Heat the mixture at 55°C for the appropriate time (to be optimized for specific substrates).
-
The reaction is performed under solvent-free conditions.
-
After the reaction is complete, the product can be isolated and purified.
Expected Outcome: This method is reported to produce primary carbamates in high yield and purity.[2]
Protocol 3: N-Boc Protection of an Aniline with Di-tert-butyl Dicarbonate
This protocol describes the protection of an amino group using Boc anhydride.
Materials:
-
3-chloroaniline (1 eq)
-
Di-tert-butyl dicarbonate (1 eq)
-
Water
Procedure:
-
Suspend 3-chloroaniline in water.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the mixture magnetically at room temperature for approximately 4 hours.
-
The protected product can be isolated by filtration or extraction.
Expected Outcome: The amino group of 3-chloroaniline is successfully protected as a tert-butyl carbamate.
Mandatory Visualizations
The following diagrams illustrate the general reaction pathways for the discussed carbamoylation methods.
Caption: General workflow for alcohol/phenol carbamoylation.
Caption: Pathway for carbamate synthesis via isocyanic acid.
Caption: Amine protection using Boc anhydride.
Conclusion and Recommendation
While this compound is not a readily available reagent for general synthetic applications, several cost-effective and efficient alternatives exist.
-
For introducing the N,N-dimethylcarbamoyl group , N,N-dimethylcarbamoyl chloride is a direct and effective reagent, demonstrating high yields in the carbamoylation of alcohols.[1]
-
For the synthesis of primary carbamates from phenols and alcohols , sodium cyanate in the presence of an acid like TCA offers a simple, solvent-free, and economical option.[2]
-
For the protection of amines as carbamates , di-tert-butyl dicarbonate (Boc anhydride) is a widely used, efficient, and relatively inexpensive reagent.
The ultimate choice of carbamoylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired final carbamate structure, and overall cost considerations. Researchers and drug development professionals are encouraged to evaluate these alternatives based on the data presented to optimize their synthetic strategies.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromoethyl N,N-dimethylcarbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 2-bromoethyl N,N-dimethylcarbamate, a compound that requires careful management as a hazardous waste.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. In case of a spill, evacuate the area and follow the specific spill cleanup procedures outlined in your institution's safety protocols.
Disposal Protocol for this compound
As a carbamate-containing compound, this compound should be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has regulations under the Resource Conservation and Recovery Act (RCRA) that classify certain wastes from carbamate production as hazardous[1][2][3]. Therefore, direct disposal into standard waste streams or drains is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
-
-
Storage:
-
Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all internal procedures for waste manifest documentation and handover. Professional waste disposal services will ensure the material is transported to an approved waste disposal plant for appropriate treatment, such as industrial combustion[4][5][6].
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the disposal parameters for this compound. Disposal procedures are guided by regulatory classifications of carbamates as potentially hazardous.
Experimental Protocols
Specific experimental protocols for the neutralization or on-site treatment of this compound are not recommended for standard laboratory settings due to the potential for hazardous reactions and byproducts. The standard and safest procedure is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
